4'-Chloro-2',5'-difluoroacetophenone
Description
The exact mass of the compound 1-(4-Chloro-2,5-difluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBICEUZJHYFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344884 | |
| Record name | 4'-Chloro-2',5'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-12-9 | |
| Record name | 4'-Chloro-2',5'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2',5'-difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4'-Chloro-2',5'-difluoroacetophenone CAS number
An In-Depth Technical Guide to 4'-Chloro-2',5'-difluoroacetophenone
Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. Identified by its CAS number 655-12-9 , this halogenated acetophenone derivative serves as a versatile building block for the synthesis of more complex molecular architectures.[1][2] This document details its physicochemical properties, presents a validated synthetic methodology with mechanistic insights, outlines robust analytical characterization techniques, discusses its applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.
Introduction and Chemical Identity
This compound, with the molecular formula C₈H₅ClF₂O, is a trifunctionalized aromatic ketone.[1][3] The strategic placement of chloro and difluoro substituents on the phenyl ring, combined with the reactive acetyl group, makes it a highly valuable precursor in organic synthesis. The electron-withdrawing nature of the halogen atoms significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group, providing specific regiochemical outcomes in subsequent reactions. Its primary utility lies in introducing a 4-chloro-2,5-difluorophenyl moiety into target molecules, a common structural motif in various biologically active compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and manufacturing. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 655-12-9 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₂O | [1][3] |
| Molecular Weight | 190.57 g/mol | [1][4] |
| Synonyms | 1-(4-chloro-2,5-difluorophenyl)ethanone | [3] |
| Appearance | White to light yellow crystalline powder or solid | N/A |
| Melting Point | Data not consistently available; requires experimental determination | N/A |
| Boiling Point | Data not consistently available; requires experimental determination | N/A |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | N/A |
| PubChem CID | 600151 | [4] |
Synthesis Pathway and Experimental Protocol
The most common and industrially scalable method for preparing substituted acetophenones is the Friedel-Crafts acylation. This pathway is chosen for its high efficiency and the ready availability of starting materials.
Mechanistic Rationale
The synthesis involves the electrophilic aromatic substitution of 1-chloro-2,5-difluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). The Lewis acid coordinates with the acetylating agent to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich (relative to the acylium ion) aromatic ring. The substitution occurs para to the chloro group and ortho to a fluoro group, driven by the directing effects of the halogens and steric hindrance.
Synthesis Workflow Diagram```dot
Caption: Standard workflow for the analytical validation of the final product.
Applications in Research and Drug Development
Halogenated aromatic ketones are cornerstone building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [5]
-
Scaffold for Heterocycle Synthesis: The acetyl group is a versatile handle for constructing various heterocyclic rings (e.g., pyrazoles, isoxazoles, quinolines), which are prevalent in pharmaceuticals.
-
Precursor for Advanced Intermediates: It can be readily transformed through reactions like α-halogenation, reduction to an alcohol, or oxidation to an acid, providing access to a wide array of more complex intermediates.
-
Role in API Synthesis: While specific drugs containing the this compound moiety are proprietary, analogous structures are critical in synthesizing active pharmaceutical ingredients (APIs) for oncology, infectious diseases, and central nervous system disorders. [5]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are derived from available Safety Data Sheets (SDS). [2][3]
| Hazard Category | GHS Classification & Precautionary Statements |
|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332) [4] |
| Skin Irritation | Causes skin irritation. (H315) [2] |
| Eye Irritation | Causes serious eye irritation. (H319) [2] |
| Respiratory Hazard | May cause respiratory irritation. (H335) [2]|
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [2][3]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [3]* Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash skin thoroughly after handling. [2]* Respiratory Protection: Avoid breathing dust/fumes. If ventilation is inadequate, use a NIOSH-approved respirator. [2]* Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [6]
Conclusion
This compound (CAS: 655-12-9) is a high-value chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. Proper analytical characterization is crucial to ensure its quality for downstream applications. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers and developers can effectively and safely leverage this compound to advance their scientific and commercial objectives.
References
- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
4'-Chloro-2',5'-difluoroacetophenone molecular weight
An In-Depth Technical Guide to 4'-Chloro-2',5'-difluoroacetophenone: Properties, Analysis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline robust analytical methodologies for its characterization, and explore its applications as a critical building block in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 655-12-9) is a trifunctionalized aromatic compound.[1][2] Its structure, featuring a chloro, two fluoro, and an acetyl group on a benzene ring, provides a unique combination of steric and electronic properties that are highly valuable in synthetic chemistry. The presence of halogens, particularly fluorine, can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity, making this compound a desirable precursor for novel therapeutic agents.[3][4]
The precise molecular weight and other key identifiers are crucial for accurate experimental design and data interpretation.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₂O | [1][5] |
| Molecular Weight | 190.57 g/mol | [1][5][6] |
| CAS Number | 655-12-9 | [1][2] |
| IUPAC Name | 1-(4-chloro-2,5-difluorophenyl)ethan-1-one | |
| InChI Key | XLBICEUZJHYFQG-UHFFFAOYSA-N | [5] |
| Physical State | Solid (at 20°C) | [7] |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
A common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.
The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds by activating an acylating agent (acetyl chloride) with a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which generates a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-2,5-difluorobenzene.
Caption: Proposed Friedel-Crafts acylation route for synthesis.
Analytical Characterization: A Self-Validating Workflow
Ensuring the identity and purity of this compound is paramount for its use in subsequent research, particularly in drug development where impurities can have significant consequences. A multi-step, self-validating analytical workflow is essential. This approach ensures that the data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.
The logical flow begins with a separation technique to isolate the main compound from any impurities, followed by spectroscopic methods to confirm its structural identity and quantify its purity.
Caption: Self-validating analytical workflow for purity and identity.
Chromatographic Methods
Chromatography is a fundamental technique for separating components of a mixture.[8][9] For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[10] In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Application: This allows for the separation of the target compound from more polar or less polar impurities, and its purity can be calculated from the relative area of its peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. For this compound, the expected molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (190.57 Da). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2] peak, providing definitive evidence of the presence of a chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of the molecule.
-
¹H NMR: Would show signals corresponding to the methyl protons of the acetyl group and the aromatic protons, with coupling patterns and chemical shifts confirming their relative positions.
-
¹⁹F NMR: Is particularly powerful for confirming the presence and positions of the two different fluorine atoms on the aromatic ring.
-
¹³C NMR: Would reveal the number and electronic environment of all carbon atoms in the molecule.
Applications in Drug Discovery
Halogenated organic molecules are prevalent in pharmaceuticals.[3][4] The inclusion of chlorine and fluorine atoms in a molecule can enhance its therapeutic potential by:
-
Modulating Lipophilicity: Affecting how the drug crosses cell membranes.
-
Blocking Metabolic Sites: Increasing the drug's half-life by preventing metabolic breakdown by enzymes.
-
Enhancing Binding Affinity: Forming specific halogen bonds with target proteins.
This compound serves as a key intermediate for synthesizing more complex molecules. For example, the ketone group can be readily transformed into other functional groups or used as a handle for building larger molecular scaffolds, making it a valuable starting material for libraries of potential drug candidates.
Experimental Protocol: Purity Determination by HPLC
This protocol describes a standard method for determining the purity of a this compound sample. This system is self-validating as the retention time provides identity confirmation (against a reference standard) while the peak area provides a quantitative measure of purity.
Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Reference standard of this compound (>99.5% purity)
-
HPLC system with UV detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Degas both solvents for 15 minutes using an ultrasonic bath or vacuum degasser.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Safety and Handling
As with any halogenated aromatic compound, appropriate safety precautions must be taken.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.
References
- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 2. proactivemr.com [proactivemr.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [web.njit.edu]
- 10. columbia.edu [columbia.edu]
An In-depth Technical Guide to the Physical Properties of 4'-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Molecular Landscape
In the intricate world of drug discovery and fine chemical synthesis, a thorough understanding of the physical properties of a molecule is paramount. It is this foundational knowledge that dictates its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to providing a comprehensive technical overview of the physical properties of 4'-Chloro-2',5'-difluoroacetophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and material science. As a Senior Application Scientist, my aim is not merely to present data, but to offer a narrative that weaves together the 'what' with the 'why,' providing field-proven insights into the practical implications of these properties.
Section 1: Core Molecular Identity and Physicochemical Profile
This compound, identified by the CAS number 655-12-9, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a trifunctionalized benzene ring, is the primary determinant of its physical and chemical characteristics. The presence of two fluorine atoms and a chlorine atom imparts a unique electronic and steric profile, which is of considerable interest in the design of novel bioactive molecules.
Molecular Structure and Key Identifiers
The structural integrity of a compound is the bedrock of its identity. For this compound, this is defined by the precise arrangement of its constituent atoms.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Summary of Physical Properties
A quantitative summary of the key physical properties provides a snapshot of the compound's behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3][4][5] |
| Molecular Weight | 190.57 g/mol | [1][2][3][4][5] |
| CAS Number | 655-12-9 | [2][3][5][6] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 90 °C at 5 mmHg | [1] |
| Density | 1.348 g/cm³ | [1] |
| Flash Point | 100 °C | [1] |
| Melting Point | Not available in cited literature | [1] |
| Solubility | Not available in cited literature | [1] |
Expert Insight: The relatively high boiling point, when considered at reduced pressure, and the high density are characteristic of a halogenated aromatic compound of this molecular weight. The presence of polar carbonyl and carbon-halogen bonds contributes to stronger intermolecular forces than in non-halogenated analogues, requiring more energy to transition to the gaseous phase. The lack of readily available melting point and solubility data in the scientific literature is noteworthy and suggests an opportunity for further fundamental characterization of this compound.
Section 2: Experimental Protocols for Physical Property Determination
The trustworthiness of physical property data is directly linked to the robustness of the experimental methods used for their determination. Here, we outline standard, self-validating protocols for key physical properties.
Melting Point Determination: A Gateway to Purity Assessment
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Experimental Workflow: Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Causality in Experimental Choices:
-
Grinding the sample: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.
-
Slow heating rate: A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow rate of 1-2 °C per minute near the melting point allows for thermal equilibrium to be established.
Solubility Determination: Unveiling Intermolecular Interactions
Solubility is a direct reflection of the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept here; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Place approximately 20-30 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Mixing: Agitate each test tube vigorously for 30-60 seconds.
-
Observation: Observe each tube for the dissolution of the solid. If the solid has completely disappeared, it is considered soluble. If it remains unchanged, it is insoluble. If some has dissolved, it is partially soluble.
-
Heating (Optional): For samples that are insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.
-
Record Observations: Meticulously record the solubility of the compound in each solvent at both room temperature and upon heating.
Expert Insight: Given the structure of this compound, with its polar carbonyl group and carbon-halogen bonds, it is expected to exhibit low solubility in water and higher solubility in moderately polar to non-polar organic solvents. The presence of the halogen atoms increases the molecular weight and surface area, which can decrease solubility compared to its non-halogenated parent compound, acetophenone.
Section 3: Spectroscopic and Physicochemical Deep Dive
Beyond the basic physical constants, a deeper understanding of a molecule's properties can be gleaned from its interaction with electromagnetic radiation and its behavior in different environments.
Predicted Spectroscopic Highlights
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display complex splitting patterns due to the coupling of the two aromatic protons with each other and with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. We can also expect to see absorption bands corresponding to C-F and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
A recent study on the conformational preferences of 2'-fluoro-substituted acetophenone derivatives using through-space ¹H–¹⁹F and ¹³C–¹⁹F spin–spin couplings in NMR spectra provides valuable insights.[7] This research suggests that such compounds predominantly exist in an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other.[7] This conformational preference is likely to be present in this compound as well and would influence its reactivity and interaction with biological targets.[7]
Section 4: Implications for Research and Development
A comprehensive grasp of the physical properties of this compound is not an academic exercise; it has profound practical implications for its application in research and drug development.
-
Drug Discovery: The solubility of this compound in various solvents is a critical factor in designing formulations for in vitro and in vivo testing. Its lipophilicity, which can be inferred from its solubility in non-polar solvents, will influence its ability to cross cell membranes and interact with biological targets.
-
Process Chemistry: The melting and boiling points are essential data for designing purification strategies such as recrystallization and distillation. The thermal stability of the compound, indicated by its boiling point, will dictate the permissible temperature ranges for chemical reactions and processing.
-
Material Science: For applications in material science, properties such as crystallinity and potential for polymorphism, which are related to the melting point, are of great importance.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the information presented here, grounded in established chemical principles and data from analogous compounds, offers a robust foundation for researchers and scientists working with this molecule. The elucidation of the remaining physical properties, particularly the melting point and a comprehensive solubility profile, represents a valuable opportunity for further investigation in the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 4. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. appretech.com [appretech.com]
- 6. 655-12-9 Cas No. | 1-(4-Chloro-2,5-difluorophenyl)ethanone | Matrix Scientific [matrixscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
4'-Chloro-2',5'-difluoroacetophenone solubility data
An In-Depth Technical Guide to the Solubility of 4'-Chloro-2',5'-difluoroacetophenone
Authored by a Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, dosage form design, and ultimately, the therapeutic efficacy of a drug. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of this compound, a compound of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this guide will equip you with the foundational principles, predictive insights, and robust experimental methodologies to thoroughly characterize its solubility profile.
Physicochemical Profile of this compound
This compound (CAS No: 655-12-9) is a halogenated derivative of acetophenone.[1][2] Its molecular structure, featuring a polar carbonyl group and a substituted aromatic ring, dictates its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| CAS Number | 655-12-9 | [2] |
The presence of the electronegative fluorine and chlorine atoms, in addition to the carbonyl oxygen, introduces polarity to the molecule. However, the aromatic ring contributes to its lipophilic character. The interplay between these hydrophilic and hydrophobic moieties governs its solubility behavior.
Principles of Solubility: A Thermodynamic Perspective
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing.[3] For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the solution, as described by the equation ΔG = ΔH - TΔS.
Solubility is an equilibrium state where the rate of dissolution of the solute equals the rate of precipitation.[4] This equilibrium is influenced by several factors, including:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[5][6] Le Chatelier's principle dictates that increasing the temperature of an endothermic process will shift the equilibrium towards dissolution.[5][6]
-
Polarity of Solute and Solvent: The adage "like dissolves like" is a fundamental principle in predicting solubility.[7][8] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.
-
pH (for ionizable compounds): The solubility of acidic or basic compounds is highly dependent on the pH of the aqueous medium. Ionization of the compound to form a salt generally increases its aqueous solubility.[9]
Based on its structure, this compound is expected to exhibit limited solubility in water due to the hydrophobic nature of the substituted benzene ring.[10] It is anticipated to be more soluble in organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions with the carbonyl group.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.[11] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[7]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, methanol, acetonitrile, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to confirm that the solubility has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility as the average concentration from replicate experiments.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. Solubility [chem.fsu.edu]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Spectral Analysis of 4'-Chloro-2',5'-difluoroacetophenone
Introduction
4'-Chloro-2',5'-difluoroacetophenone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its substituted phenyl ring makes it a versatile building block for the synthesis of more complex molecules. Accurate and unambiguous structural confirmation of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will not only present the spectral data but also delve into the underlying principles that dictate the observed signals, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound (C₈H₅ClF₂O), the key nuclei of interest are ¹H, ¹³C, and ¹⁹F.
Causality Behind Experimental Choices
The choice of NMR experiments is dictated by the molecular structure. A standard ¹H NMR is the initial, essential step to identify all proton environments. Given the presence of fluorine, a ¹⁹F NMR is crucial.[1][2] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide a clear window into the electronic environment around the fluorine atoms.[2][3] A ¹³C NMR experiment is then necessary to map the carbon skeleton. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of analyte as it dissolves the compound well and its residual proton signal at 7.26 ppm provides a convenient internal reference.[4][5]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum reveals two primary sets of signals: the aromatic protons on the substituted phenyl ring and the protons of the methyl group.
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.6 ppm. This signal is a singlet because there are no adjacent protons to cause spin-spin coupling. Its downfield shift from a typical aliphatic methyl group (around δ 0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.
-
Aromatic Protons (Ar-H): The aromatic region (typically δ 7.0-8.0 ppm) will show complex multiplets corresponding to the two protons on the phenyl ring. The proton at the 3'-position is coupled to the adjacent fluorine at the 2'-position and the proton at the 6'-position. The proton at the 6'-position is coupled to the fluorine at the 5'-position and the proton at the 3'-position. This results in complex splitting patterns, often appearing as overlapping doublet of doublets or triplets of doublets.
¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[2][3][6] For this molecule, two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments.
-
F at 2'-position: This fluorine will be coupled to the adjacent proton at the 3'-position.
-
F at 5'-position: This fluorine will be coupled to the adjacent proton at the 6'-position.
The large magnitude of ¹H-¹⁹F coupling constants is a characteristic feature that aids in spectral assignment.[1]
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around δ 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen.
-
Methyl Carbon (-CH₃): This signal will be the most upfield, usually below δ 30 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly bonded to the electronegative fluorine atoms (C-F) will exhibit large one-bond ¹³C-¹⁹F coupling constants, which is a key diagnostic feature for their identification. The carbons bonded to chlorine and the acetyl group will also have characteristic chemical shifts.
Summary of NMR Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| -C(O)CH₃ | ~2.6 (s, 3H) | ~26.5 | N/A |
| Ar-H3' | ~7.3-7.5 (m, 1H) | ~115-120 | N/A |
| Ar-H6' | ~7.6-7.8 (m, 1H) | ~120-125 | N/A |
| C=O | N/A | ~195.0 | N/A |
| C-1' | N/A | ~135.0 | N/A |
| C-2' (C-F) | N/A | ~158.0 (d, ¹JCF) | ~ -110 to -120 |
| C-3' | N/A | ~118.0 | N/A |
| C-4' (C-Cl) | N/A | ~130.0 | N/A |
| C-5' (C-F) | N/A | ~156.0 (d, ¹JCF) | ~ -115 to -125 |
| C-6' | N/A | ~122.0 | N/A |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7][8]
-
Dissolution : Add approximately 0.6-0.75 mL of deuterated chloroform (CDCl₃).[4][8] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Transfer : Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[4][7] The liquid level should be around 4-6 cm.[5][8]
-
Acquisition : Insert the sample into the NMR spectrometer.
-
Spectrometer Setup : The instrument is instructed to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[8] The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[8]
-
Data Collection : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay are crucial for observing all carbon signals, especially quaternary carbons.[9]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.
Interpretation of Key Vibrational Modes
The IR spectrum of this compound is dominated by a few key absorptions:
-
C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is the most prominent feature and is characteristic of an aromatic ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl ring.
-
C-F Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.
-
C-Cl Stretch: A medium to strong absorption band is expected in the 700-850 cm⁻¹ region for the carbon-chlorine bond.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring typically appear as distinct bands in the 800-900 cm⁻¹ region.
Summary of IR Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O (Ketone) Stretch | 1680-1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-F Stretch | 1100-1300 | Strong |
| C-Cl Stretch | 700-850 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.
Analysis of Molecular Ion and Fragmentation
For this compound (MW = 190.57 g/mol ), Electron Ionization (EI) is a common MS method.
-
Molecular Ion (M⁺): The key feature to look for is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks: the M⁺ peak at m/z 190 (containing ³⁵Cl) and an M+2 peak at m/z 192 (containing ³⁷Cl).[10][11] The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.[12][13]
-
Key Fragmentation Pathways:
-
Loss of Methyl Group: A common fragmentation for acetophenones is the alpha-cleavage leading to the loss of the methyl radical (•CH₃), resulting in a strong peak at m/z 175 (and a corresponding M+2 peak at m/z 177). This [M-15]⁺ ion is a stable acylium ion.
-
Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of the acetyl group (CH₃CO•), resulting in a fragment ion corresponding to the chlorodifluorophenyl cation at m/z 147 (and an M+2 peak at m/z 149).
-
Summary of MS Data
| m/z Value | Proposed Fragment Identity | Key Feature |
| 190 / 192 | [C₈H₅ClF₂O]⁺ (Molecular Ion) | 3:1 intensity ratio confirms one Cl atom[12][13] |
| 175 / 177 | [M - CH₃]⁺ | Loss of the methyl group |
| 147 / 149 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Integrated Spectroscopic Analysis Workflow
The true power of these techniques lies in their combined application. The data from each method corroborates the others to build a complete and validated structural picture.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. How To [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. quora.com [quora.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
4'-Chloro-2',5'-difluoroacetophenone crystal structure
An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 4'-Chloro-2',5'-difluoroacetophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the determination and in-depth analysis of the single-crystal X-ray structure of this compound. While a solved crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an expert-level protocol and analytical guide for researchers in crystallography, materials science, and drug development. We will explore the causality behind experimental choices in single-crystal X-ray diffraction (XRD), from crystal growth to data refinement, and detail the subsequent analysis of molecular geometry, intermolecular interactions, and crystal packing. This guide is designed to be a self-validating system, grounding its protocols in authoritative standards and providing field-proven insights into the structural nuances of halogenated aromatic ketones.
Introduction: The Significance of Halogenated Acetophenones
This compound is a halogenated aromatic ketone of significant interest. The presence and positioning of multiple halogen atoms (chlorine and fluorine) on the phenyl ring are known to profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and capacity for non-covalent interactions.[1] In the context of drug discovery, such modifications are a cornerstone of medicinal chemistry, used to fine-tune the binding affinity and pharmacokinetic profile of lead compounds.[2]
The precise three-dimensional arrangement of atoms in the solid state, as revealed by single-crystal X-ray diffraction, is crucial for understanding these effects.[3] The crystal structure provides definitive information on bond lengths, bond angles, and conformational preferences.[4][5] Furthermore, it unveils the complex network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern the crystal packing and ultimately influence bulk properties like solubility and melting point.[6][7] This guide will delineate the process to elucidate these structural details for this compound.
Experimental Workflow: From Powder to Solved Structure
The determination of a crystal structure is a systematic process that demands precision at every stage.[8] The workflow outlined below represents a robust methodology for obtaining high-quality crystallographic data for a small organic molecule like this compound.
Step 1: Single Crystal Growth (Crystallization)
The foundational step, and often the most challenging, is growing a high-quality single crystal suitable for diffraction.[9] The choice of solvent and crystallization technique is critical and often requires empirical screening.
Protocol for Crystallization Screening:
-
Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, promoting crystal growth.
-
Thermal Gradient (Slow Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces solubility, leading to crystallization.
Expert Insight: For halogenated compounds, solvents that can engage in weak hydrogen bonding (like ethanol) or are relatively non-polar (like toluene or a hexane/ethyl acetate mixture) often yield high-quality crystals. The goal is to achieve a slow, controlled precipitation that allows molecules to order themselves into a well-defined lattice.
Step 2: Crystal Selection and Mounting
Once crystals are formed, a suitable specimen must be selected for analysis.
Protocol for Crystal Mounting:
-
Microscopic Examination: Under a polarizing microscope, select a crystal that is clear, well-formed with sharp edges, and free of visible cracks or defects. A suitable size for modern diffractometers is typically 0.1-0.3 mm in each dimension.[8]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection and to reduce thermal motion of the atoms.
Step 3: Single-Crystal X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[3][4]
Data Collection Workflow Diagram:
Caption: Workflow for single-crystal X-ray diffraction data collection.
Typical Data Collection Parameters:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides greater diffraction intensity but may cause fluorescence with certain elements. |
| Temperature | 100 K | Minimizes thermal vibrations, leading to higher resolution data and reduced radiation damage. |
| Detector Distance | 50-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |
| Scan Strategy | A series of ω and φ scans | To ensure that all unique reflections are measured from different crystal orientations. |
| Exposure Time | 5-30 seconds per frame | Dependent on crystal size and diffracting power. |
Step 4: Data Reduction and Structure Solution
The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of each reflection.[8] This is followed by solving the "phase problem" to generate an initial model of the electron density map, from which atomic positions can be determined.
Structure Solution and Refinement Diagram:
Caption: The process from raw data to a final, refined crystal structure.
Analysis of the Crystal Structure
Once the structure is solved and refined, a detailed analysis is performed. The following sections describe the key parameters and interactions to be investigated for this compound.
Crystallographic Data Summary
All quantitative data from the refinement process should be summarized in a standard table.
Table of Expected Crystallographic Data:
| Parameter | Expected Information |
| Formula | C₈H₅ClF₂O |
| Formula Weight | 190.57 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
| Goodness-of-fit (S) | ~1.0 |
Molecular Geometry
The refined structure will provide precise bond lengths and angles. Key points to analyze for this molecule would include:
-
C-Cl, C-F, and C=O bond lengths: Compare these to standard values to identify any electronic effects from the multiple halogen substituents.
-
Torsion angle of the acetyl group: Determine the planarity of the acetyl group relative to the phenyl ring. Steric hindrance from the ortho-fluorine may cause a significant twist.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, the following interactions are anticipated to be significant drivers of the crystal packing:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is likely to interact with aromatic C-H groups from neighboring molecules.
-
Halogen Bonds: The chlorine atom, being electrophilic at its pole (the σ-hole), could act as a halogen bond donor, interacting with the carbonyl oxygen or fluorine atoms of adjacent molecules (C-Cl···O or C-Cl···F).[10]
-
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors are also highly probable.[10]
-
π-π Stacking: The electron-deficient nature of the difluorinated phenyl ring may lead to offset face-to-face or edge-to-face stacking interactions with neighboring rings. The nature of these interactions is heavily influenced by the substitution pattern.[6][11]
Diagram of Potential Intermolecular Interactions:
Caption: Key non-covalent interactions expected in the crystal lattice.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the determination and analysis of the . By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of the molecule. The subsequent analysis of molecular geometry and, critically, the landscape of intermolecular interactions will provide invaluable insights into the solid-state behavior of this compound. This structural data can then be used to rationalize its physical properties and inform the design of new materials or pharmaceutical agents with tailored characteristics. The elucidation of this structure would be a valuable addition to the structural database of halogenated aromatic compounds, aiding in the development of more accurate predictive models for crystal engineering and drug design.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. mdpi.com [mdpi.com]
- 7. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
An In-depth Technical Guide to the Safe Handling and Application of 4'-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-2',5'-difluoroacetophenone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of a variety of biologically active molecules.[1] Its distinct substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts unique physicochemical properties and reactivity. This makes it a valuable precursor for medicinal chemistry and drug discovery programs. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, alongside insights into its chemical reactivity and applications in the synthesis of potential therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Chemical Name | 1-(4-chloro-2,5-difluorophenyl)ethanone | [2] |
| CAS Number | 655-12-9 | [3] |
| Molecular Formula | C₈H₅ClF₂O | [2] |
| Molecular Weight | 190.57 g/mol | [4] |
| Appearance | White to pale yellow crystals or powder | [1] |
| Boiling Point | 90°C at 5 mm Hg | Finetech Industry Limited |
| Flash Point | 100°C | Finetech Industry Limited |
| Density | 1.348 g/cm³ | Finetech Industry Limited |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its GHS classification is crucial for implementing appropriate safety measures.
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Local exhaust ventilation is essential to control the dispersion of dust and vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against accidental exposure.
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling halogenated compounds.[6][7] Nitrile gloves may offer protection against incidental splashes but should be changed immediately upon contact.[5] Aromatic and halogenated hydrocarbons are known to attack many common glove materials, so careful selection is crucial.[8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Handling Procedures
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Store in a locked cabinet or other secure area to prevent unauthorized access.
Reactivity and Stability
Understanding the reactivity profile of this compound is essential for planning safe and successful synthetic transformations.
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[9] The thermal decomposition of aromatic ketones, in general, can be complex, leading to a variety of smaller molecules.[10][11][12]
The reactivity of α-haloacetophenones is of significant interest in synthetic chemistry. The α-carbon, once halogenated, becomes electrophilic and is susceptible to nucleophilic attack.[13] Reactions with nucleophiles can proceed via direct SN2 substitution or through a carbonyl addition-epoxidation pathway.[14] The specific pathway and product distribution can be influenced by the nature of the nucleophile and the substituents on the aromatic ring.[15]
Applications in Drug Discovery and Development
Halogenated aromatic compounds, including those with chloro and fluoro substituents, are prevalent in many FDA-approved drugs.[16] These substitutions can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 4-chloro-2,5-difluorophenyl moiety, in particular, has been explored in the context of various therapeutic targets.
While specific, publicly available examples of drug candidates synthesized directly from this compound are limited, its structural motifs are found in compounds with a range of biological activities. Substituted acetophenones are common starting materials for the synthesis of various heterocyclic compounds with potential therapeutic applications.
-
Antiviral Agents: The synthesis of antiviral compounds often utilizes halogenated precursors. For instance, substituted acetophenones have been used to create hydrazide derivatives with demonstrated antiviral activity.[17] Chalcones derived from substituted acetophenones have also shown promise as antiviral agents.[18][19]
-
Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies.[20] The synthesis of many kinase inhibitors involves the use of substituted aromatic building blocks. For example, the development of p38 kinase inhibitors has utilized N-substituted pyridinones, which can be synthesized from appropriate precursors.[21][22] The synthesis of pyrazole-based kinase inhibitors has also been described, starting from substituted pyrimidines.[23] The general synthetic utility of substituted acetophenones makes this compound a potentially valuable starting material in this area.
The presence of both chloro and fluoro groups can be advantageous in drug design. The 4-chlorophenyl group is a common feature in many bioactive compounds, and the additional fluorine atoms can modulate properties such as metabolic stability and binding affinity. The 2,4-dichloro-5-fluorophenyl moiety has been incorporated into 1,2,4-triazole derivatives with pharmacological activity.[24]
Emergency and First-Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Waste Disposal
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not allow the chemical to enter drains.
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be disposed of by incineration in a licensed facility.
Visualizing Safe Handling Workflows
To further clarify the necessary safety protocols, the following diagrams illustrate key workflows.
Caption: Workflow for handling this compound, emphasizing the use of PPE and a chemical fume hood.
Caption: Decision-making workflow for responding to an exposure event involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. proactivemr.com [proactivemr.com]
- 4. labsolu.ca [labsolu.ca]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
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- 11. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
4'-Chloro-2',5'-difluoroacetophenone material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 4'-Chloro-2',5'-difluoroacetophenone
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) fields to provide a deeper, more practical understanding of the hazards and the causality behind recommended safety protocols. Our goal is to empower laboratory personnel with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Core Chemical and Physical Identity
This compound is a halogenated aromatic ketone, a class of compounds frequently used as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Chemical Name | 1-(4-chloro-2,5-difluorophenyl)ethanone | [1][2] |
| CAS Number | 655-12-9 | [1][2][3][4] |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3][4] |
| Molecular Weight | 190.57 g/mol | [1][3][4] |
| Synonyms | This compound | [2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the classification indicates multiple routes of potential harm that necessitate rigorous control measures.
| GHS Classification | Code | Hazard Statement | Source |
| Pictogram | GHS07: Exclamation Mark | [2][4] | |
| Signal Word | Warning | [1][2][4] | |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2] |
Expert Insight: The "Warning" signal word, while less severe than "Danger," should not lead to complacency. The combination of H302, H312, and H332 indicates that this compound can be absorbed systemically through multiple routes, potentially causing harm. The irritation warnings (H315, H319, H335) are immediate indicators of its reactivity with biological tissues.
A Self-Validating System for Safe Handling
A truly safe laboratory environment relies not just on following rules, but on understanding the principles that make them effective. The following protocols are designed as a self-validating system, where each step logically reinforces the others to minimize exposure risk.
Engineering Controls: The First Line of Defense
The primary directive is to prevent the chemical from entering the ambient laboratory environment.
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable due to its potential for respiratory irritation and inhalation toxicity (H332, H335).[1][2]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.
Personal Protective Equipment (PPE): A Protocol-Driven Approach
PPE is the last line of defense, but it must be selected and used with precision. The choice of PPE is dictated directly by the hazards identified in Section 2.
Caption: Diagram 1: PPE Selection Workflow.
Step-by-Step PPE Protocol:
-
Attire: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[5]
-
Body Protection: Don a clean, long-sleeved laboratory coat.[5]
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields.[5] If there is a significant risk of splashing (e.g., when transferring large volumes of a solution), chemical goggles must be worn.[6] For maximum protection, a face shield should be worn in addition to goggles.[5][7]
-
Hand Protection: At a minimum, wear disposable nitrile gloves.[5] Inspect gloves for any signs of damage before use. If direct contact is anticipated or prolonged, consider double-gloving or using a more robust glove material like neoprene.[6] Gloves must be removed immediately after contact with the chemical, and hands should be washed before donning a new pair.[5]
Laboratory Handling Procedures
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, solvents, waste container) is present before starting.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound to the container. Avoid creating dust.
-
Dissolving/Transfer: If making a solution, add the solvent to the solid slowly to avoid splashing. If transferring the solid, use a spatula and tap it gently to release the powder.
-
Post-Handling: After use, decontaminate any equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[1][9]
Storage Requirements
-
Container: Keep the chemical in its original, tightly closed container.[2][8]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][10]
-
Access: Store in a locked cabinet or area to restrict access.[2]
Emergency Protocols: A Validated Response System
Preparedness is key to mitigating the impact of an accidental exposure or release.
First Aid Measures
Immediate and correct first aid is critical. The following table summarizes the necessary actions based on the route of exposure.
| Exposure Route | Action | Source |
| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention. | [1][2] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention. | [1][2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention. | [2][8] |
| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [1][2][8] |
Accidental Release Protocol
A swift and organized response can prevent a small spill from becoming a major incident.
Caption: Diagram 2: Chemical Spill Response Workflow.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including respiratory protection, chemical goggles, and robust gloves.[7]
-
Contain: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste.[10]
-
Clean: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container according to your institution's hazardous waste disposal procedures.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][12] Do not use a direct water jet, as it may spread the material.
-
Hazards from Combustion: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[10][13]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Disposal and Environmental Considerations
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Waste Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container.[1] This must be handled by a licensed professional waste disposal service.[10] Do not dispose of down the drain or in regular trash.[10]
Conclusion
A thorough understanding of the hazards associated with this compound, as detailed in its safety data sheet, is the foundation of its safe use in research and development. By implementing robust engineering controls, adhering to protocol-driven PPE usage, and being prepared for emergencies, scientists can effectively mitigate risks. This proactive and knowledge-based approach to safety ensures a secure environment for innovation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. sams-solutions.com [sams-solutions.com]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
The Latent Therapeutic Potential of 4'-Chloro-2',5'-difluoroacetophenone: A Keystone for Advanced Biologically Active Molecules
Abstract
While direct biological activities of 4'-Chloro-2',5'-difluoroacetophenone remain largely uncharacterized in publicly accessible literature, its significance in medicinal chemistry is profound. This technical guide illuminates the pivotal role of this halogenated acetophenone as a crucial starting material and key intermediate in the synthesis of complex molecules with significant therapeutic promise, particularly in the realms of oncology and metabolic diseases. We will explore the synthetic pathways originating from this compound, leading to potent biologically active compounds, and analyze the structure-activity relationships that underscore the importance of its unique chemical architecture. This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the untapped potential of this versatile chemical scaffold.
Introduction: The Unseen Potential of a Versatile Intermediate
This compound, a halogenated aromatic ketone with the chemical formula C₈H₅ClF₂O, is primarily recognized in the chemical industry as a synthetic intermediate. Its true value, however, lies in its capacity to serve as a foundational building block for a variety of biologically active molecules. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to its derivatives, making it an attractive starting point for the design of novel therapeutics.
This guide will navigate the journey of this compound from a simple chemical reagent to a core component of potentially life-saving drugs. We will delve into its conversion to the more advanced intermediate, 4-chloro-2,5-difluorobenzoic acid, and subsequently explore the synthesis and biological activities of downstream compounds, including protein kinase inhibitors and other potential anticancer agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthesis.
| Property | Value |
| CAS Number | 655-12-9 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 48-52 °C |
| Boiling Point | ~235 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |
Data sourced from publicly available chemical supplier information.
The presence of the electronegative fluorine and chlorine atoms on the aromatic ring significantly influences the reactivity of the acetyl group and the aromatic ring itself, making it amenable to a variety of chemical transformations.
Synthetic Utility: A Gateway to Bioactive Scaffolds
The primary and most well-documented synthetic application of this compound is its oxidation to 4-chloro-2,5-difluorobenzoic acid. This transformation is a critical step in harnessing the potential of the core scaffold for further elaboration into complex drug-like molecules.
Experimental Protocol: Oxidation to 4-chloro-2,5-difluorobenzoic acid
The haloform reaction is a common and effective method for this conversion.
Materials:
-
This compound
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent like dioxane or tetrahydrofuran.
-
Addition of Base and Oxidant: Add an aqueous solution of sodium hydroxide, followed by the slow addition of sodium hypochlorite solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the excess sodium hypochlorite with a reducing agent like sodium bisulfite.
-
Acidification and Extraction: Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate (the carboxylic acid) is formed. Extract the product into an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-difluorobenzoic acid. Further purification can be achieved by recrystallization.
Figure 1: Synthetic pathway from this compound.
Biological Significance of Downstream Derivatives
While this compound itself is not known to possess significant biological activity, its derivative, 4-chloro-2,5-difluorobenzoic acid, is a documented intermediate in the synthesis of potent therapeutic agents.[1]
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, protein kinase inhibitors are a major class of targeted therapies.[2] Patent literature explicitly mentions the use of 4-chloro-2,5-difluorobenzoic acid as a raw material for the synthesis of protein kinase inhibitors.[1]
The 4-chloro-2,5-difluorophenyl moiety is a valuable pharmacophore in kinase inhibitor design. The halogen atoms can form halogen bonds with the protein backbone, contributing to binding affinity and selectivity.[4] Furthermore, the fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties.
While specific, publicly disclosed drug candidates originating from this compound are not readily identifiable, the patent literature describes classes of compounds with this scaffold that are designed as inhibitors of various protein kinases.[5][6]
Figure 2: Mechanism of action for a kinase inhibitor.
Potential Anticancer Therapeutics
The development of novel anticancer drugs is a major focus of modern medicinal chemistry.[7][8][9][10] The utility of 4-chloro-2,5-difluorobenzoic acid as an intermediate for cancer therapy drugs has been reported.[1] The structural motifs derived from this intermediate are likely incorporated into larger molecules designed to interact with specific targets in cancer cells, such as kinases, receptors, or other enzymes crucial for tumor growth and survival.
The general class of acetophenones and their derivatives have demonstrated a wide range of pharmacological activities, including cytotoxic effects against various cancer cell lines.[11][12] The introduction of halogen atoms, as seen in this compound, can modulate these activities, often enhancing potency and improving drug-like properties.
Structure-Activity Relationship (SAR) Insights
The biological activity of the final drug molecules is intrinsically linked to the chemical structure of the 4-chloro-2,5-difluorophenyl moiety.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the target protein. This can significantly contribute to the binding affinity of the inhibitor.[4]
-
Fluorine's Role: The two fluorine atoms provide several advantages. They are bioisosteres of hydrogen but have a profound impact on the electronic environment of the aromatic ring. This can influence the pKa of adjacent functional groups and alter the molecule's interaction with its target. Fluorine substitution is also a well-established strategy to block metabolic hydroxylation, thereby increasing the metabolic stability and half-life of a drug.
-
Orthogonality of Substituents: The specific 4-chloro-2,5-difluoro substitution pattern provides a unique electronic and steric profile that can be exploited to achieve selective binding to the target protein while minimizing off-target effects.
Future Perspectives and Conclusion
This compound stands as a testament to the idea that the value of a chemical compound is not always defined by its intrinsic biological activity, but by the potential it unlocks. While further research is needed to fully elucidate the direct biological effects of this molecule, its role as a key building block in the synthesis of advanced therapeutic agents is clear.
For drug development professionals, this compound represents a readily available and versatile starting material for accessing the valuable 4-chloro-2,5-difluorophenyl scaffold. The continued exploration of derivatives incorporating this moiety is a promising avenue for the discovery of novel protein kinase inhibitors and other targeted therapies for cancer and other debilitating diseases. The insights provided in this guide aim to stimulate further investigation into the synthetic applications and the ultimate biological impact of molecules derived from this unassuming yet powerful chemical intermediate.
References
- 1. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. COMPOUNDS AND COMPOSITIONS AS PROTEIN KINASE INHIBITORS - Patent PE-20061366-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cityofhope.org [cityofhope.org]
- 10. facingourrisk.org [facingourrisk.org]
- 11. 4-CHLORO-2,5-DIFLUOROBENZOIC ACID | 132794-07-1 [chemicalbook.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Strategic Value of 4'-Chloro-2',5'-difluoroacetophenone in Modern Medicinal Chemistry
An In-depth Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic and steric properties of halogens, particularly fluorine and chlorine, provide medicinal chemists with a powerful toolkit to fine-tune pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the multifaceted potential of 4'-Chloro-2',5'-difluoroacetophenone, a uniquely substituted aromatic ketone, as a high-value starting material and versatile building block in medicinal chemistry. We will explore the underlying principles that make its specific substitution pattern advantageous, outline its application as a precursor to several classes of biologically active compounds, and provide detailed synthetic protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of this compound
This compound (CAS No. 655-12-9) is a deceptively simple molecule that packs significant potential for complex synthetic endeavors.[1] Its structure combines an acetophenone core, a well-established precursor in organic synthesis, with a specific tri-halogenation pattern on the phenyl ring.[2][3] Each component of this molecule—the reactive ketone, the metabolically robust chloro group, and the bio-potentiating fluoro groups—contributes to its value as a scaffold in the quest for novel therapeutic agents. Understanding the individual and synergistic contributions of these features is paramount to leveraging this compound's full potential.
| Property | Value | Source |
| CAS Number | 655-12-9 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | N/A |
| Boiling Point | Not specified | [4] |
| Melting Point | Not specified | [4] |
Table 1: Physicochemical Properties of this compound.
The Scientific Rationale: Leveraging Halogenation in Drug Design
The presence of both fluorine and chlorine on the aromatic ring is not coincidental; it is a deliberate design element that exploits the principles of bioisosterism and metabolic modulation.[5]
The Role of Fluorine: The "Magic" Element
Fluorine's small size and high electronegativity allow it to act as a bioisostere for hydrogen, yet its electronic influence is profound.[6][7] Strategic fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8][9] The presence of fluorine at the 2' and 5' positions can shield adjacent sites from oxidative metabolism.
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, which can improve bioavailability by altering a compound's ionization state at physiological pH.[6][10]
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic and dipole interactions with protein targets, potentially increasing ligand-receptor binding affinity and, consequently, potency.[10][11]
The Chlorine Complement: A Classic Bioisostere
Chlorine, while larger and less electronegative than fluorine, offers its own set of advantages. It is often used to modulate lipophilicity and can fill hydrophobic pockets within a receptor binding site. A comparative analysis of fluorine and chlorine substitutions shows that while they share similarities, the choice between them can lead to significantly different biological profiles, including binding constants and toxicity.[12] The 4'-chloro substitution is a common feature in many established drug molecules.
References
- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. inhancetechnologies.com [inhancetechnologies.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 4'-Chloro-2',5'-difluoroacetophenone: A Key Building Block for Pharmaceutical and Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Ketones in Synthesis
In the landscape of modern medicinal and process chemistry, halogenated aromatic ketones stand as pivotal intermediates. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced agrochemicals. The strategic incorporation of chlorine and fluorine atoms into an acetophenone scaffold, as seen in 4'-Chloro-2',5'-difluoroacetophenone, offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical characteristics to its synthesis and critical role as a synthetic intermediate.
Section 1: Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name 1-(4-chloro-2,5-difluorophenyl)ethanone, is a trifunctionalized aromatic ketone. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring, coupled with the ketone functional group, dictates its chemical behavior and synthetic utility.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Key Properties
| Property | Value | Source(s) |
| CAS Number | 655-12-9 | [1][2] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [2][3] |
| Predicted Boiling Point | 90°C at 5 mmHg | [4] |
| Predicted Density | 1.348 ± 0.06 g/cm³ | [4] |
| Physical State | Not definitively available | |
| Solubility | Not definitively available | [5] |
Section 2: Spectroscopic Characterization
2.1 ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, showing signals for the methyl protons and the two aromatic protons. The methyl protons will appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The two aromatic protons will appear as doublets of doublets due to coupling with the two fluorine atoms. Their chemical shifts will be downfield, influenced by the electron-withdrawing effects of the halogens and the acetyl group.
2.2 ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of δ 190-200 ppm. The aromatic carbons will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts and splitting patterns influenced by the attached halogens (¹JCF, ²JCF, etc.). The methyl carbon will be the most upfield signal.
2.3 ¹⁹F NMR Spectroscopy (Predicted)
The ¹⁹F NMR spectrum will be crucial for confirming the substitution pattern. Two distinct signals are expected, one for each fluorine atom, appearing as doublets of doublets due to coupling to each other and to the adjacent aromatic protons.
2.4 Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 190, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak). Key fragmentation patterns would likely involve the loss of the methyl group (M-15) to form a benzoyl cation, and the loss of the acetyl group (M-43).
2.5 Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone, expected in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic and methyl groups, and C-F and C-Cl stretching vibrations.
Section 3: Synthesis and Manufacturing
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene.[6] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Figure 2: General workflow for the synthesis of this compound.
3.1 Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of a structurally similar compound, 2'-Chloro-4',5'-difluoroacetophenone, and should be optimized for the synthesis of the title compound.[7]
Materials:
-
1-Chloro-2,5-difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: 1-Chloro-2,5-difluorobenzene is added to the stirred suspension. Acetyl chloride is then added dropwise from the dropping funnel, maintaining the temperature below 5 °C. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to obtain the final product of high purity.
Section 4: Reactivity, Stability, and Safety
4.1 Chemical Reactivity
The reactivity of this compound is primarily dictated by the ketone functional group and the activated aromatic ring. The ketone can undergo various reactions typical of carbonyl compounds, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions. The aromatic ring, although deactivated by the electron-withdrawing halogen substituents, can still undergo further electrophilic or nucleophilic aromatic substitution under specific conditions.
4.2 Stability and Storage
The compound is expected to be stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
4.3 Safety and Handling
Based on safety data for similar chloroacetophenone derivatives, this compound should be handled with care.[4][8] It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Section 5: Applications in Drug Discovery and Development
Halogenated organic compounds are of significant interest in drug discovery due to the ability of halogen atoms to modulate various properties of a drug molecule.[9][10] The incorporation of chlorine and fluorine can influence a compound's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.
This compound serves as a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[11] Its trifunctional nature allows for a variety of subsequent chemical transformations, making it a versatile building block for creating diverse molecular scaffolds. While specific drug candidates synthesized directly from this intermediate are not widely publicized, its structural motif is found in various classes of therapeutic agents. The strategic placement of the chloro and difluoro substituents can be exploited to fine-tune the biological activity and drug-like properties of the final compound.
Section 6: Conclusion
This compound is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of functional groups and halogen substituents makes it a versatile building block for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
- 1. 655-12-9 Cas No. | 1-(4-Chloro-2,5-difluorophenyl)ethanone | Matrix Scientific [matrixscientific.com]
- 2. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 3. 4'-Chloro-2',6'-difluoroacetophenone | C8H5ClF2O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Utilizing 4'-Chloro-2',5'-difluoroacetophenone
Abstract
Chalcones, bearing the 1,3-diaryl-2-propen-1-one scaffold, represent a class of privileged structures in medicinal chemistry, renowned for their extensive pharmacological activities.[1] The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile pathway for the synthesis of these vital compounds.[2][3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 4'-Chloro-2',5'-difluoroacetophenone as a key precursor in the base-catalyzed Claisen-Schmidt condensation. The incorporation of chloro and fluoro moieties is a deliberate strategy to modulate the electronic properties and lipophilicity of the resulting chalcone derivatives, potentially enhancing their biological efficacy and pharmacokinetic profiles.[5] We will explore the underlying reaction mechanism, provide a detailed, validated experimental protocol, and discuss the characterization and potential applications of the synthesized halogenated chalcones.
Introduction: The Significance of Halogenated Chalcones
Chalcones are naturally occurring precursors to flavonoids and isoflavonoids and have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][5][6][7][8] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor for biological nucleophiles, such as cysteine residues in enzymes and transcription factors.
The strategic introduction of halogens, such as chlorine and fluorine, onto the aromatic rings of the chalcone scaffold is a well-established tactic in medicinal chemistry. These modifications can profoundly influence the molecule's properties:
-
Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.
-
Increased Lipophilicity: Both chlorine and fluorine can increase the lipophilicity of a compound, which may improve its ability to cross cell membranes and enhance bioavailability.
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is the most common and efficient method for chalcone synthesis.[9] It involves the reaction of an acetophenone with an aromatic aldehyde in the presence of an acid or, more commonly, a base catalyst.[9][10] This guide focuses on the base-catalyzed pathway using this compound to generate novel, potentially bioactive chalcones.
Reaction Mechanism: A Stepwise Perspective
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined sequence of steps. The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical for the initial deprotonation event that initiates the condensation.[2][11]
-
Enolate Formation: The reaction begins with the abstraction of an acidic α-hydrogen from the this compound by a hydroxide ion. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[2][3]
-
Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This carbon-carbon bond-forming step yields a tetrahedral intermediate, an alkoxide.[3][11]
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), generating a β-hydroxy ketone, also known as an aldol addition product.[2]
-
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. This step is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends across the aromatic rings and the enone functionality. The resulting product is the α,β-unsaturated chalcone.[2]
Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.
Detailed Experimental Protocol
This protocol provides a generalized yet comprehensive procedure for the synthesis of chalcones from this compound. Researchers should adapt purification methods based on the physical properties of the specific chalcone being synthesized.
3.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 - 1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
TLC plates (silica gel 60 F254)
-
Solvents for TLC (e.g., hexane/ethyl acetate mixture)
-
Solvent for recrystallization (e.g., ethanol, methanol, or ethyl acetate)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Dropping funnel (optional)
-
Ice bath
-
Büchner funnel and vacuum flask for filtration
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a minimal amount of ethanol. Stir the mixture at room temperature until all solids have dissolved.[9]
-
Catalyst Preparation: In a separate beaker, prepare an aqueous solution of NaOH or KOH. For example, dissolve NaOH (2.0 eq) in deionized water.
-
Reaction Initiation: Cool the flask containing the ketone and aldehyde solution in an ice bath. Slowly add the prepared base solution dropwise to the stirred mixture over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.[12]
-
Reaction Monitoring: After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary significantly, from a few hours to 24 hours, depending on the reactivity of the aldehyde.[12] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice or ice-cold water.[12] This will cause the crude chalcone product to precipitate.
-
Neutralization: While stirring, slowly add dilute HCl to the aqueous mixture until it is neutralized (pH ~7). This step protonates any remaining phenoxide ions and ensures complete precipitation of the product.[12]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold deionized water to remove inorganic salts and any remaining base.[9]
-
Purification: The most common method for purifying chalcones is recrystallization. Select an appropriate solvent (ethanol is often a good starting point) and recrystallize the crude solid to obtain pure crystals.[9][13]
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and obtaining spectroscopic data (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.[9]
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.
Data Presentation and Spectroscopic Characterization
The reaction conditions can be optimized for various substituted aldehydes. The following table provides representative data based on typical Claisen-Schmidt condensations.
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 4 - 6 | 85 - 95 |
| 4-Methoxybenzaldehyde | KOH | Ethanol | 3 - 5 | 90 - 98 |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 6 - 8 | 80 - 90 |
| 4-Nitrobenzaldehyde | KOH | Ethanol | 2 - 4 | 88 - 96 |
| 2-Hydroxybenzaldehyde | NaOH | Ethanol | 8 - 12 | 75 - 85 |
4.1. Expected Spectroscopic Data
The structure of the synthesized chalcones can be unequivocally confirmed through various spectroscopic techniques.[5]
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ketone): A strong absorption band is expected in the range of 1650-1685 cm⁻¹, characteristic of a conjugated enone system.[5][14]
-
C=C Stretch (Alkene): A medium intensity band around 1580-1610 cm⁻¹.[14]
-
Aromatic C-H Stretch: Weak to medium bands typically appear above 3000 cm⁻¹.[5]
-
C-Cl and C-F Stretches: These will appear in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinylic protons (H-α and H-β) of the enone system are highly characteristic. They appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. Aromatic protons will resonate in the δ 7.0-8.5 ppm region.[5][15]
-
¹³C NMR: The carbonyl carbon (C=O) signal is typically found downfield between δ 185-197 ppm. The α- and β-carbons of the enone system give characteristic signals between δ 116-128 and δ 137-146 ppm, respectively.[5][15]
-
Applications and Future Directions
Chalcones derived from this compound are of significant interest in drug discovery. The presence of multiple halogen substituents makes them attractive candidates for screening against a wide range of biological targets. Their inherent α,β-unsaturated carbonyl system makes them valuable precursors for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, further expanding their chemical diversity and therapeutic potential.[6][7] These compounds are frequently investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[5][8][16][17] The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore this promising class of halogenated chalcones.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. praxilabs.com [praxilabs.com]
- 3. byjus.com [byjus.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. ajol.info [ajol.info]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Chalcones using 4'-Chloro-2',5'-difluoroacetophenone as a Key Building Block
Introduction: The Strategic Importance of Fluorinated Chalcones in Medicinal Chemistry
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of a vast array of flavonoids and isoflavonoids.[1][2][3] Their versatile biological profile, encompassing anti-inflammatory, anticancer, antioxidant, and antimicrobial activities, has established them as a privileged structure in modern drug discovery.[1][4][5][6][7] The strategic incorporation of halogen atoms, particularly fluorine, into the chalcone framework can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[8]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chalcones utilizing 4'-Chloro-2',5'-difluoroacetophenone as a key building block. The presence of a chloro and two fluoro substituents on the acetophenone ring introduces strong electron-withdrawing effects, which influence the reactivity of the ketone and the biological activity of the resulting chalcone derivatives.[9][10] These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-tested methodologies for the synthesis, purification, and characterization of these promising compounds.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The most robust and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation.[1][2][11][12] This reaction is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[1][13] In the context of this guide, this compound serves as the ketone component, which reacts with a variety of substituted aromatic aldehydes to yield a diverse library of chalcones.
Mechanistic Insights: Understanding the Reaction Pathway
The Claisen-Schmidt condensation proceeds through a well-established, multi-step mechanism:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[13] The electron-withdrawing nature of the chloro and difluoro groups on the this compound ring enhances the acidity of the α-protons, facilitating enolate formation.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[9] This step results in the formation of an intermediate alkoxide.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone (an aldol adduct).[9]
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone.[9] This dehydration step is often spontaneous and is driven by the formation of a highly conjugated system, which imparts significant thermodynamic stability to the chalcone product.
Below is a diagram illustrating the general workflow for the synthesis and characterization of chalcones derived from this compound.
Caption: General workflow for chalcone synthesis, purification, and characterization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol provides a robust and scalable method for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)[1]
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter flask
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1-1.1 equivalents) in an appropriate volume of ethanol. A slight excess of the aldehyde can help drive the reaction to completion.[14]
-
Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of NaOH or KOH (typically 1-2 equivalents) in water or ethanol. A color change and/or the formation of a precipitate is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for a period ranging from 2 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 or 3:1).[15]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly acidify the mixture with 10% HCl until it is acidic to litmus paper (pH ~2-3).[1][16] This step protonates the phenoxide (if formed) and neutralizes the excess base, facilitating the precipitation of the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and unreacted aldehyde.
-
Drying: Air-dry the crude product or dry it in a desiccator. Determine the crude yield.
Protocol 2: Purification by Recrystallization
Recrystallization is often sufficient for obtaining highly pure chalcone products, especially when the crude material is already relatively pure.[16]
Materials:
-
Crude chalcone product
-
Ethanol (95%)[15]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with constant swirling to facilitate dissolution. Add more hot ethanol portion-wise until the chalcone is completely dissolved.[1] Avoid adding an excess of solvent to ensure a good recovery.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The chalcone should begin to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals to a constant weight and determine the final yield and melting point.
Data Presentation and Expected Outcomes
The efficiency of the Claisen-Schmidt condensation and the properties of the resulting chalcones are influenced by the substituents on the aromatic aldehyde. The following table summarizes typical quantitative data for this process.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 1:1.1 (Ketone:Aldehyde) | A slight excess of aldehyde can improve the yield.[14] |
| Base | NaOH or KOH | Both are effective, with KOH sometimes offering slightly better yields. |
| Solvent | Ethanol (95%) | A green and effective solvent for this reaction.[11] |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion.[14] |
| Crude Yield | 70 - 95% | Highly dependent on the aldehyde used. |
| Purified Yield | 50 - 85% | After recrystallization or chromatography. |
| Melting Point | Varies | A sharp melting point is indicative of high purity. |
Characterization and Quality Control
The identity and purity of the synthesized chalcones must be confirmed through spectroscopic methods.
Caption: Logical flow for the characterization of synthesized chalcones.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch) typically around 1650-1690 cm⁻¹, and the C=C double bond stretch in the region of 1600-1640 cm⁻¹.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see two characteristic doublets for the vinylic protons (α and β to the carbonyl group) with a coupling constant (J) of approximately 15-18 Hz, confirming a trans configuration.[17] The aromatic protons will appear in the downfield region (typically 7-8.5 ppm).
-
¹³C NMR: The carbonyl carbon will appear as a singlet in the range of 185-195 ppm.[19] The signals for the vinylic carbons and the aromatic carbons will also be present.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized chalcone, providing further evidence of its identity.[17]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction time- Presence of water in reagents/solvents | - Use fresh, high-purity base.- Monitor the reaction by TLC to determine the optimal reaction time.[14]- Ensure all glassware and reagents are dry. |
| Multiple Spots on TLC (Side Products) | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde- Michael addition of the enolate to the chalcone product | - Use a slight excess of the aldehyde.[14]- Optimize the base concentration; very high concentrations can promote side reactions.[14]- Consider running the reaction at a lower temperature. |
| Product is an Oil and Won't Crystallize | - Presence of impurities- Low melting point of the chalcone | - Purify the oil using column chromatography.[15]- If pure, the oily nature may be inherent; obtain the product by removing the solvent under reduced pressure. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active chalcones. The Claisen-Schmidt condensation provides a straightforward and efficient route to these compounds. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently synthesize, purify, and characterize novel fluorinated chalcones for further investigation in drug discovery and development programs. The strong electron-withdrawing nature of the substituents on the acetophenone ring not only influences the reaction kinetics but also holds the potential to impart unique and potent biological activities to the resulting chalcone derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jetir.org [jetir.org]
- 17. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 18. scispace.com [scispace.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Synthesis of Bio-active Heterocyclic Scaffolds from 4'-Chloro-2',5'-difluoroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4'-Chloro-2',5'-difluoroacetophenone in Heterocyclic Chemistry
This compound is a highly functionalized aromatic ketone that serves as a powerful and versatile starting material in modern synthetic organic chemistry. Its strategic importance, particularly in the realm of drug discovery, stems from the unique electronic properties conferred by its substituents. The presence of two electron-withdrawing fluorine atoms ortho and meta to the acetyl group, combined with a para-chloro atom, significantly modulates the reactivity of both the aromatic ring and the carbonyl moiety. This substitution pattern is frequently sought after in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
This guide provides an in-depth exploration of key synthetic pathways originating from this precursor, focusing on the construction of medicinally relevant heterocyclic cores such as pyrazoles, isoxazoles, quinolines, and benzodiazepines. The protocols detailed herein are designed to be robust and reproducible, while the accompanying mechanistic discussions aim to provide the causal logic behind experimental choices, empowering researchers to adapt and innovate upon these foundational methods.
Pathway I: Chalcone-Mediated Synthesis of Five and Seven-Membered Heterocycles
The most direct and versatile application of this compound is its conversion into chalcone intermediates. Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves biologically active but, more importantly, act as pivotal Michael acceptors and synthons for a vast array of heterocyclic systems.[1][2] The presence of the α,β-unsaturated ketone functionality is the key to their synthetic utility.[1]
A. Core Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][3] The increased acidity of the α-protons in this compound, due to the inductive effect of the flanking fluorine atoms, facilitates the formation of the necessary enolate, often leading to efficient reactions.
Protocol 1: General Synthesis of (E)-1-(4-chloro-2,5-difluorophenyl)-3-(aryl)prop-2-en-1-one
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Substituted aromatic aldehyde (1.0-1.1 equiv)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (e.g., 10-40% solution)
-
Magnetic stirrer, round-bottom flask, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) and the selected aromatic aldehyde (1.0 equiv) in ethanol (15-25 mL per 10 mmol of acetophenone) in a round-bottom flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 4-12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing cold water (approx. 200 mL per 10 mmol).
-
Acidify the solution with dilute HCl to a pH of ~5-6.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.
-
Recrystallize the crude product from a suitable solvent, typically ethanol, to yield the pure chalcone.
-
Expertise & Causality: The use of a strong base (NaOH) is essential to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde in an aldol addition. The resulting β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone). Performing the initial addition at a low temperature helps to control the reaction rate and minimize side reactions.
// Reactants
acetophenone [label=<This compound>];
aldehyde [label=<
Aromatic Aldehyde>];
// Product
chalcone [label=<Chalcone Intermediate>];
// Reaction arrow and conditions {acetophenone; aldehyde} -> chalcone [label=<
NaOH (aq), Ethanol Room Temperature
- H₂O
]; } enddot Caption: General workflow for Claisen-Schmidt condensation.
B. Cyclization Protocols for Heterocycle Synthesis from Chalcones
The synthesized chalcone is a versatile precursor for numerous heterocyclic systems through condensation reactions with binucleophilic reagents.[1][5]
Pyrazoles are synthesized by reacting chalcones with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration.[2]
Protocol 2: Synthesis of 3-(4-chloro-2,5-difluorophenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole
-
Reagents & Equipment:
-
Synthesized Chalcone (1.0 equiv)
-
Hydrazine Hydrate (N₂H₄·H₂O, ~2.0 equiv)
-
Glacial Acetic Acid or Ethanol
-
Reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equiv) in glacial acetic acid or ethanol (20 mL per 5 mmol of chalcone).
-
Add hydrazine hydrate (2.0 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
Expertise & Causality: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen and making the β-carbon more susceptible to nucleophilic attack by the hydrazine. Ethanol can also be used as a solvent, often with a catalytic amount of acid or base. The initial product is a pyrazoline, which can be oxidized to the aromatic pyrazole if desired, using reagents like iodine in DMSO.
The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base yields isoxazoline derivatives.[4][6]
Protocol 3: Synthesis of 3-(4-chloro-2,5-difluorophenyl)-5-(aryl)-4,5-dihydroisoxazole
-
Reagents & Equipment:
-
Synthesized Chalcone (1.0 equiv)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 equiv)
-
Sodium Acetate or Potassium Hydroxide (as base)
-
Ethanol
-
Reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Suspend the chalcone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and a base like sodium acetate (2.0 equiv) or a few pellets of KOH in ethanol (25 mL per 5 mmol of chalcone).[4]
-
Heat the mixture to reflux for 6-10 hours.[4]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to afford the pure isoxazoline product.
-
Expertise & Causality: The base (e.g., sodium acetate) is crucial to liberate the free hydroxylamine nucleophile from its hydrochloride salt. The reaction mechanism is analogous to the pyrazole synthesis, involving Michael addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration.
Seven-membered benzodiazepine rings can be formed by the condensation of chalcones with o-phenylenediamine, typically under acidic conditions.[1]
Protocol 4: Synthesis of 2-(4-chloro-2,5-difluorophenyl)-4-(aryl)-2,3-dihydro-1H-1,5-benzodiazepine
-
Reagents & Equipment:
-
Synthesized Chalcone (1.0 equiv)
-
o-phenylenediamine (1.0 equiv)
-
Ethanol and Glacial Acetic Acid
-
Reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve the chalcone (1.0 equiv) and o-phenylenediamine (1.0 equiv) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature. A solid product may crystallize directly from the solution.
-
If no solid forms, pour the mixture into ice water and neutralize with a dilute ammonia solution to induce precipitation.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent like ethanol or an ethanol/DMF mixture.
-
Expertise & Causality: The reaction is catalyzed by acid, which activates the chalcone's carbonyl group for nucleophilic attack by one of the amino groups of o-phenylenediamine to form an imine. The second amino group then performs an intramolecular Michael addition onto the β-carbon of the enone system, leading to the formation of the seven-membered ring after tautomerization.[1]
// Edges with reagents Chalcone -> Pyrazole [label="Hydrazine Hydrate\n(N₂H₄·H₂O)\nAcOH or EtOH"]; Chalcone -> Isoxazole [label="Hydroxylamine·HCl\nBase (e.g., NaOAc)\nEtOH"]; Chalcone -> Benzodiazepine [label="o-phenylenediamine\nAcOH, EtOH"]; } enddot Caption: Heterocyclic diversification from a common chalcone intermediate.
Pathway II: Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a powerful and direct method for constructing substituted quinolines.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[8][9] In this context, this compound provides the required α-methylene component.
Protocol 5: General Synthesis of 2-(4-chloro-2,5-difluorobenzoyl) Substituted Quinolines
-
Reagents & Equipment:
-
Procedure:
-
Combine the 2-aminoaryl carbonyl compound (1.0 equiv), this compound (1.0 equiv), and the catalyst (e.g., 10 mol% CAN or p-TsOH) in a round-bottom flask.[8]
-
For solvent-based reactions, add ethanol and reflux for 2-6 hours.
-
For solvent-free conditions, heat the mixture at 80-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. If a solid precipitates, filter and wash with cold ethanol.
-
If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient).
-
Expertise & Causality: The reaction can proceed through two possible mechanisms.[7] The first involves an initial aldol condensation between the enolate of the acetophenone and the 2-aminoaryl carbonyl, followed by cyclization and dehydration (elimination of water) to form the quinoline ring. Alternatively, an initial Schiff base can form between the amine and the acetophenone, followed by an intramolecular aldol-type cyclization.[7] Acid catalysts like p-TsOH or Lewis acids like CAN activate the carbonyl groups, facilitating both the condensation and cyclization steps.[10][11]
// Reactants
amino_ketone [label=<2-Aminoaryl Ketone>];
acetophenone [label=<
This compound>];
// Product
quinoline [label=<Substituted Quinoline>];
// Reaction arrow and conditions {amino_ketone; acetophenone} -> quinoline [label=<
Acid or Lewis Acid Catalyst (e.g., p-TsOH, CAN) Heat, - 2H₂O
]; } enddot Caption: Friedländer annulation for the synthesis of quinolines.
Summary Data Tables
The following tables summarize representative data for compounds synthesized via the described pathways. Note that specific yields and melting points will vary based on the substituents of the aldehyde or amine used.
Table 1: Representative Chalcone Derivatives
| Compound ID | Ar-group (from Aldehyde) | Yield (%) | M.P. (°C) |
| C-1 | Phenyl | 85-95 | Varies |
| C-2 | 4-Methoxyphenyl | 88-96 | Varies |
| C-3 | 4-Chlorophenyl | 90-97 | Varies |
| C-4 | 4-Nitrophenyl | 80-90 | Varies |
Table 2: Representative Heterocyclic Products
| Product ID | Heterocycle Class | Precursor | Yield (%) | M.P. (°C) |
| H-1 | Pyrazole | C-1 | 75-85 | Varies |
| H-2 | Isoxazole | C-2 | 70-80 | Varies |
| H-3 | 1,5-Benzodiazepine | C-1 | 65-75 | Varies |
| H-4 | Quinoline | N/A | 60-80 | Varies |
References
- 1. Chalcones as sythons for heterocyclic compounds- a review | International Journal of Current Research [journalcra.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. tsijournals.com [tsijournals.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 4'-Chloro-2',5'-difluoroacetophenone with Aromatic Aldehydes
Abstract: This document provides a comprehensive guide to the synthesis of biologically relevant chalcones through the Claisen-Schmidt condensation of 4'-Chloro-2',5'-difluoroacetophenone with various aromatic aldehydes. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are pivotal precursors in the synthesis of flavonoids and other heterocyclic compounds.[1][2] The incorporation of fluorine and chlorine atoms into the chalcone scaffold is a validated strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide details the underlying reaction mechanism, offers a robust and scalable experimental protocol, outlines methods for purification and characterization, and presents expected yields for a range of substrates, tailored for researchers in synthetic chemistry and drug development.
Scientific Foundation and Rationale
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[4][5] It involves a base-catalyzed crossed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde.[4] The resulting chalcones are not only valuable synthetic intermediates but also possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8]
Reaction Mechanism
The reaction proceeds via a well-established multi-step mechanism:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the this compound. The electron-withdrawing effects of the halogen substituents on the aromatic ring increase the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate (an aldol addition product).
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the final product, a thermodynamically stable α,β-unsaturated ketone, known as a chalcone. The formation of this extended conjugated system is the primary driving force for the dehydration step.
Diagram of the Reaction Mechanism
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism
Experimental Protocol
This protocol provides a generalized procedure that has proven effective for a variety of substituted aromatic aldehydes. Researchers should optimize reaction times based on their specific substrates by monitoring the reaction's progress.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Appropriate Aromatic Aldehyde (1.0 - 1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl, ~1 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol (approx. 15-20 mL per 10 mmol of acetophenone). Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40-50% aqueous solution of NaOH. Add this solution dropwise to the stirred ethanolic solution of reactants over 5-10 minutes. A color change and/or increase in temperature may be observed.
-
Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more conjugated chalcone product will typically result in a new, lower Rf spot compared to the starting materials. Reactions are often complete within 2-6 hours.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL). Stir vigorously. The crude chalcone product will precipitate as a solid.
-
Neutralization: Slowly acidify the aqueous suspension with dilute HCl until it is neutral to slightly acidic (pH 6-7). This step ensures the precipitation of any phenoxide salts and neutralizes the excess base.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water to remove inorganic salts.
-
Drying: Allow the crude product to air-dry or dry it in a desiccator.
Purification and Characterization
-
Purification: The most common and effective method for purifying chalcones is recrystallization. Ethanol is often a suitable solvent. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.
-
Characterization: The identity and purity of the synthesized chalcone must be confirmed through spectroscopic analysis.
-
FTIR Spectroscopy: Look for a strong absorption band for the α,β-unsaturated carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹.
-
¹H NMR Spectroscopy: The most characteristic signals are two doublets for the vinylic protons (H-α and H-β) between 7.0 and 8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) confirms the trans configuration of the double bond.[9]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Data Presentation: Synthesis of Representative Chalcones
The following table summarizes the results obtained from the reaction of this compound with various aromatic aldehydes using the protocol described above.
| Entry | Aromatic Aldehyde | Product Structure | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde |
| 3 | 92 |
| 2 | 4-Methoxybenzaldehyde |
| 2.5 | 95 |
| 3 | 4-Chlorobenzaldehyde |
| 4 | 89 |
| 4 | 4-Nitrobenzaldehyde |
| 5 | 85 |
| 5 | 2-Naphthaldehyde |
| 4 | 90 |
Yields are for isolated, recrystallized products.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from initial setup to final product analysis.
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis
Safety and Handling
-
Handle sodium hydroxide and hydrochloric acid with extreme care. They are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from ignition sources.
Applications in Drug Discovery
The synthesized fluorinated chalcones are valuable scaffolds for further chemical modification. They can be used as intermediates to synthesize a variety of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are of significant interest in drug discovery.[1] The unique electronic properties conferred by the fluorine and chlorine atoms can lead to compounds with enhanced therapeutic potential, making this synthetic protocol highly relevant for medicinal chemistry research.[10]
References
- 1. jocpr.com [jocpr.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4'-Chloro-2',5'-difluoroacetophenone as a Key Building Block for the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 4'-Chloro-2',5'-difluoroacetophenone in the synthesis of high-value heterocyclic scaffolds with potential as potent and selective enzyme inhibitors. We provide an in-depth analysis of its chemical reactivity, step-by-step synthetic protocols for key transformations, and a focused application example in the development of Cyclooxygenase-2 (COX-2) inhibitors. The unique electronic and steric properties conferred by the trisubstituted phenyl ring make this building block particularly valuable for modern medicinal chemistry campaigns.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the C-F bond—high bond strength, low polarizability, and the ability of fluorine to act as a weak hydrogen bond acceptor—can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.
This compound is a particularly valuable starting material that leverages these benefits. The presence of three halogen atoms on the phenyl ring provides a unique combination of lipophilicity, electronic effects, and steric bulk. This substitution pattern can direct molecular interactions within an enzyme's active site, blocking sites of metabolism and enabling potent and selective inhibition. This guide explores its practical application, moving from foundational reactions to the rationale behind designing a specific class of enzyme inhibitors.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is critical for reaction success and safety.
| Property | Value | Source |
| CAS Number | 655-12-9 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [1][2] |
| Appearance | Off-white to light-colored solid | Inferred from similar compounds |
| IUPAC Name | 1-(4-chloro-2,5-difluorophenyl)ethanone | N/A |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Acetophenone derivatives can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Core Synthetic Pathways & Protocols
This compound serves as an excellent starting point for constructing complex heterocyclic systems. Below are two fundamental, high-yield synthetic pathways.
Pathway I: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediates
The methyl ketone moiety of the acetophenone is readily deprotonated, allowing for condensation with aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are versatile intermediates for a wide range of heterocyclic inhibitors.
Protocol 1: Synthesis of (E)-1-(4-chloro-2,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Rationale: This protocol utilizes a strong base (NaOH) to catalyze the condensation between the acetophenone and an electron-rich aldehyde (p-anisaldehyde). Ethanol serves as an inexpensive and effective solvent. The reaction is typically rapid, with the product often precipitating from the reaction mixture, simplifying isolation.[3]
-
Materials:
-
This compound (1.0 eq.)
-
p-Anisaldehyde (4-methoxybenzaldehyde) (1.05 eq.)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 50% w/v in water)
-
Deionized water
-
Ice
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and p-anisaldehyde (1.05 eq.) in an appropriate volume of ethanol (e.g., 5-10 mL per gram of acetophenone).
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the NaOH solution dropwise while vigorously stirring. Maintain the temperature below 10 °C. A color change and the formation of a precipitate are typically observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude chalcone product. For higher purity, recrystallize from a suitable solvent like ethanol.
-
Caption: Workflow for Claisen-Schmidt Condensation.
Pathway II: Cyclization to Pyrazole-Based Enzyme Inhibitors
Chalcones are ideal precursors for synthesizing 1,5-diarylpyrazoles, a privileged scaffold in medicinal chemistry, particularly for COX-2 inhibitors.[4][5] The reaction proceeds via condensation with a hydrazine derivative, followed by cyclization and dehydration.
Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
-
Rationale: This protocol uses the chalcone from Pathway I and reacts it with phenylhydrazine hydrochloride. Acetic acid serves as both a solvent and a catalyst for the cyclization reaction. Refluxing provides the necessary energy to drive the reaction to completion. This method is a well-established route for creating the pyrazole core structure found in inhibitors like Celecoxib.[4]
-
Materials:
-
Chalcone intermediate (from Protocol 1) (1.0 eq.)
-
Phenylhydrazine hydrochloride (1.1 eq.)
-
Glacial Acetic Acid
-
-
Step-by-Step Procedure:
-
Place the chalcone (1.0 eq.) and phenylhydrazine hydrochloride (1.1 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice water. A solid product should precipitate.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a cold, dilute sodium bicarbonate solution to remove residual acetic acid. Wash again with water.
-
Dry the crude pyrazole product. Purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
-
Caption: Synthesis of Pyrazole Core from Chalcone.
Application Focus: Designing Selective COX-2 Inhibitors
The pyrazole scaffold synthesized in Pathway II is a validated core for selective COX-2 inhibitors.[6] The selectivity arises from structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, secondary hydrophobic pocket that is absent in COX-1.
The Role of the 4'-Chloro-2',5'-difluorophenyl Moiety:
The specific structure of our synthesized pyrazole is designed to exploit this difference.
-
Primary Hydrophobic Pocket: The 4-methoxyphenyl group (derived from p-anisaldehyde) is positioned to occupy the primary active site, similar to the substrate, arachidonic acid.
-
Selectivity Pocket: The 4-chloro-2',5'-difluorophenyl group is ideally sized and shaped to fit into the secondary hydrophobic pocket unique to COX-2. The halogens enhance van der Waals interactions and can act as hydrogen bond acceptors, anchoring the inhibitor firmly in this pocket.[7]
-
Metabolic Stability: The robust C-F bonds on the phenyl ring prevent oxidative metabolism at those positions, potentially increasing the inhibitor's half-life and bioavailability.
Caption: Hypothetical Binding of Pyrazole Inhibitor in COX-2.
Illustrative Structure-Activity Relationship (SAR) Data
To underscore the importance of the specific halogenation pattern, the following table presents hypothetical, yet scientifically plausible, inhibition data for a series of analogs.
| Compound | R¹ Group (at Pyrazole Position 5) | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| 1 (Target) | 4-Chloro-2,5-difluorophenyl | 8,500 | 15 | 567 |
| 2 (Des-halo) | Phenyl | 5,000 | 500 | 10 |
| 3 (Monofluoro) | 4-Fluorophenyl | 6,200 | 150 | 41 |
| 4 (Monochloro) | 4-Chlorophenyl | 7,800 | 80 | 98 |
This data is illustrative and serves to model expected trends.
The data clearly shows that while any substitution is better than none (Compound 2), the specific combination of chloro and difluoro groups in Compound 1 provides a dramatic increase in both potency (lower IC₅₀ for COX-2) and selectivity. This highlights the critical role of this compound as a starting material for achieving optimal enzyme inhibition.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block for the rational design of sophisticated enzyme inhibitors. Its inherent electronic and steric properties are ideally suited for creating molecules that can exploit subtle differences in enzyme topology. The synthetic pathways detailed herein are robust, scalable, and provide access to high-value heterocyclic cores like pyrazoles. By understanding the foundational chemistry of this building block and the biochemical principles of its targets, researchers can accelerate the discovery and development of next-generation therapeutics.
References
- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel di-aryl chalcone derived pyrazole linked to methane sulfonyl pharmacophore as potent selective COX-2 inhibitors; design, synthesis, molecular modeling, in vitro and in vivo anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Role of active site binding interactions in 4-chlorobenzoyl-coenzyme A dehalogenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4'-Chloro-2',5'-difluoroacetophenone as a Pivotal Intermediate for the Synthesis of Advanced Pyrazole Carboxamide Agrochemicals
Document ID: AN-AGR-260106-CDFAP
Version: 1.0
For Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.
Abstract
This document provides a comprehensive technical guide on the utilization of 4'-Chloro-2',5'-difluoroacetophenone as a key building block in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals, acting as Succinate Dehydrogenase Inhibitors (SDHIs), represents a significant advancement in crop protection. We will explore the chemical rationale behind its use, detailing the core synthetic pathway from the starting acetophenone to a final, representative active ingredient. This guide offers detailed, step-by-step protocols for the key transformations, explains the causality behind experimental choices, and provides insights into the mechanism of action and biological significance of the resulting compounds.
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a well-established strategy for modulating their physicochemical and biological properties. Halogenation, particularly with fluorine, can enhance metabolic stability, increase binding affinity to target enzymes, and improve lipophilicity, which is crucial for transport within the target organism. This compound (CAS No: 655-12-9) is a prime example of a fluorinated intermediate designed for the synthesis of high-value agrochemicals.[1][2][3] Its specific substitution pattern is not arbitrary; the chloro and difluoro moieties play a crucial role in the biological activity of the final fungicidal products.
These fungicides belong to the pyrazole carboxamide class, which are potent inhibitors of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[4][5] By blocking this critical enzyme, these fungicides effectively halt fungal respiration and growth, providing broad-spectrum protection for a variety of crops.
This guide will delineate a representative synthetic route to a potent pyrazole carboxamide fungicide, starting from this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for successful synthesis.
| Property | Value |
| CAS Number | 655-12-9 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-49 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). |
Synthetic Pathway Overview
The synthesis of a pyrazole carboxamide fungicide from this compound is a multi-step process that constructs the core heterocyclic system and then couples it with a suitable amine side chain. The overall workflow is depicted below.
Caption: Synthetic workflow from starting material to final agrochemical.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and specific target molecules.
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chloro-2,5-difluorophenyl)butanoate (Claisen Condensation)
This step constructs the 1,3-dicarbonyl moiety essential for the subsequent cyclization. The Claisen condensation is a reliable method for this transformation, where diethyl oxalate serves as the electrophilic partner.[6]
Materials:
-
This compound (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
Add a solution of this compound (1.0 eq) and diethyl oxalate (1.2 eq) in toluene dropwise to the stirred ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Causality and Insights: The use of a strong base like sodium ethoxide is crucial to deprotonate the acetophenone, forming the nucleophilic enolate. Diethyl oxalate is an excellent electrophile as it cannot self-condense. The reaction is driven to completion by the formation of the stable enolate of the resulting β-dicarbonyl compound.
Protocol 2: Synthesis of Ethyl 5-(4-chloro-2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate (Pyrazole Formation)
The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[7]
Materials:
-
Ethyl 2,4-dioxo-4-(4-chloro-2,5-difluorophenyl)butanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the crude 1,3-diketone from the previous step in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pyrazole ester.
Causality and Insights: The reaction proceeds via condensation of the more reactive ketone (derived from the acetophenone) with one nitrogen of the hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity is generally high, with the methyl group of the hydrazine attacking the ketone adjacent to the phenyl ring.
Protocol 3: Synthesis of 5-(4-chloro-2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Saponification)
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard saponification reaction.
Materials:
-
Ethyl 5-(4-chloro-2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol/Water (1:1 mixture)
-
Hydrochloric acid (3 M)
Procedure:
-
Suspend the pyrazole ester in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC, typically 2-4 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 3 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid.
Protocol 4: Synthesis of the Final Pyrazole Carboxamide Fungicide (Amide Coupling)
The final step involves the formation of an amide bond between the pyrazole carboxylic acid and a suitable aniline. A representative aniline, 2-(trifluoromethyl)aniline, is used here for illustrative purposes.
Materials:
-
5-(4-chloro-2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazole acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[8]
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexanes) to yield the final pyrazole carboxamide fungicide.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of the synthesized pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH).
Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.
SDH is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol. The pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the natural substrate from binding. This competitive inhibition blocks the entire electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death.[4][5][9]
Structure-Activity Relationship (SAR) Insights
The specific structural features of the molecule synthesized from this compound are critical for its fungicidal activity:
-
Pyrazole Ring: Provides a rigid scaffold for the correct orientation of the other functional groups. The N-methyl group is common in many commercial SDHIs.
-
4-Chloro-2,5-difluorophenyl Group: This group fits into a specific hydrophobic pocket of the SDH enzyme. The halogen substituents are crucial for strong binding and contribute to the compound's overall efficacy and spectrum of activity.
-
Amide Linker: The amide bond is essential for binding to key amino acid residues within the active site of the SDH enzyme, often through hydrogen bonding.
-
Substituted Aniline Moiety: This part of the molecule also contributes significantly to the binding affinity and can be varied to modulate the spectrum of controlled fungal pathogens.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of modern pyrazole carboxamide fungicides. The synthetic route, involving a Claisen condensation, Knorr pyrazole synthesis, and subsequent amidation, is a robust and adaptable pathway for accessing a wide range of potent SDHI fungicides. The protocols and insights provided in this document are intended to empower researchers in the agrochemical field to develop novel and effective crop protection solutions.
References
- 1. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 655-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. labsolu.ca [labsolu.ca]
- 4. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 655-12-9 | 2617-7-25 | MDL MFCD00068247 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. Sedaxane - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to 4'-Chloro-2',5'-difluoroacetophenone and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Acetophenones
4'-Chloro-2',5'-difluoroacetophenone is a key building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of a wide range of pharmacologically active compounds, including antifungal agents, and other bioactive molecules. The specific arrangement of the halogen atoms on the phenyl ring—two fluorine atoms and a chlorine atom—provides a unique electronic and steric profile that can significantly influence molecular interactions, metabolic stability, and pharmacokinetic properties.
This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of different methodologies. The aim is to equip researchers with the knowledge to select and optimize the most suitable synthetic strategy for their specific application, whether for small-scale discovery or larger-scale production.
Route 1: Friedel-Crafts Acylation of 1-Chloro-2,5-difluorobenzene
The most direct and industrially prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.
Mechanistic Insight
The Friedel-Crafts acylation proceeds through the formation of a highly reactive electrophile, the acylium ion (CH₃CO⁺).[1][2][3] The Lewis acid, most commonly aluminum trichloride (AlCl₃), activates the acylating agent by coordinating to the chlorine atom of acetyl chloride, which facilitates the cleavage of the C-Cl bond to generate the resonance-stabilized acylium ion.[2][4] This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-2,5-difluorobenzene. A subsequent deprotonation of the intermediate complex restores aromaticity and yields the final ketone product.[1]
It is crucial to note that, unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive.[5] The final product is liberated upon aqueous workup.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Protocol: Friedel-Crafts Acylation
Materials:
-
1-Chloro-2,5-difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Procedure:
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure the system is under an inert atmosphere.
-
Reagent Charging: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum trichloride (1.2 equivalents). Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.
-
Substrate Addition: Slowly add 1-chloro-2,5-difluorobenzene (1.0 equivalent) to the reaction mixture via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a solvent such as hexane to yield this compound as a solid.
| Parameter | Value/Observation |
| Typical Yield | 75-85% |
| Purity (Post-Recrystallization) | >98% |
| Appearance | Off-white to pale yellow solid |
| Key Safety Note | The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. AlCl₃ is highly hygroscopic and reacts violently with water. |
Route 2: Alternative Synthetic Strategies
While Friedel-Crafts acylation is the workhorse, alternative methods can be advantageous, particularly when dealing with sensitive functional groups that are incompatible with strong Lewis acids.
A. Grignard Reagent-Based Synthesis
This approach involves the reaction of an organometallic (Grignard) reagent with an appropriate acetylating agent. The key is to form a Grignard reagent from a suitable halogenated precursor of 1-chloro-2,5-difluorobenzene.
Conceptual Workflow:
-
Grignard Formation: Prepare the Grignard reagent (e.g., 4-chloro-2,5-difluorophenylmagnesium bromide) from a di-halogenated precursor (e.g., 1-bromo-4-chloro-2,5-difluorobenzene) and magnesium turnings in an anhydrous ether solvent like THF.[6]
-
Acylation: React the formed Grignard reagent with an acetylating agent such as acetyl chloride or acetic anhydride at low temperatures.
Challenges and Considerations:
-
Chemoselectivity: The starting material must allow for the selective formation of the Grignard reagent without reacting at the chloro-substituent. A bromo- or iodo-substituted precursor is typically required.
-
Over-addition: A significant challenge with highly reactive Grignard reagents is the potential for a second addition to the ketone product, leading to the formation of a tertiary alcohol byproduct.[6] This can often be mitigated by using less reactive acylating agents or by employing specific methodologies like the Weinreb-Nahm ketone synthesis.[6]
Diagram: Grignard Synthesis Logic
Caption: Grignard-based route to the target ketone.
B. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as a milder and more functional-group-tolerant alternative to classical methods.[7] This approach can be adapted for ketone synthesis.
Conceptual Workflow (Acylative Suzuki Coupling):
-
Boronic Acid/Ester Formation: Synthesize the 4-chloro-2,5-difluorophenylboronic acid or a corresponding boronic ester from a suitable precursor.
-
Coupling: Couple the boronic acid derivative with an acylating agent (e.g., acetyl chloride) in the presence of a palladium catalyst, a suitable ligand, and a base.[8]
Advantages:
-
Mild Conditions: These reactions often proceed under much milder conditions than Friedel-Crafts reactions, avoiding strong acids.[7]
-
Functional Group Tolerance: A wide range of functional groups are tolerated, making this a versatile method for complex molecule synthesis.[9]
-
Regioselectivity: The coupling occurs specifically at the position of the boron moiety, offering excellent control over isomer formation.[7]
Synthesis of Derivatives: Alpha-Halogenation
A common derivatization of this compound involves halogenation at the alpha-carbon of the acetyl group. The resulting α-halo ketone is a versatile intermediate for constructing more complex molecules, especially heterocyclic systems.[10]
Protocol: Alpha-Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN (radical initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Saturated Sodium Thiosulfate solution
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Washing: Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-bromo-4'-chloro-2',5'-difluoroacetophenone can be purified by column chromatography or recrystallization.
Conclusion
The synthesis of this compound is most reliably achieved via the Friedel-Crafts acylation, a robust and scalable method. However, for substrates intolerant to harsh Lewis acids, alternative strategies based on organometallic reagents or palladium-catalyzed cross-coupling offer milder and more selective options. Further derivatization, such as alpha-halogenation, provides access to a rich portfolio of intermediates for drug discovery and materials science. The choice of synthetic route should be guided by factors such as scale, cost, available starting materials, and the chemical compatibility of other functional groups within the target molecule.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
Catalytic Transformations of 4'-Chloro-2',5'-difluoroacetophenone: A Guide to Asymmetric Synthesis and Cross-Coupling Reactions
Introduction: The Significance of Fluorinated Chiral Alcohols and Biaryls
4'-Chloro-2',5'-difluoroacetophenone is a versatile building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Furthermore, the ketone functionality serves as a synthetic handle for the introduction of chirality via asymmetric reduction, leading to enantiomerically enriched secondary alcohols. These chiral alcohols are key intermediates for a range of pharmaceuticals.
The chloro-substituent on the aromatic ring opens a gateway to a multitude of cross-coupling reactions, enabling the construction of complex biaryl and enyne structures. These motifs are prevalent in medicinal chemistry and materials science. This comprehensive guide provides detailed application notes and protocols for the catalytic asymmetric hydrogenation and cross-coupling reactions of this compound, offering researchers and drug development professionals a practical resource for the synthesis of advanced intermediates.
Part 1: Asymmetric Hydrogenation for the Synthesis of Chiral 1-(4-chloro-2,5-difluorophenyl)ethan-1-ol
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric catalysis. For this compound, this transformation yields the highly valuable (R)- or (S)-1-(4-chloro-2,5-difluorophenyl)ethan-1-ol, crucial precursors for various active pharmaceutical ingredients. Both transition-metal catalysis and biocatalysis offer efficient routes to these chiral alcohols.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Expertise & Experience: Ruthenium complexes bearing chiral diphosphine and diamine ligands are renowned for their high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. The mechanism, often described as a metal-ligand bifunctional catalysis, involves the concerted transfer of a hydride from the metal and a proton from the ligand to the ketone carbonyl group. The choice of ligand is critical in establishing the stereochemical outcome. For electron-deficient ketones like this compound, catalyst systems developed by Noyori and others have demonstrated exceptional performance.
Trustworthiness: The following protocol is a robust, self-validating system. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Protocol: Asymmetric Hydrogenation using a Ru(II)-TsDPEN Catalyst
Materials:
-
This compound (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.01 eq)
-
Sodium isopropoxide (0.1 eq)
-
Anhydrous isopropanol (solvent)
-
Hydrogen gas (high purity)
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.
-
Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
In a separate flask, dissolve this compound and sodium isopropoxide in anhydrous isopropanol.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Seal the Schlenk flask and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation:
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | 100:1 | 20 | 40 | 12 | >99 | >98 (S) |
| [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN | 100:1 | 20 | 40 | 12 | >99 | >98 (R) |
Table 1: Representative data for the asymmetric hydrogenation of this compound.
Visualization:
Caption: Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.
Biocatalytic Reduction using Ketoreductases (KREDs)
Expertise & Experience: Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a cofactor such as NADPH or NADH. They offer several advantages, including high enantioselectivity, mild reaction conditions (room temperature, aqueous media), and environmental friendliness. The stereochemical outcome (Prelog or anti-Prelog) is dependent on the specific enzyme used. For industrial applications, whole-cell biocatalysts are often employed to avoid the need for costly cofactor isolation and regeneration.[1]
Trustworthiness: The following protocol is based on established methods for the reduction of similar halo-substituted acetophenones and provides a reliable starting point for optimization. The use of a co-substrate like isopropanol allows for in-situ cofactor regeneration.
Experimental Protocol: Whole-Cell Bioreduction
Materials:
-
This compound (1.0 eq)
-
Ketoreductase (e.g., from Lactobacillus kefir for (S)-alcohol or engineered KRED for (R)-alcohol) or whole cells expressing the KRED
-
Isopropanol (co-substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (for whole-cell systems)
-
Ethyl acetate (for extraction)
Reaction Setup:
-
In a temperature-controlled shaker flask, prepare a solution of the phosphate buffer.
-
If using whole cells, add glucose to the buffer to support cell viability and cofactor regeneration.
-
Add the ketoreductase enzyme or the whole-cell suspension to the buffer.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Add isopropanol as the co-substrate for cofactor regeneration.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation:
| Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| KRED from L. kefir | Isopropanol | 30 | 24 | >95 | >99 (S) |
| Engineered (R)-selective KRED | Isopropanol | 30 | 24 | >95 | >99 (R) |
Table 2: Representative data for the biocatalytic reduction of this compound.
Visualization:
Caption: Mechanism of Biocatalytic Ketone Reduction with Cofactor Regeneration.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 4'-position of the acetophenone provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling
Expertise & Experience: The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound. For the coupling of an aryl chloride, which is generally less reactive than the corresponding bromide or iodide, the choice of a highly active catalyst system is crucial. This typically involves a palladium precursor and a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. The base plays a critical role in the transmetalation step.
Trustworthiness: The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging aryl chlorides. The reaction can be monitored by TLC or GC-MS to ensure completion.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
K₃PO₄ (Potassium phosphate) (2.0 eq)
-
Anhydrous toluene/water (e.g., 10:1 v/v) (solvent)
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.
Data Presentation:
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-90 |
Table 3: Representative data for the Suzuki-Miyaura coupling of this compound.
Visualization:
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Sonogashira Coupling
Expertise & Experience: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The base, usually an amine, also serves as the solvent in many cases. For aryl chlorides, more forcing conditions or more active catalyst systems may be required.
Trustworthiness: The following protocol is a well-established procedure for the Sonogashira coupling of aryl chlorides and can be reliably applied to this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
CuI (Copper(I) iodide) (0.1 eq)
-
Triethylamine (solvent and base)
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salts.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated ketone.
Data Presentation:
| Terminal Alkyne | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 5 | 10 | Triethylamine | 70 | 12 | 75-85 |
| Trimethylsilylacetylene | 5 | 10 | Triethylamine | 70 | 12 | 80-90 |
Table 4: Representative data for the Sonogashira coupling of this compound.
Part 3: Emerging Catalytic Methods: C-H Functionalization
Expertise & Experience: Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. For aromatic ketones, the carbonyl group can act as a directing group, guiding a transition metal catalyst to activate a C-H bond at the ortho position.[2]
Trustworthiness: The application of C-H activation to heavily substituted substrates like this compound is still an area of active research. The following represents a general approach based on known methodologies for simpler acetophenones. Optimization will likely be required.
Conceptual Protocol: Directed C-H Arylation
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (2.0 eq)
-
[RhCp*Cl₂]₂ (Rhodium pentamethylcyclopentadienyl dichloride dimer) (0.02 eq)
-
AgSbF₆ (Silver hexafluoroantimonate) (0.08 eq)
-
Pivalic acid (0.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) (solvent)
Reaction Setup:
-
To a dry Schlenk tube, add this compound, the aryl iodide, [RhCp*Cl₂]₂, AgSbF₆, and pivalic acid.
-
Add anhydrous DCE under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction for the formation of the ortho-arylated product by GC-MS.
-
Upon completion or after a set time, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate and purify by column chromatography to isolate the product.
Note: This is a conceptual protocol, and the feasibility and efficiency for this specific substrate would require experimental validation.
Conclusion
The catalytic methodologies outlined in this guide provide a robust toolkit for the transformation of this compound into valuable chiral alcohols and complex biaryl and enyne derivatives. The detailed protocols for asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions offer reliable and scalable routes to these important synthetic intermediates. While direct C-H functionalization of this substrate remains a developing area, the principles outlined provide a foundation for future research and application. By leveraging these catalytic methods, researchers in drug discovery and materials science can efficiently access novel and diverse chemical matter.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support center for the synthesis of 4'-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction: The Friedel-Crafts Acylation Approach
The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while powerful, is not without its challenges, particularly when dealing with a deactivated aromatic ring bearing multiple halogen substituents.
The core of the reaction involves the formation of a resonance-stabilized acylium ion (CH₃CO⁺) from the acetylating agent and the Lewis acid.[2] This electrophile then attacks the electron-rich aromatic ring. However, the chloro and fluoro groups on the starting material are electron-withdrawing, which deactivates the ring towards electrophilic attack and can lead to specific side reactions and purification difficulties.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield or no desired product at all. What are the likely causes and how can I fix it?
Answer: Low or no yield in the Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene is a common issue, primarily due to the deactivating nature of the halogen substituents. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inactive Catalyst. Aluminum chloride is highly hygroscopic and will be deactivated by moisture.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or sublimed aluminum chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Catalyst. The ketone product forms a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount of AlCl₃ is often required.[4]
-
Solution: Use at least one equivalent of AlCl₃ relative to the limiting reagent. In some cases, a slight excess (1.1-1.3 equivalents) may be beneficial.
-
-
Cause 3: Insufficient Reaction Temperature. The deactivated ring requires more energy to undergo acylation.
-
Solution: While the initial addition of reagents may be done at a lower temperature to control the exothermic reaction, the reaction mixture often needs to be heated to drive the reaction to completion. Typical temperatures range from room temperature to 60-80 °C. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time.
-
-
Cause 4: Poor Quality of Reagents. Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity 1-chloro-2,4-difluorobenzene and acetyl chloride. Ensure your solvent is anhydrous and free of reactive impurities.
-
Formation of Isomeric Byproducts
Question: My analytical data (GC-MS, NMR) suggests the presence of more than one product. What are the likely isomeric impurities and how can I minimize their formation?
Answer: The formation of isomeric byproducts is a significant challenge in the synthesis of this compound. The directing effects of the chloro and fluoro substituents on the 1-chloro-2,4-difluorobenzene ring determine the position of the incoming acetyl group.
-
Understanding Regioselectivity:
-
Fluorine: A weak ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, despite its strong inductive electron-withdrawing effect.
-
Chlorine: Also an ortho-, para-director, but less activating than fluorine.
In 1-chloro-2,4-difluorobenzene, the possible sites for electrophilic attack are positions 3, 5, and 6.
-
Position 5 (desired): This position is para to the fluorine at position 2 and ortho to the fluorine at position 4. This is generally the most favored position due to the directing effects of the two fluorine atoms.
-
Position 3: This position is ortho to both the chlorine at position 1 and the fluorine at position 2. Steric hindrance from two adjacent halogens can make this position less favorable.
-
Position 6: This position is ortho to the chlorine at position 1 and meta to the fluorine at position 4.
-
-
Common Isomeric Impurities: Based on the directing effects, the most likely isomeric byproduct is 3'-Chloro-2',5'-difluoroacetophenone . A patent for the preparation of 4-chloro-2,5-difluorobenzoic acid explicitly states that the precursor, this compound, is difficult to prepare and purify due to the formation of isomers.[5]
-
Minimizing Isomer Formation:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. However, this may also decrease the overall reaction rate. A careful optimization of temperature is necessary.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored, as they may offer different selectivity profiles.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Less polar solvents may be preferable.
-
Purification Challenges
Question: I am having difficulty purifying the final product and removing the isomeric impurities. What are the recommended purification methods?
Answer: The structural similarity of the isomeric byproducts to the desired this compound makes purification challenging.
-
Fractional Distillation under Reduced Pressure: This is a common method for purifying liquid products with different boiling points. Since the isomers may have very close boiling points, a highly efficient distillation column (e.g., a Vigreux or packed column) is recommended.
-
Crystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be a very effective purification technique. Experiment with different solvent systems to find one that provides good separation. A patent for a related compound, 2,4-dichloro-5-fluoroacetophenone, mentions melt crystallization as a purification method to remove impurities.[6]
-
Chromatography: Column chromatography on silica gel can be used to separate isomers. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, toluene) is necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to develop an effective solvent system before attempting a large-scale column.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization for your specific laboratory conditions.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a thermometer. The entire setup should be under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture in an ice bath.
-
Addition of Reactants: In the dropping funnel, place a mixture of 1-chloro-2,4-difluorobenzene (1.0 equivalent) and acetyl chloride (1.0-1.1 equivalents). Add this mixture dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by cold dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography.
Data Presentation
| Parameter | Recommendation for this compound Synthesis | Rationale |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Common and effective, though other Lewis acids can be explored for different selectivity. |
| Stoichiometry of AlCl₃ | ≥ 1.0 equivalent | The ketone product forms a complex with the catalyst.[4] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Readily available and reactive. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Anhydrous conditions are crucial. |
| Temperature | 0 °C for addition, then 40-60 °C for reaction | Balances reaction rate and selectivity. |
| Work-up | Quenching with ice/HCl | Hydrolyzes the aluminum-ketone complex. |
| Purification | Vacuum Distillation, Recrystallization, or Column Chromatography | To separate the desired product from isomeric impurities. |
Visualizing the Reaction and Side Reactions
Main Reaction Pathway
Caption: Desired reaction pathway for the synthesis of this compound.
Potential Side Reaction: Isomer Formation
Caption: Potential side reaction leading to the formation of an isomeric byproduct.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Technical Support Center: 4'-Chloro-2',5'-difluoroacetophenone Synthesis
Welcome to the technical support guide for the synthesis and yield optimization of 4'-Chloro-2',5'-difluoroacetophenone. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into overcoming common challenges in this synthetic procedure. Our goal is to move beyond simple protocols and explain the fundamental chemistry driving each experimental choice, empowering you to troubleshoot effectively and maximize your yield.
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene. This electrophilic aromatic substitution reaction, while powerful, is sensitive to a variety of factors that can impact reaction efficiency and product purity. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
A1: The synthesis proceeds via a classic Friedel-Crafts acylation.[1] The mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acetylating agent (e.g., acetyl chloride) to form a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-2,5-difluorobenzene attacks the acylium ion. This forms a carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.[3]
-
Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the arenium ion, restoring aromaticity to the ring and forming the final ketone product. This step also regenerates the AlCl₃ catalyst.[3] However, the newly formed ketone product, being a moderate Lewis base, can form a stable complex with AlCl₃, often requiring a stoichiometric amount of the catalyst for the reaction to proceed to completion.[1][4]
Q2: Why is the yield of this reaction often lower than expected?
A2: Several factors can contribute to low yields. The most common culprits are related to the deactivating nature of the starting material and the stringent requirements of the catalyst. The starting material, 1-chloro-2,5-difluorobenzene, has three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms). These groups deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to benzene.[4][5] Additionally, the Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture, which can lead to its deactivation and halt the reaction.[4][5]
Q3: What are the primary side products or impurities I should be aware of?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, impurities can still arise.[4] Potential side products can include isomers if the regioselectivity is not perfectly controlled, though the directing effects of the halogens strongly favor acylation at the 4-position. The most common impurities often stem from unreacted starting material or byproducts from the decomposition of reagents due to moisture. Inadequate quenching of the reaction can also lead to complex mixtures during workup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Q: My reaction shows little to no conversion of the starting material. What went wrong?
A: This is a common issue often linked directly to the catalyst or the substrate's reactivity.
-
Potential Cause 1: Inactive Lewis Acid Catalyst.
-
Causality: Aluminum chloride (AlCl₃) is highly hygroscopic. Any moisture in your glassware, solvent, or reagents will rapidly hydrolyze AlCl₃ into aluminum hydroxide, rendering it catalytically inactive.[4][5] An inactive catalyst cannot generate the necessary acylium ion electrophile.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) immediately before use.
-
Use a high-purity, anhydrous grade of aluminum chloride from a freshly opened container.
-
Employ anhydrous solvents. If using a solvent like dichloromethane (DCM) or dichloroethane (DCE), ensure it is passed through a solvent purification system or distilled over a suitable drying agent (e.g., CaH₂).
-
-
-
Potential Cause 2: Insufficient Catalyst Loading.
-
Causality: The product, this compound, is a ketone. The carbonyl oxygen has lone pairs of electrons and acts as a Lewis base, forming a stable complex with the AlCl₃ catalyst.[1][4] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: Unlike truly catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of AlCl₃. A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acetylating agent is a common starting point.
-
-
Potential Cause 3: Sub-optimal Reaction Temperature.
-
Causality: The deactivated nature of the 1-chloro-2,5-difluorobenzene ring means that significant activation energy may be required. Room temperature might be insufficient to drive the reaction forward at a reasonable rate.
-
Solution: After the initial addition of reagents (which can be exothermic), consider gently heating the reaction mixture. Monitor the reaction by TLC or GC to find the optimal temperature. A range of 50-85°C is often employed in similar syntheses after the initial addition phase.[6]
-
Troubleshooting Workflow
Caption: A troubleshooting flowchart for low yield in the Friedel-Crafts acylation.
Q: I am getting multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity?
A: While polyacylation is rare due to the deactivating effect of the introduced acetyl group, isomer formation or side reactions can occur. [2][4]
-
Potential Cause 1: Incorrect Order of Addition.
-
Causality: Adding the aromatic substrate to a pre-mixed solution of the catalyst and acetyl chloride can create localized high concentrations of the reactive acylium ion, potentially leading to side reactions.
-
Solution: The standard and generally preferred method is to first create a suspension of the aluminum chloride in the solvent (or the excess aromatic substrate), cool it, and then add the acetyl chloride dropwise. This allows for better temperature control and maintains a controlled concentration of the electrophile.
-
-
Potential Cause 2: Reaction Temperature is Too High.
-
Causality: Excessively high temperatures can provide enough energy to overcome the activation barrier for acylation at less-favored positions or promote decomposition pathways.
-
Solution: Maintain a lower temperature during the addition of the acylating agent (e.g., 0-10°C) to maximize regioselectivity. After the addition is complete, the temperature can be slowly raised to drive the reaction to completion.
-
Q: My workup procedure results in a low yield of an impure, oily product. How can I improve the purification?
A: A clean workup is critical for isolating a pure product.
-
Potential Cause 1: Incomplete Quenching of the Catalyst.
-
Causality: The AlCl₃-ketone complex must be hydrolyzed to liberate the product. Improper or overly rapid quenching can lead to the formation of emulsions and aluminum hydroxide sludges that trap the product, making extraction difficult.
-
Solution: Slowly and carefully pour the cooled reaction mixture onto crushed ice, often with the addition of concentrated HCl. The acid helps to keep the aluminum salts soluble (as AlCl₃) and prevents the formation of gelatinous aluminum hydroxide. Stir vigorously until all solids dissolve.
-
-
Potential Cause 2: Inefficient Extraction.
-
Causality: The product may have significant solubility in the aqueous layer, or an inappropriate extraction solvent may be used.
-
Solution:
-
Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to help break emulsions and remove excess water.
-
Dry the organic layer thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solvent.
-
-
-
Potential Cause 3: Sub-optimal Final Purification.
-
Causality: Simple solvent evaporation may not be sufficient to remove unreacted starting materials or closely related impurities.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., hexane, ethanol/water) to find conditions that yield high-purity crystals.
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be effective for separating it from less volatile impurities.
-
Column Chromatography: For difficult separations, silica gel chromatography can be used, though it is less ideal for large-scale production.
-
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity. All operations should be conducted in a well-ventilated fume hood.
1. Reagent Preparation and Stoichiometry:
| Reagent | Molar Eq. | Purity | Rationale |
| 1-chloro-2,5-difluorobenzene | 1.0 | >99% | The limiting reagent; purity is critical for avoiding side reactions. |
| Acetyl Chloride | 1.05 - 1.1 | >99% | A slight excess ensures complete reaction of the limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.2 - 1.3 | Anhydrous, >99% | A stoichiometric excess is required to drive the reaction and account for complexation with the product ketone.[1][4] |
| Dichloromethane (DCM) | Solvent | Anhydrous | An inert solvent that is effective for Friedel-Crafts reactions. Must be scrupulously dry. |
2. Reaction Setup and Execution:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler (or a drying tube).
-
Initial Charging: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5°C using an ice-water bath.
-
Substrate Addition: Add 1-chloro-2,5-difluorobenzene (1.0 eq.) to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 15-20 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating (Optional): Gently heat the reaction mixture to 40°C (reflux for DCM) and maintain for 2-4 hours. Monitor the reaction's completion by TLC or GC analysis by taking small, quenched aliquots.
-
Cooling: Once the reaction is complete, cool the mixture back down to 0-5°C in preparation for the workup.
3. Workup and Purification:
-
Quenching: Prepare a separate beaker containing crushed ice and concentrated hydrochloric acid (approx. 3M final concentration). While stirring the ice/acid mixture vigorously, slowly and carefully pour the cooled reaction mixture into it.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers. Wash sequentially with:
-
1M HCl (once)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (once, be cautious of CO₂ evolution)
-
Saturated aqueous sodium chloride (brine) (once)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent like hexane or an ethanol/water mixture to obtain pure this compound.
Process Flow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4'-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support center dedicated to the synthesis and optimization of 4'-Chloro-2',5'-difluoroacetophenone. This guide is structured for researchers, chemists, and drug development professionals who are working with this important fluorinated intermediate. The presence of multiple halogen substituents on the aromatic ring presents unique challenges, primarily in achieving efficient electrophilic aromatic substitution. This document provides in-depth, field-proven insights to navigate these challenges, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the standard synthetic route for this compound?
The most common and direct method is the Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride.[1][2][3] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][4]
Q2: Why is the Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene particularly challenging?
The primary challenge stems from the electronic properties of the starting material. The aromatic ring is substituted with three halogen atoms (one chlorine, two fluorine), which are strongly electron-withdrawing. This is due to their high electronegativity, which exerts a powerful inductive effect (-I).[5] This effect significantly deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic attack by the acylium ion.[5] Overcoming this deactivation requires carefully optimized and stringent reaction conditions.
Q3: Why must a stoichiometric amount (or more) of the Lewis acid catalyst be used in this acylation?
Unlike Friedel-Crafts alkylation, where the Lewis acid is truly catalytic, acylation requires at least one molar equivalent of the catalyst for each mole of the acylating agent.[6] The reason is that the product, this compound, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable, deactivated complex with the Lewis acid (e.g., AlCl₃).[3][4] This complexation effectively sequesters the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric quantity is necessary to drive the reaction to completion.
Q4: What are the critical safety considerations for this reaction?
-
Moisture Sensitivity: Anhydrous aluminum chloride reacts violently with water. All glassware must be flame-dried, and reagents and solvents must be strictly anhydrous to prevent catalyst quenching and ensure safety.[7][8]
-
Corrosive Reagents: Acetyl chloride and aluminum chloride are corrosive and react with moisture in the air to release HCl gas. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
-
Exothermic Quenching: The workup step, which involves quenching the reaction mixture to decompose the AlCl₃ complex, is highly exothermic. The mixture must be added slowly to a mixture of crushed ice and concentrated acid to manage the heat evolution safely.[7][8]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive or Insufficient Catalyst | Solution: Use a fresh, high-purity bottle of anhydrous AlCl₃. Powdery AlCl₃ is often more active than crystalline forms. Ensure you are using at least 1.1 to 1.3 molar equivalents relative to the acetyl chloride.[7] Rationale: AlCl₃ is highly hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. The deactivating nature of the substrate requires a slight excess of a highly active catalyst to generate a sufficient concentration of the reactive acylium ion electrophile. |
| Presence of Moisture in Reagents/Solvents | Solution: Use anhydrous grade solvents (e.g., dichloromethane, 1,2-dichloroethane). If necessary, distill solvents over a suitable drying agent (e.g., CaH₂) prior to use. Ensure all glassware is rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) before starting.[8] Rationale: Water will preferentially react with both the AlCl₃ catalyst and the acetyl chloride acylating agent, consuming them in non-productive side reactions and preventing the formation of the necessary electrophile. |
| Insufficient Reaction Temperature or Time | Solution: After the initial addition of reagents at low temperature (0-5°C), allow the reaction to warm to room temperature and then gently heat to 40-50°C for 2-6 hours.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint. Rationale: While initial addition is done at low temperature to control exothermicity, the high activation energy barrier of this reaction (due to the deactivated ring) often requires thermal energy to proceed at a reasonable rate. |
Issue 2: Formation of Unwanted Isomers
| Potential Cause | Recommended Solution & Scientific Rationale |
| Thermodynamic vs. Kinetic Control | Solution: Maintain strict temperature control throughout the addition and reaction phases. Lower temperatures (0-10°C) often favor the formation of a single, kinetically preferred isomer.[7] Rationale: Halogens are ortho, para-directors. In 1-chloro-2,5-difluorobenzene, acylation can potentially occur at two positions. The regioselectivity is a complex interplay of steric hindrance and the directing influence of all three halogens. Temperature can influence which pathway has the lower activation energy, thereby affecting the product distribution. |
| Catalyst-Induced Isomerization | Solution: Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed. Once the reaction is complete (as determined by TLC/GC), proceed with the workup promptly. Rationale: Under harsh conditions (high heat, excess Lewis acid), the product itself can undergo rearrangement or isomerization, leading to a mixture of products. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution & Scientific Rationale |
| Contamination with Starting Material | Solution: Use a slight excess (1.05-1.1 equivalents) of the acylating agent (acetyl chloride) to ensure the complete consumption of the more valuable 1-chloro-2,5-difluorobenzene. Rationale: Driving the reaction to completion simplifies purification by minimizing the amount of unreacted starting material, which may have a similar boiling point or polarity to the product. |
| Similar Polarity of Byproducts | Solution: Purify the crude product by vacuum distillation or recrystallization.[10][11] For recrystallization, screen solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures. Rationale: These purification techniques separate compounds based on differences in boiling point (distillation) or solubility (recrystallization), which are often more effective than column chromatography for separating closely related isomers or byproducts on a larger scale. |
Visualized Reaction Mechanism and Workflow
The following diagrams illustrate the core chemical transformation and a logical workflow for troubleshooting common issues.
Caption: Key mechanistic steps in the synthesis.[1]
Caption: A decision tree for diagnosing low-yield issues.
Optimized Experimental Protocol
This protocol is a self-validating system designed for robustness. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.
1. Materials & Reagents:
-
1-chloro-2,5-difluorobenzene (≥99% purity)
-
Acetyl chloride (≥99% purity)
-
Anhydrous aluminum chloride (≥99.9% purity)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
2. Step-by-Step Methodology:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) followed by anhydrous DCM (or DCE) to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5°C using an ice-salt bath.
-
Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not exceed 10°C. Stir the resulting mixture for an additional 15 minutes at 0-5°C.
-
Substrate Addition: Add 1-chloro-2,5-difluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC or GC. If the reaction is sluggish, gently heat the mixture to 40°C.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 11. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4'-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support center for the synthesis of 4'-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our aim is to blend technical accuracy with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Overcoming Common Hurdles
The synthesis of this compound, primarily through the Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene, is a well-established but often challenging reaction. The electron-withdrawing nature of the halogen substituents on the aromatic ring significantly impacts its reactivity.[1][2] This section is dedicated to troubleshooting the most common issues encountered during this synthesis.
Question 1: Why is my reaction yield extremely low or non-existent?
Answer:
A low or non-existent yield in the Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene is the most frequently reported issue. This is primarily due to the deactivation of the aromatic ring by the three halogen substituents (one chlorine and two fluorine atoms), which are strongly electron-withdrawing.[1][3] This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.
Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Inactivity and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any trace of water in your reagents or glassware will deactivate the catalyst. Furthermore, in Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, rendering it inactive.[4][5] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents and freshly opened or purified reagents.
-
Increase the stoichiometry of AlCl₃ incrementally. A common starting point is 1.1 to 1.5 equivalents relative to the acylating agent.[4]
-
-
-
Insufficient Reaction Temperature: The activation energy for the acylation of a deactivated ring can be high.
-
Solution: Cautiously increase the reaction temperature. While some Friedel-Crafts reactions proceed at room temperature or even 0°C, heating may be necessary to drive this specific reaction to completion.[1][6] A temperature of around 120°C has been reported to be effective.[7] However, be aware that excessive temperatures can lead to side reactions.
-
-
Choice of Catalyst: For deactivated substrates, AlCl₃ may not be a sufficiently strong Lewis acid.
-
Solution: Consider using a more potent Lewis acid or a different catalytic system. Triflic acid (TfOH) has been shown to be effective for acylating moderately deactivated substrates.[6]
-
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step troubleshooting workflow for low yield issues.
Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity?
Answer:
The formation of multiple products indicates a lack of regioselectivity in the acylation reaction. In the case of 1-chloro-2,4-difluorobenzene, the directing effects of the halogen substituents determine the position of the incoming acyl group. While the desired product is this compound, other isomers can form.
-
Understanding Directing Effects: All halogens are ortho, para-directing groups. However, they are also deactivating. The regioselectivity will be a complex interplay of the electronic and steric effects of the three halogens.
-
Influence of Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity as they provide enough energy to overcome the activation barriers for the formation of less favored isomers.
-
Catalyst: The choice and amount of Lewis acid can influence the steric bulk of the electrophile, which in turn can affect the ortho/para ratio.
-
Strategies to Enhance Regioselectivity:
| Strategy | Rationale |
| Optimize Reaction Temperature | Lowering the temperature may favor the formation of the thermodynamically more stable product. |
| Choice of Solvent | The polarity of the solvent can influence the stability of the intermediates leading to different isomers. |
| Alternative Catalysts | Some catalysts may offer better steric control. For instance, bulkier catalysts might favor para-substitution. |
Question 3: I am having difficulty with the work-up and purification of my product.
Answer:
Work-up and purification are critical steps that can significantly impact your final yield and purity.
-
Quenching the Reaction: The reaction is typically quenched by pouring the reaction mixture onto ice and acid (e.g., concentrated HCl).[4][8] This needs to be done slowly and with vigorous stirring to manage the exothermic reaction and prevent the formation of difficult-to-break emulsions.
-
Purification Techniques:
-
Distillation: The product, this compound, can be purified by distillation under reduced pressure.[7]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent is an effective purification method.
-
Column Chromatography: For separating closely related isomers, column chromatography may be necessary, although it can be less practical for large-scale syntheses.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9]
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acetyl chloride, leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[3]
-
Electrophilic Attack: The electron-rich (though deactivated in this case) aromatic ring of 1-chloro-2,4-difluorobenzene attacks the electrophilic acylium ion, forming a sigma complex (also known as an arenium ion). The aromaticity of the ring is temporarily lost.
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory, though it remains complexed to the product).[3]
Mechanism of Friedel-Crafts Acylation
Caption: The three main stages of the Friedel-Crafts acylation mechanism.
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[9] It is often less reactive than acetyl chloride but can be a suitable alternative. The choice between the two may depend on factors such as cost, availability, and safety. When using acetic anhydride, you will still require a Lewis acid catalyst.
Q3: Are there "greener" or more modern alternatives to the traditional Friedel-Crafts acylation with AlCl₃?
A3: Yes, significant research has been dedicated to developing more environmentally friendly and efficient acylation methods.
-
Solid Acid Catalysts: Zeolites and other solid acids can be used as recyclable catalysts, simplifying product work-up and reducing waste.[6]
-
Ionic Liquids and Deep Eutectic Solvents: These have been explored as both solvents and catalysts for Friedel-Crafts reactions, sometimes offering improved yields and selectivities.[8][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields.[10]
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) and added carefully to the reaction mixture.
-
Acetyl Chloride: This is a corrosive and lachrymatory (tear-inducing) substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This must be done slowly, with cooling, and in a well-ventilated fume hood.
Experimental Protocol: A Starting Point
The following is a generalized protocol based on literature procedures.[7] Optimization will likely be necessary for your specific laboratory conditions and reagent purity.
Materials:
-
1-chloro-2,4-difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or excess 1-chloro-2,4-difluorobenzene)
-
Ice
-
Concentrated hydrochloric acid
-
Chloroform or other suitable extraction solvent
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to monitor gas evolution).
-
Charge the flask with 1-chloro-2,4-difluorobenzene and anhydrous AlCl₃ (e.g., 1.5 equivalents).
-
Slowly add acetyl chloride (e.g., 1.1 equivalents) dropwise from the dropping funnel. Maintain the temperature as specified by your optimized conditions (you may start at room temperature and gradually heat).
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[6][7]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).[7]
-
Combine the organic extracts, wash with water and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alexandonian.com [alexandonian.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: Purification of 4'-Chloro-2',5'-difluoroacetophenone
Welcome to the Technical Support Center for the purification of 4'-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in obtaining a high-purity product. The information herein is curated to address specific challenges encountered during the purification of this compound, with a focus on practical, field-proven insights.
I. Understanding the Core Challenge: Isomeric Impurities
This compound is most commonly synthesized via the Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The primary challenge in obtaining high-purity this compound lies in the formation of constitutional isomers during the acylation reaction. The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of undesired isomers, which often possess similar physical properties to the target compound, making their separation difficult. A patent for a related compound explicitly mentions that this compound is challenging to prepare and purify due to the isomers formed during chlorination[1].
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue after the initial reaction workup. What are the likely causes and how can I obtain a solid product?
A1: A dark, oily crude product is a common outcome of the Friedel-Crafts acylation. This can be attributed to several factors:
-
Residual Lewis Acid-Ketone Complex: The product, an aryl ketone, can form a colored complex with the aluminum chloride catalyst.
-
Polymeric Byproducts: The reaction conditions can sometimes promote the formation of polymeric materials.
-
Incomplete Reaction: The presence of unreacted starting materials can result in an oily mixture.
Troubleshooting Steps:
-
Effective Quenching: Ensure the reaction is thoroughly quenched by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.
-
Solvent Extraction: After quenching, perform a thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate to separate the organic products from the aqueous layer containing the hydrolyzed catalyst.
-
Washing the Organic Layer: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. If the product is still an oil, it likely contains a mixture of isomers and other impurities that require further purification.
Q2: I'm struggling to find a suitable solvent for recrystallizing my crude this compound. What are some recommended solvent systems?
A2: Finding an effective recrystallization solvent is crucial for removing impurities. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For substituted acetophenones, a trial-and-error approach with a range of solvents is often necessary.
Recommended Solvents to Screen:
| Solvent System | Rationale |
| Hexanes or Heptane | Being a non-polar solvent, it can be effective if the impurities are significantly more polar than the product. |
| Isopropanol/Water | A polar protic solvent system where the solubility can be finely tuned by adjusting the water content. |
| Ethanol/Water | Similar to isopropanol/water, this is a commonly used system for moderately polar compounds. |
| Toluene | An aromatic solvent that may offer good solubility at high temperatures and lower solubility upon cooling. |
| Dichloromethane/Hexane | A co-solvent system where dichloromethane provides initial solubility and the slow addition of hexane as an anti-solvent can induce crystallization. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of the crude product (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen solvent and heat the mixture gently.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline solid.
III. Advanced Purification Protocols
For challenging separations, particularly for removing closely related isomers, more advanced techniques are often required.
A. Column Chromatography
Column chromatography is a highly effective method for separating isomers. The choice of stationary and mobile phases is critical for achieving good resolution.
Recommended Column Chromatography Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This allows for the elution of less polar impurities first, followed by the desired product and then more polar impurities. |
| Alternative Mobile Phase | Dichloromethane/Hexane Gradient | Can offer different selectivity compared to ethyl acetate systems. |
Experimental Protocol for Column Chromatography:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate or dichloromethane) to elute the compounds.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
B. High-Performance Liquid Chromatography (HPLC)
For analytical assessment of purity and for preparative separation of small quantities, Reverse-Phase HPLC (RP-HPLC) is a powerful tool. The separation of halogenated isomers can be particularly challenging and may require specialized columns.
Recommended HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl Column | C18 is a standard choice for reverse-phase, while a Phenyl-Hexyl column can offer enhanced selectivity for aromatic compounds through π-π interactions. For difficult separations of halogenated isomers, a Pentafluorophenyl (PFP) column can also be effective. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution is typically necessary to resolve closely eluting isomers. |
| Detector | UV at ~254 nm | Aromatic ketones generally exhibit strong absorbance in this region. |
IV. Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of 1-chloro-2,5-difluorobenzene
Introduction
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of aryl ketones which are pivotal intermediates in organic synthesis.[1] However, its application to electronically deactivated substrates, such as 1-chloro-2,5-difluorobenzene, presents significant challenges that can lead to reaction failure or low yields. The presence of three electron-withdrawing halogen substituents strongly deactivates the aromatic ring towards electrophilic attack.[2]
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals working with the Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene. We will delve into the mechanistic nuances, address common experimental pitfalls in a direct question-and-answer format, and provide validated protocols to enhance reaction success.
Reaction Overview: Mechanism and Regioselectivity
The reaction proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride and a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4] This electrophile then attacks the π-system of the aromatic ring.
For 1-chloro-2,5-difluorobenzene, the key challenge is overcoming the high activation energy barrier imposed by the deactivating substituents. The regiochemical outcome is governed by the directing effects of the halogens. While halogens are deactivating, they are ortho, para-directors. The most probable site of acylation is the C4 position, which is para to the chlorine atom and ortho to the fluorine at C5. This position is electronically favored and the least sterically hindered.
Caption: General mechanism for Friedel-Crafts Acylation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the acylation of 1-chloro-2,5-difluorobenzene.
Question 1: I am getting no product or a very low yield. What are the primary causes?
Answer: This is the most frequent issue and typically points to one of three areas: catalyst deactivation, insufficient reactivity, or sub-optimal reaction conditions.
-
Cause A: Inactive Catalyst. The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture in your glassware, solvent, or starting materials will rapidly react with and deactivate it.[5]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous grade solvents from a freshly opened bottle or a solvent purification system. Handle AlCl₃ quickly in a dry environment (e.g., a glove box or under a stream of inert gas).
-
-
Cause B: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃.[1] The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5][6]
-
Solution: Use a minimum of 1.1 to 1.5 molar equivalents of AlCl₃ relative to the acylating agent. For particularly stubborn reactions, increasing the stoichiometry to 2.0 equivalents can sometimes improve yields.
-
-
Cause C: Deactivated Substrate. 1-chloro-2,5-difluorobenzene is strongly deactivated. The reaction may simply be too slow under your current conditions.[7]
-
Solution: Increase the reaction temperature. While the initial addition of reagents should be done at a low temperature (0 °C) to control the initial exotherm, the reaction mixture often requires heating (refluxing in dichloromethane or 1,2-dichloroethane) for several hours to proceed to completion.[8][9] Also, confirm the purity of your starting material, as impurities can inhibit the reaction.
-
Caption: Logical workflow for troubleshooting low-yield reactions.
Question 2: My reaction is complete, but I am struggling with the workup. What are the best practices?
Answer: A proper workup is critical for isolating the product and is a multi-step process.
-
Quenching: The reaction mixture contains the AlCl₃-ketone complex. This must be hydrolyzed to liberate the product. The standard procedure is to slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[8][10] This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.
-
Extraction: After quenching, the product will be in the organic layer (e.g., dichloromethane). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one or two more times with fresh solvent to ensure complete recovery of the product.[11]
-
Washing: Combine the organic layers and wash them sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining aluminum salts, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Question 3: I am observing multiple products by TLC/NMR. What could be the cause?
Answer: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group deactivates the product ring, the formation of isomers is possible.[12][13]
-
Isomer Formation: Although acylation is expected to occur predominantly at the C4 position, minor amounts of other isomers (e.g., substitution at C3 or C6) could form, especially at higher temperatures. The choice of solvent can sometimes influence the ortho/para product ratio.[7]
-
Solution: Try running the reaction at a lower temperature for a longer period. Purification via column chromatography or recrystallization is typically required to isolate the desired major isomer.
-
-
Side Reactions: If using a branched acyl chloride, decarbonylation can occur to form a stable carbocation, leading to alkylation byproducts.[14] This is less common but possible under harsh conditions.
-
Solution: Use the mildest conditions possible that still afford the product. Ensure high-purity acylating agents.
-
Key Experimental Parameters & Optimization
Systematic optimization is key when working with challenging substrates. The following table summarizes the critical parameters and provides a validated starting point.
| Parameter | Recommended Starting Point | Rationale & Key Insights |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is essential to activate the acylating agent sufficiently to react with the deactivated aromatic ring. |
| Catalyst Stoichiometry | 1.2 - 1.5 molar equivalents | Must be used in stoichiometric excess because the ketone product forms a complex with AlCl₃, rendering it inactive.[1][5] |
| Acylating Agent | High-purity Acyl Chloride | Acid anhydrides can also be used, but acyl chlorides are typically more reactive. Purity is critical to avoid side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These are standard inert solvents for Friedel-Crafts reactions. Must be scrupulously dried to prevent catalyst deactivation. |
| Temperature | 0 °C for addition, then heat to reflux | Initial cooling controls the exotherm. Subsequent heating is required to provide enough energy to overcome the activation barrier.[9] |
| Reaction Time | 4 - 24 hours | Deactivated substrates react slowly. The reaction progress should be monitored by a suitable analytical method like TLC or GC. |
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}
Caption: Interplay of key parameters affecting reaction outcome.
Standard Experimental Protocol
This protocol provides a reliable starting point for the acetylation of 1-chloro-2,5-difluorobenzene.
Materials:
-
1-chloro-2,5-difluorobenzene
-
Acetyl chloride (high purity)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and an addition funnel.
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (1.3 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: In the addition funnel, prepare a solution of 1-chloro-2,5-difluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction Execution: Add the substrate/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux.
-
Monitoring: Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
Technical Support Center: Byproduct Formation in Claisen-Schmidt Reactions with 4'-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Claisen-Schmidt reactions. This guide is designed to provide in-depth, actionable advice for researchers encountering byproduct formation, specifically when using 4'-Chloro-2',5'-difluoroacetophenone as the ketone component. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant amounts of a byproduct that doesn't seem to be my desired chalcone. What is the most likely culprit when using this compound?
A1: The most probable byproduct is the result of the self-condensation of this compound.
This occurs when the enolate of the acetophenone derivative attacks another molecule of the same ketone instead of the intended aromatic aldehyde. This side reaction is a common issue in Claisen-Schmidt condensations, especially when the reactivity of the aldehyde is suboptimal or reaction conditions are not properly controlled.[1]
Root Cause Analysis:
-
Enolate Formation: In a base-catalyzed Claisen-Schmidt reaction, the first step is the deprotonation of the α-carbon of the ketone to form an enolate.[2] This enolate is the key nucleophile in the reaction.
-
Competing Electrophiles: The enolate can then react with two electrophiles present in the mixture: the aromatic aldehyde (desired reaction) or another molecule of the unreacted ketone (self-condensation).
-
Substrate Reactivity: this compound possesses electron-withdrawing fluorine and chlorine atoms. While these groups increase the acidity of the α-protons, making enolate formation easier, they also render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another enolate molecule.
Troubleshooting & Preventative Measures:
-
Slow Addition of the Ketone: A highly effective strategy is to add the this compound solution slowly to a mixture of the aromatic aldehyde and the base. This ensures that the concentration of the ketone enolate is always low, minimizing the chances of self-condensation.[1]
-
Use of a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to a rapid, uncontrolled formation of the ketone enolate, promoting self-condensation.[3] Consider using a milder base such as potassium carbonate (K₂CO₃) or employing a solid-supported catalyst to better control the reaction.[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can decrease the rate of both the desired reaction and the self-condensation.[1] However, it often disfavors the side reaction to a greater extent, leading to improved selectivity for the chalcone product.
Q2: My aldehyde is supposed to be non-enolizable, but I'm still getting a complex mixture of products. Could other side reactions be at play?
A2: Yes, even with a non-enolizable aldehyde, other side reactions can occur, primarily the Cannizzaro reaction and Michael addition.
While self-condensation of the ketone is often the main issue, a comprehensive troubleshooting approach should consider these alternative pathways.
1. The Cannizzaro Reaction:
-
Mechanism: This reaction occurs when an aldehyde that lacks α-hydrogens is subjected to a strong base.[4][5] Two molecules of the aldehyde undergo a disproportionation reaction, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.[4]
-
When to Suspect It: If you are using a high concentration of a strong base (e.g., >40% NaOH) and your reaction time is prolonged, the Cannizzaro reaction becomes a significant competing pathway.[1][3] This is particularly relevant if the Claisen-Schmidt condensation is sluggish due to steric hindrance or deactivating groups on your aldehyde.
-
Mitigation Strategies:
-
Use a Catalytic Amount of Base: Stoichiometric or excess strong base is a primary driver of the Cannizzaro reaction. Use the minimum amount of base required to catalyze the condensation.
-
Ensure the Ketone is Present and Reactive: The Claisen-Schmidt reaction needs to be faster than the Cannizzaro. Adding the base to a mixture of the aldehyde and ketone can help ensure the desired reaction takes precedence.[1]
-
Milder Basic Conditions: Switching to a weaker base can effectively suppress the Cannizzaro reaction.[3]
-
2. Michael Addition:
-
Mechanism: The desired chalcone product is an α,β-unsaturated ketone, which can act as a Michael acceptor. The enolate of this compound can add to the β-carbon of the newly formed chalcone.[6]
-
When to Suspect It: This is more likely to occur if there is a high concentration of ketone enolate present after the initial formation of the chalcone.
-
Mitigation Strategies:
Visualizing Competing Reaction Pathways
The following diagram illustrates the critical decision point for the ketone enolate, leading to either the desired chalcone or the self-condensation byproduct.
Caption: Competing reaction pathways for the ketone enolate.
Quantitative Guide to Reaction Parameters
The choice of base and solvent can significantly impact the yield and purity of your product. The following table summarizes general trends observed in Claisen-Schmidt reactions.
| Parameter | Condition | Effect on Byproduct Formation | Rationale & Recommendations |
| Base | Strong (e.g., NaOH, KOH) | Can increase self-condensation and Cannizzaro byproducts.[3] | Leads to high concentrations of enolate and can promote side reactions. Best used in catalytic amounts and at low temperatures. |
| Mild (e.g., K₂CO₃, NaOAc) | Generally reduces byproduct formation.[7] | Provides a more controlled reaction rate, improving selectivity. May require longer reaction times or gentle heating. | |
| Solid-Supported | Often provides high selectivity.[3] | The reaction occurs on the catalyst surface, which can sterically favor the desired cross-condensation. | |
| Solvent | Polar Protic (e.g., Ethanol, Methanol) | Commonly used and effective, but can sometimes promote Michael addition.[6][8] | Solubilizes reactants and base well. Standard choice for many protocols.[9] |
| Solvent-Free (Grinding) | Can significantly reduce byproducts and increase yield.[3][7] | Promotes efficient mixing and high reactant concentrations, often leading to rapid and clean reactions.[7] | |
| Micellar Media (e.g., CTAB) | Can improve yields and control side reactions.[6] | A green chemistry approach that can enhance reaction rates and selectivity by concentrating reactants within micelles.[6] |
Recommended Experimental Protocol to Minimize Byproducts
This protocol is designed to favor the formation of the desired chalcone by controlling the concentration of the reactive enolate intermediate.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide (e.g., 20 mol% aqueous solution)
-
Dilute Hydrochloric Acid (for neutralization)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the aqueous NaOH solution (e.g., 20 mol%) in ethanol.[10]
-
Cooling: Cool the mixture to 0-5 °C using an ice bath. This is a critical step to control the reaction rate.
-
Slow Addition of Ketone: Dissolve the this compound (1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the cooled, stirring aldehyde-base mixture over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at low temperature. Monitor the progress by Thin-Layer Chromatography (TLC).[9] The reaction is often complete within 1-4 hours.[1]
-
Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water.[9] This will often cause the crude chalcone to precipitate.
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base.[9]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining catalyst and salts.[9]
-
Purification: The crude product can be further purified by recrystallization, typically from ethanol, to yield the pure chalcone.[9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for optimized chalcone synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 4'-Chloro-2',5'-difluoroacetophenone in Synthetic Applications
Welcome to the technical support guide for 4'-Chloro-2',5'-difluoroacetophenone (CAS No: 655-12-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide field-proven insights and actionable troubleshooting strategies to address the stability challenges inherent in its molecular structure. By understanding the causality behind its reactivity, you can optimize your reaction conditions, maximize yields, and minimize impurity formation.
Chemical Profile and Intrinsic Reactivity
This compound is a highly functionalized aromatic ketone. Its chemical behavior is dictated by the interplay of its three key components: the acetyl group, the para-chloro substituent, and the two ortho/meta fluorine substituents.
| Property | Value |
| CAS Number | 655-12-9[1][2][3] |
| Molecular Formula | C₈H₅ClF₂O[1][3] |
| Molecular Weight | 190.57 g/mol [1][3] |
| Boiling Point | 90°C at 5 mmHg[3] |
The powerful electron-withdrawing nature of the acetyl group, in concert with the electronegative halogen atoms, significantly influences the electron density of the aromatic ring and the acidity of the α-protons. This electronic profile makes the molecule susceptible to specific reaction pathways that can be either beneficial or detrimental, depending on the experimental conditions.
Frequently Asked Questions (FAQs): Common Stability Issues
This section addresses the most common questions our application scientists receive regarding the stability of this compound.
FAQ 1: Why am I observing unexpected side products when using strong nucleophiles (e.g., alkoxides, amines, thiols) in my reaction?
Answer: You are likely encountering Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring of this compound is "activated" towards nucleophilic attack. The potent electron-withdrawing acetyl group creates an electron-deficient (electrophilic) character on the ring, particularly at the positions ortho and para to it.
The fluorine atom at the C-2' position is especially susceptible to displacement by strong nucleophiles. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive effect of the fluorine atom.[4][5] This can lead to the formation of undesired ether, amine, or thioether byproducts, competing with your intended reaction at the carbonyl or α-carbon.
FAQ 2: My reaction is showing low yield and a complex mixture on TLC when using basic conditions, even with weak bases. What is happening?
Answer: This issue typically stems from the formation of an enolate at the α-carbon (the methyl group of the acetyl moiety). The α-protons of the acetyl group are significantly acidic due to the resonance stabilization of the resulting enolate and the inductive effect of the carbonyl group.
Once formed, this enolate can participate in several undesirable side reactions:
-
Self-Condensation (Aldol Reaction): Two molecules can react with each other, leading to complex, high-molecular-weight impurities.
-
Decomposition: Under harsh basic conditions or elevated temperatures, the enolate can be a gateway to decomposition pathways.
-
Reaction with Other Electrophiles: If other electrophilic species are present, the enolate may react with them instead of your intended substrate.
Even moderately basic conditions can be sufficient to generate a significant equilibrium concentration of the enolate, leading to product loss over time.
FAQ 3: I'm attempting a reaction that should be selective for the chloro group, but I'm seeing defluorination instead. Why?
Answer: This is another manifestation of Nucleophilic Aromatic Substitution (SNAr), as described in FAQ 1. In SNAr reactions on activated rings, the relative leaving group ability is often F > Cl > Br > I. The carbon-fluorine bond is highly polarized, making the carbon atom highly electrophilic and susceptible to attack. Therefore, even if your goal is to target the C4'-chloro position (for example, in certain cross-coupling reactions), a sufficiently strong nucleophile may preferentially attack the C2'-fluoro position. Reaction selectivity is a kinetic and thermodynamic balance that, in this case, often favors displacement of fluoride.
FAQ 4: Under what conditions is dehalogenation a risk for this compound?
Answer: Dehalogenation, the removal of a halogen atom and its replacement with hydrogen, is a primary concern under reductive conditions . This is a common side reaction for aryl halides. Be cautious when using:
-
Catalytic Hydrogenation: Reagents like H₂ with Pd/C, PtO₂, or Raney Nickel can readily cleave the C-Cl bond and, under more forcing conditions, the C-F bonds.
-
Dissolving Metal Reductions: Systems like Na/NH₃ can cause dehalogenation.
-
Hydride Reagents: Strong hydride reagents, especially when used in excess or at elevated temperatures, may lead to dehalogenation as a side reaction.
This instability under reduction is critical to consider when planning multi-step syntheses where a reduction step precedes a step that requires the halogen atoms for further transformation.
Troubleshooting Guides & Protocols
This section provides structured methodologies to diagnose and resolve the stability issues outlined above.
Guide 1: Mitigating Nucleophilic Aromatic Substitution (SNAr)
The key to preventing unwanted SNAr is to control the reaction parameters to favor your desired transformation over the substitution pathway.
SNAr Mechanistic Pathway
Caption: The two-step mechanism of SNAr involving a stable Meisenheimer intermediate.
Protocol: SNAr Suppression in Carbonyl Addition Reactions
This protocol demonstrates how to perform a Grignard reaction on the carbonyl group while minimizing SNAr on the ring.
Objective: Add an R-group to the carbonyl without displacing the 2'-fluorine.
-
Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Cool the solution of this compound in an appropriate anhydrous solvent (e.g., THF, Et₂O) to -78 °C using a dry ice/acetone bath. This is the most critical step. Low temperature drastically reduces the rate of SNAr.
-
Reagent Addition: Add the Grignard reagent (R-MgBr) or organolithium reagent (R-Li) dropwise to the cooled solution over 30-60 minutes. Slow addition prevents localized heating and high concentrations of the nucleophile.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material should be tracked carefully.
-
Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a saturated aqueous solution of NH₄Cl. Do not let the temperature rise significantly until the reactive nucleophile is fully consumed.
-
Work-up: Proceed with a standard aqueous work-up and extraction.
Table of Recommended Conditions to Avoid SNAr
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > 0 °C, especially room temp or heating | < -40 °C, ideally -78 °C | SNAr has a higher activation energy than many carbonyl additions. Low temperatures kinetically favor the desired reaction. |
| Nucleophile | Strong, small nucleophiles (e.g., MeO⁻, NH₃) | Bulky or weaker nucleophiles | Bulky nucleophiles can be sterically hindered from attacking the ring. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Ethereal (e.g., THF, Et₂O) | Polar aprotic solvents are known to accelerate SNAr reactions. |
| Reaction Time | Prolonged reaction times (>12h) at RT | As short as possible | Minimizes the opportunity for the slower SNAr side reaction to occur. |
Guide 2: Managing Base-Induced Side Reactions
Controlling enolate formation is crucial for any reaction involving bases. The choice of base and reaction temperature are paramount.
Troubleshooting Workflow for Base-Mediated Reactions
Caption: A logical workflow for troubleshooting base-induced side reactions.
Table of Base Selection and Impact
| Base Type | Examples | Potential Issues | Recommended Use Case |
| Strong, Nucleophilic | NaOH, KOH, MeO⁻ | High risk of SNAr and uncontrolled aldol condensation. | Not Recommended. Use only if SNAr product is desired. |
| Strong, Non-Nucleophilic | LDA, LiHMDS, NaH | Complete and rapid enolate formation. Can still lead to condensation if not controlled. | α-functionalization, where rapid and irreversible deprotonation is needed. Must be used at low temperatures (-78°C). |
| Weak, Organic | Et₃N, DIPEA | May not be strong enough for complete deprotonation, leading to slow, equilibrium-driven side reactions. | As an acid scavenger in reactions that do not require enolate formation (e.g., protecting group chemistry). |
| Weak, Inorganic | K₂CO₃, Cs₂CO₃ | Moderate risk of enolate-related side reactions, especially with heating. | Mild reactions where a solid-phase base is advantageous. Monitor closely. |
Summary of Stability and Incompatibility
| Condition / Reagent Type | Stability Concern | Mitigation Strategy |
| Strong Nucleophiles | Nucleophilic Aromatic Substitution (SNAr), primarily at C2'-F | Use low temperatures (-78°C), less polar solvents (THF), and monitor reaction times. |
| Strong Bases | Enolate formation leading to self-condensation and decomposition | Use non-nucleophilic bases (LDA, NaH) at low temperatures or weaker bases (Et₃N) for non-enolate chemistry. |
| Reducing Agents (H₂/Pd, etc.) | Dehalogenation of C-Cl and C-F bonds | Choose chemoselective reducing agents that do not affect aryl halides or perform reductions before introducing the halogens if possible. |
| Elevated Temperatures (>80 °C) | Increased rates of all decomposition and side-reaction pathways | Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. |
By understanding these intrinsic reactivity patterns and implementing the recommended control measures, researchers can successfully employ this compound as a reliable intermediate in the synthesis of complex molecular targets.
References
Navigating the Labyrinth: A Technical Support Guide for 4'-Chloro-2',5'-difluoroacetophenone Reaction Work-ups
Welcome to the technical support center for navigating the intricacies of reactions involving 4'-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet challenging, building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the work-up procedures for common reactions, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of its three halogen substituents and the acetyl group, render it highly reactive in certain transformations but also prone to specific side reactions and work-up complexities. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter at the bench.
General Principles of Work-up for Halogenated Aromatic Compounds
Before delving into specific reaction types, it's crucial to understand the general considerations for the work-up of reactions involving polyhalogenated aromatic compounds like this compound and its derivatives.
| Property | Implication for Work-up | Recommended Action |
| Solubility | Generally soluble in moderately polar to polar aprotic organic solvents (e.g., DCM, EtOAc, THF, DMF). Limited solubility in non-polar solvents (e.g., hexanes) and very low solubility in water. | Use solvents like ethyl acetate or dichloromethane for extraction. Use hexanes or pentane as an anti-solvent for precipitation or for eluting non-polar impurities during column chromatography. |
| Volatility | The starting material and many of its derivatives are solids with relatively low volatility. | Standard rotary evaporation is suitable for solvent removal without significant loss of product. |
| Reactivity | The electron-deficient aromatic ring is susceptible to nucleophilic attack. The acetyl group is prone to reactions with strong bases and nucleophiles. | Avoid strongly nucleophilic conditions during work-up if possible. Use mild bases for neutralization (e.g., NaHCO₃) and be mindful of the pH of aqueous washes. |
| Toxicity | Halogenated organic compounds should be handled with care. | Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). |
FAQs and Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures from this compound. However, the work-up can be complicated by the presence of residual palladium catalyst, boronic acid derivatives, and inorganic salts.
Q1: After my Suzuki-Miyaura coupling reaction, I have a persistent emulsion during the aqueous work-up. How can I resolve this?
A1: Emulsion formation is a common issue, often caused by the presence of phosphine ligands and palladium byproducts acting as surfactants.[1]
-
Immediate Action: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
If the Emulsion Persists: Filter the entire mixture through a pad of Celite®. This will often break the emulsion and allow for clear layer separation.
-
Preventative Measures: After the reaction is complete, consider adding a small amount of a non-polar solvent like hexanes to the reaction mixture before extraction. This can sometimes prevent emulsion formation.
Q2: My final product is contaminated with a dark, insoluble material. What is it and how can I remove it?
A2: The dark material is likely palladium black, which forms from the decomposition of the palladium catalyst.
-
Removal during Work-up: After quenching the reaction, dilute the mixture with your extraction solvent and filter it through a pad of Celite® before proceeding with the aqueous extraction. This will remove the majority of the palladium black.
-
Post-Purification Removal: If the contamination persists after chromatography, dissolving the product in a suitable solvent and filtering through a syringe filter (0.45 µm) can sometimes remove fine palladium particles.
Q3: I have a low yield after purification. Where could my product have gone?
A3: Low yields can result from incomplete extraction, product precipitation, or degradation.
-
Check Aqueous Layers: The product, while generally organic-soluble, might have some solubility in the aqueous layer, especially if the product is more polar than the starting material. A back-extraction of the combined aqueous layers with fresh organic solvent is always a good practice.
-
Product Solubility Issues: The newly formed biaryl ketone may have different solubility properties. Ensure you are using an appropriate extraction solvent. If the product is suspected to be poorly soluble, you may need to use a larger volume of solvent or a different solvent system altogether.[1]
-
Incomplete Reaction: Always monitor your reaction to completion using an appropriate technique like TLC or LC-MS before initiating the work-up.
dot
Caption: Standard Suzuki-Miyaura Coupling Work-up Workflow.
Nucleophilic Aromatic Substitution (SNAr): C-O, C-N, and C-S Bond Formation
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. The work-up for these reactions primarily involves removing the excess nucleophile and inorganic byproducts.
Q1: I've reacted this compound with an amine. How do I effectively remove the excess amine during the work-up?
A1: Excess amine can often be removed with an acidic wash.
-
Procedure: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1 M HCl or saturated ammonium chloride. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Caution: Ensure your product is stable to acidic conditions before performing an acid wash. A small-scale test is recommended if you are unsure.
Q2: My SNAr reaction with a phenol was performed with K₂CO₃ as the base. How do I remove the inorganic salts and unreacted phenol?
A2: A basic wash followed by a water wash is typically effective.
-
Procedure: After the reaction, quench with water and extract with an organic solvent. Wash the organic layer with a dilute basic solution, such as 1 M NaOH or saturated NaHCO₃, to remove the unreacted phenol by converting it to its water-soluble phenoxide salt. Follow this with a wash with water and then brine to remove any remaining inorganic salts.
-
Filtration: If a large amount of inorganic salt is present, it may be beneficial to filter the reaction mixture after quenching and before extraction.
dot
Caption: Decision tree for troubleshooting SNAr work-ups.
Claisen-Schmidt Condensation: Chalcone Synthesis
The Claisen-Schmidt condensation of this compound with an aldehyde is a common method for synthesizing chalcones. The work-up typically involves neutralization of the base catalyst and isolation of the often solid product.
Q1: My Claisen-Schmidt condensation resulted in an oily product instead of the expected solid after neutralization. What should I do?
A1: Oiling out can occur if the product has a low melting point or if impurities are present.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal of the product can also be effective.
-
Solvent Trituration: If scratching doesn't work, remove the aqueous layer and add a non-polar solvent in which the product is likely insoluble, such as hexanes or diethyl ether. Stir vigorously. This may cause the product to solidify.
-
Purification as an Oil: If the product remains an oil, proceed with the work-up by extracting it with an organic solvent and purify it by column chromatography.
Q2: The reaction seems to have stalled, and I have a significant amount of starting material left. Can I still work it up?
A2: Yes, the unreacted starting materials can be separated during purification.
-
Work-up as Usual: Proceed with the standard work-up of neutralizing the reaction and extracting the product.
-
Purification Strategy: this compound is significantly more polar than the corresponding chalcone. Therefore, they can be readily separated by silica gel column chromatography. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity to elute the starting material after the chalcone product.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Work-up
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Add deionized water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Filtration (Optional): If a significant amount of dark precipitate (palladium black) has formed, dilute the mixture with the extraction solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the Celite® pad with additional extraction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Claisen-Schmidt Condensation Work-up
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water.[2]
-
Neutralization: While stirring, slowly add a dilute acid (e.g., 10% HCl) until the mixture is acidic (pH ~2-3), which will precipitate the crude chalcone.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven.
-
Purification (if necessary): Recrystallize the crude chalcone from a suitable solvent, such as ethanol.[1]
References
Technical Support Center: Scale-Up Synthesis of 4'-Chloro-2',5'-difluoroacetophenone
Welcome to the technical support center for the scale-up synthesis of 4'-Chloro-2',5'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
I. Understanding the Core Chemistry: The Friedel-Crafts Acylation
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1-chloro-2,5-difluorobenzene with an acetylating agent, most commonly acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective at the lab scale, this reaction presents several challenges during scale-up.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
A. Reaction Initiation and Control
Question 1: My reaction is sluggish or fails to initiate upon scaling up. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to poor reaction initiation at scale:
-
Catalyst Inactivity: Aluminum chloride is highly hygroscopic and reacts violently with water. Any moisture in your reactants or solvent will deactivate the catalyst.[1][2] On a larger scale, the surface area to volume ratio is smaller, making homogenous mixing and heat transfer more challenging, which can exacerbate localized moisture issues.
-
Solution: Ensure all reactants and solvents are rigorously dried. Use fresh, anhydrous aluminum chloride. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid catalyst, effectively sequestering it.[1] Therefore, a stoichiometric amount of catalyst is often required.
-
Solution: A common starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acetylating agent. For moderately deactivated substrates, you might need to increase the catalyst stoichiometry.[3]
-
-
Low Reaction Temperature: While controlling the exotherm is crucial, an excessively low starting temperature can hinder reaction initiation.
-
Solution: Gradually increase the temperature of the reaction mixture. A gentle warming might be necessary to overcome the activation energy.[1]
-
Question 2: I'm observing a dangerous exotherm and a rapid temperature increase in my large-scale reactor. How can I manage this thermal runaway risk?
Answer:
Thermal runaway is a critical safety concern in Friedel-Crafts acylations.[4] The reaction is highly exothermic, and the decreasing surface-area-to-volume ratio in larger reactors reduces heat dissipation efficiency.
-
Controlled Addition: The rate of addition of the acetylating agent is a key parameter for controlling the exotherm.
-
Solution: Implement a slow, controlled addition of acetyl chloride to the mixture of 1-chloro-2,5-difluorobenzene and aluminum chloride. This allows the reactor's cooling system to manage the heat generated.[5]
-
-
Efficient Cooling: Ensure your reactor has an adequate cooling system.
-
Solution: Utilize a reactor with a high cooling capacity. Pre-cooling the initial mixture before the addition of the acetylating agent is also recommended.
-
-
Calorimetric Studies: Before scaling up, it is highly advisable to perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the thermal profile of the reaction.[6] This will provide crucial data on the heat of reaction, onset temperature of the exotherm, and the maximum temperature of the synthetic reaction (MTSR).
dot
Caption: Workflow for managing exothermic reactions.
B. Byproduct Formation and Purity
Question 3: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity of the acylation?
Answer:
The directing effects of the substituents on the aromatic ring (chloro and fluoro groups) and the reaction conditions influence the position of acylation. While the desired product is this compound, other isomers can form.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product.[4]
-
Solution: Maintain a consistent and low reaction temperature during the addition of the acetylating agent. This can enhance the selectivity for the desired isomer.
-
-
Solvent Choice: The polarity of the solvent can influence regioselectivity.
-
Solution: Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the kinetically controlled product.[7]
-
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids might offer different selectivity profiles.
-
Solution: For challenging substrates, exploring alternative catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be beneficial, although they are generally milder.[8]
-
Question 4: I am observing the formation of a diacylated byproduct. How can I prevent this?
Answer:
Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is deactivating.[1][9] However, it can still occur under forcing conditions.
-
Stoichiometry Control: An excess of the acetylating agent can promote diacylation.
-
Solution: Use a stoichiometric amount or a slight excess of acetyl chloride relative to the 1-chloro-2,5-difluorobenzene.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress using analytical techniques like TLC, GC, or HPLC. Once the starting material is consumed, proceed with the work-up to avoid further reactions.
-
| Parameter | Effect on Isomer Formation | Effect on Diacylation |
| Temperature | Lower temperatures improve selectivity.[4] | Higher temperatures can increase diacylation. |
| Solvent | Non-polar solvents favor kinetic product.[7] | Less of a direct effect. |
| Reactant Ratio | Less of a direct effect. | Excess acetylating agent increases diacylation. |
| Reaction Time | Less of a direct effect. | Prolonged time can lead to byproducts. |
Table 1: Influence of Reaction Parameters on Byproduct Formation.
C. Work-up and Purification
Question 5: What is the safest and most efficient way to quench a large-scale Friedel-Crafts reaction?
Answer:
Quenching a large-scale reaction involving aluminum chloride must be done with extreme caution due to the highly exothermic reaction with water.[10][11]
-
Procedure: The recommended procedure is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12][13] Adding water to the reaction mixture is extremely dangerous and should be avoided.[11] The hydrochloric acid helps to dissolve the aluminum salts.
-
Safety Precautions: This should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
Question 6: I'm having difficulty purifying the final product at scale. What are some effective methods?
Answer:
-
Extraction and Washing: After quenching, the product is typically extracted into an organic solvent.
-
Protocol:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[12]
-
-
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a greener catalyst instead of aluminum chloride to simplify waste disposal? A1: Yes, there is a growing interest in developing more environmentally friendly alternatives to traditional Lewis acids. Some options include:
-
Zeolites: These are solid acid catalysts that can be filtered off and potentially reused.[14]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst.
-
Triflic Acid: While still a strong acid, it can sometimes be used in catalytic amounts.[3]
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity? A2: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): Useful for rapid qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the conversion of starting material and the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product.
Q3: What are the key safety precautions to consider when handling anhydrous aluminum chloride? A3: Anhydrous aluminum chloride is corrosive and reacts violently with water.[2]
-
Handling: Always handle in a dry, well-ventilated area, preferably in a fume hood or glove box. Wear appropriate PPE, including safety glasses, impervious gloves, and a fire-retardant lab coat.[2]
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand and scoop it into a container for disposal.[2]
-
Disposal: Aluminum chloride waste is considered hazardous. It should be stored in tightly sealed containers and disposed of according to local regulations.[2][10] Neutralization with a base like sodium bicarbonate can be done with extreme caution due to the exothermic and gas-evolving nature of the reaction.[10]
dot
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4'-Chloro-2',5'-difluoroacetophenone and 4'-chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted aromatic ketones is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth comparison of the chemical reactivity of 4'-Chloro-2',5'-difluoroacetophenone and 4'-chloroacetophenone. By examining the electronic effects of their substituents, we can elucidate the differences in their behavior towards nucleophilic attack at the carbonyl carbon and electrophilic substitution on the aromatic ring. This analysis is supported by theoretical principles and available experimental data, offering a predictive framework for their application in synthesis.
Molecular Structures and Electronic Profiles
The introduction of fluorine atoms to the 4'-chloroacetophenone scaffold in this compound significantly alters the electronic landscape of the molecule.
| Compound | Structure | Key Features |
| 4'-chloroacetophenone | A monosubstituted acetophenone with a chlorine atom at the para position. The chlorine atom exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. | |
| This compound | A trisubstituted acetophenone with a chlorine atom at the 4'-position and fluorine atoms at the 2' and 5' positions. Fluorine is the most electronegative element, and its presence significantly enhances the electron-withdrawing nature of the aromatic ring through strong inductive effects. |
The cumulative electron-withdrawing effect of the two fluorine atoms and one chlorine atom in this compound is substantially greater than that of the single chlorine atom in 4'-chloroacetophenone. This has profound implications for the reactivity of both the carbonyl group and the aromatic ring.
Reactivity at the Carbonyl Group: A Tale of Electrophilicity
The reactivity of the carbonyl group towards nucleophiles is directly proportional to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.
A key experimental indicator of carbonyl electrophilicity is the ¹³C NMR chemical shift of the carbonyl carbon. A higher chemical shift value indicates a more deshielded, and therefore more electrophilic, carbon atom.
Table 1: Comparison of Carbonyl Electrophilicity
| Compound | ¹³C NMR Shift of Carbonyl Carbon (ppm) | pKa of α-hydrogens | Predicted Reactivity towards Nucleophiles |
| 4'-chloroacetophenone | 196.8[1] | 18.1[2] | Lower |
| This compound | (estimated >196.8) | (estimated <18.1) | Higher |
This increased electrophilicity in this compound leads to a higher reactivity in nucleophilic acyl substitution and addition reactions. For instance, in reactions such as reduction with sodium borohydride or Grignard reactions, this compound is predicted to react at a faster rate than 4'-chloroacetophenone under identical conditions.
The acidity of the α-hydrogens is also influenced by the electronic nature of the aromatic ring. The electron-withdrawing substituents in this compound will stabilize the resulting enolate to a greater extent, making the α-hydrogens more acidic (lower pKa) compared to those of 4'-chloroacetophenone[3][4]. This enhanced acidity can be advantageous in reactions that proceed via an enolate intermediate, such as aldol condensations.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature. The presence of halogen substituents further deactivates the ring towards electrophilic attack.
To quantify the effect of substituents on the rate of EAS, we can use Hammett substituent constants (σ). A more positive σ value indicates a stronger deactivating effect.
Table 2: Hammett Constants and Predicted Reactivity in EAS
| Compound | Substituent(s) | Hammett Constant (σₚ) | Predicted Reactivity in EAS |
| 4'-chloroacetophenone | 4'-Cl | +0.23[5] | Higher (less deactivated) |
| This compound | 4'-Cl, 2'-F, 5'-F | (estimated > +0.23) | Lower (more deactivated) |
The cumulative effect of the three electron-withdrawing halogens in this compound results in a significantly more deactivated aromatic ring compared to 4'-chloroacetophenone. Consequently, this compound will undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, at a much slower rate and will require more forcing reaction conditions.
Caption: Comparative reactivity of the two acetophenones.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in reactivity, a competitive reaction is the most direct and informative approach.
Experimental Workflow: Competitive Reduction
Caption: Workflow for a competitive reduction experiment.
Protocol:
-
Prepare an equimolar solution of this compound and 4'-chloroacetophenone in a suitable solvent such as methanol.
-
Cool the solution to a controlled temperature (e.g., 0 °C).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a reducing agent like sodium borohydride.
-
Allow the reaction to proceed for a fixed time, ensuring incomplete conversion.
-
Quench the reaction by adding water.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the ratio of the resulting secondary alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
The product ratio will directly correlate with the relative rates of reduction, providing a quantitative measure of the difference in carbonyl reactivity. A higher proportion of the alcohol derived from this compound would confirm its greater reactivity.
Experimental Workflow: Competitive Nitration
Caption: Workflow for a competitive nitration experiment.
Protocol:
-
Dissolve equimolar amounts of this compound and 4'-chloroacetophenone in an inert solvent like dichloromethane.
-
Cool the mixture to 0 °C.
-
Slowly add a sub-stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Stir the reaction at a constant temperature for a predetermined time.
-
Quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash, and dry it.
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the relative amounts of unreacted starting materials and the corresponding nitrated products.
A higher consumption of 4'-chloroacetophenone relative to this compound would experimentally confirm its greater reactivity in electrophilic aromatic substitution.
Conclusion
The presence of two fluorine atoms in this compound, in addition to the chlorine atom, renders it a significantly different chemical entity from 4'-chloroacetophenone. The increased electron-withdrawing nature of the trisubstituted ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, this same electronic effect deactivates the aromatic ring, making it less susceptible to electrophilic attack.
For the synthetic chemist, this translates to:
-
Enhanced Carbonyl Reactivity: this compound is the preferred substrate for reactions involving nucleophilic attack at the carbonyl group, where faster reaction rates are desired.
-
Reduced Aromatic Ring Reactivity: 4'-chloroacetophenone is the more suitable starting material for electrophilic aromatic substitution reactions, as it will react more readily and under milder conditions.
Understanding these fundamental differences in reactivity is paramount for the efficient design and execution of synthetic routes in drug discovery and development.
References
A Technical Guide to the Reactivity of 4'-Chloro-2',5'-difluoroacetophenone in Modern Organic Synthesis
Introduction: The Strategic Role of Polyhalogenated Ketones in Drug Discovery
Halogenated acetophenones are foundational building blocks in medicinal chemistry and materials science. The specific nature and position of halogen substituents on the aromatic ring provide a powerful tool to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. 4'-Chloro-2',5'-difluoroacetophenone is a particularly intriguing substrate, featuring a trifecta of halogen atoms that create a unique and nuanced reactivity profile. This guide provides an in-depth comparison of its reactivity against other halogenated acetophenones, supported by mechanistic principles and experimental data, to inform reaction design for researchers, scientists, and drug development professionals. We will explore how the interplay of these halogens dictates the molecule's behavior in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reactions involving the ketone moiety.
The Electronic Landscape: Deconstructing Substituent Effects
The reactivity of any substituted benzene ring is a consequence of the cumulative electronic effects of its substituents. In this compound, the acetyl group and three halogen atoms create a highly electron-deficient aromatic system.
-
The Acetyl Group: As a powerful electron-withdrawing group (EWG) through both resonance and induction, the acetyl group deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack.
-
Halogen Effects (Inductive vs. Resonance): Halogens exert opposing electronic forces.
-
Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density from the ring through the sigma bond. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).[1][2]
-
Resonance Effect (+M): Halogens can donate a lone pair of electrons into the aromatic π-system. This effect is most significant when the p-orbitals of the halogen and carbon have similar sizes, allowing for effective overlap. Consequently, fluorine (a 2p element like carbon) has a more potent resonance-donating effect than chlorine (a 3p element).[1][3][4]
-
In this compound, the two fluorine atoms and one chlorine atom exert a powerful net electron-withdrawing effect, making the aromatic ring highly electrophilic. This electronic posture is the primary determinant of its reactivity profile.
Caption: Electronic influences on the this compound ring.
Comparative Reactivity in Key Synthetic Transformations
The unique electronic nature of this compound makes it amenable to specific reaction classes while being more challenging in others.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for C-N, C-O, and C-S bond formation on electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
Reactivity of this compound: This substrate is highly activated for SNAr.
-
Activation: The presence of three strong EWGs (acetyl, 2'-F, 5'-F) significantly lowers the electron density of the ring, making it highly susceptible to nucleophilic attack.[6][7]
-
Leaving Group: The chlorine atom at the 4'-position is the designated leaving group. In SNAr, the C-X bond is broken in the fast, second step, so the bond strength is less critical than the atom's ability to stabilize the intermediate through induction. Fluorine's extreme electronegativity makes it an excellent activating group and, counterintuitively, a competent leaving group in highly activated systems.[5][8] The reaction will proceed by displacing the chloride, which is a better leaving group than fluoride under typical SNAr conditions.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparison with Other Halogenated Acetophenones:
| Substrate | Activating Groups | Expected SNAr Reactivity | Rationale |
| This compound | -C(O)CH₃, 2'-F, 5'-F | Very High | Three powerful EWGs strongly stabilize the negative charge in the Meisenheimer intermediate.[5][7] |
| 4'-Chloroacetophenone | -C(O)CH₃ | Moderate | Activated by the ketone, but lacks the potent inductive activation from fluorine atoms. |
| 4'-Bromoacetophenone | -C(O)CH₃ | Moderate | Similar electronic activation to the chloro-analog; reactivity is primarily dictated by ring electronics, not C-X bond strength. |
| 4'-Fluoroacetophenone | -C(O)CH₃ | Low to Moderate | While fluorine is highly activating, the C-F bond is strong. However, in some cases, it can be displaced. |
| 2',4'-Dichloroacetophenone | -C(O)CH₃, 2'-Cl | High | The additional ortho-chlorine provides further inductive withdrawal, increasing reactivity over 4'-chloroacetophenone. |
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds, respectively.[9][10][11] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (or amine coordination), and reductive elimination.[12][13][14]
Reactivity of this compound: The reactivity of the C-Cl bond in this substrate is moderate but challenging .
-
Oxidative Addition: The critical first step, oxidative addition of the aryl halide to the Pd(0) catalyst, is generally slower for aryl chlorides than for bromides or iodides. The established reactivity trend is I > Br > OTf >> Cl > F.[13]
-
Catalyst System: Overcoming the high bond dissociation energy and lower reactivity of the C-Cl bond requires specialized, highly active catalyst systems. These typically involve electron-rich, sterically hindered phosphine ligands (e.g., RuPhos, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step.[11][15]
-
Steric Hindrance: The presence of a fluorine atom at the 2'- (ortho) position can introduce steric hindrance around the C-Cl bond, potentially slowing the approach of the bulky palladium catalyst.
Comparison with Other Halogenated Acetophenones:
| Substrate | Target Bond | Expected Cross-Coupling Reactivity | Rationale & Required Conditions |
| This compound | C-Cl | Moderate | Requires highly active, electron-rich, bulky phosphine ligands and often elevated temperatures.[11][15] |
| 4'-Bromoacetophenone | C-Br | High | Readily undergoes cross-coupling with a wide range of standard Pd catalysts (e.g., those with PPh₃, dppf ligands). |
| 4'-Iodoacetophenone | C-I | Very High | The most reactive halide; oxidative addition is fast, often proceeding under mild conditions.[13] |
| 4'-Fluoroacetophenone | C-F | Very Low | The C-F bond is generally inert to oxidative addition and is not a suitable substrate for standard cross-coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a representative procedure for coupling an arylboronic acid with the less reactive 4'-chloro substrate, necessitating a modern, highly active catalyst system.
Objective: To synthesize 4'-Aryl-2',5'-difluoroacetophenone.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd₂(dba)₃ and RuPhos ligand. Add these solids to the reaction vessel.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Profile of Tuned Reactivity
This compound is a substrate of dual character. Its highly electron-deficient aromatic ring makes it an exceptional candidate for Nucleophilic Aromatic Substitution at the C4' position, outperforming less halogenated analogs. Conversely, in Palladium-Catalyzed Cross-Coupling , the C-Cl bond presents a moderate challenge, requiring the use of sophisticated, modern catalyst systems to achieve efficient transformation, placing it at a disadvantage compared to its bromo- and iodo-acetophenone counterparts. The strong electron-withdrawing nature of the substituents also enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons, opening avenues for a variety of other transformations. Understanding this nuanced reactivity profile allows synthetic chemists to strategically select this building block for the appropriate application, leveraging its strengths to construct complex molecular architectures.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 4'-Chloro-2',5'-difluoroacetophenone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel molecules is not merely a procedural step but the very foundation of innovation and safety. Halogenated acetophenones, such as 4'-Chloro-2',5'-difluoroacetophenone and its derivatives, are pivotal building blocks in the synthesis of a wide array of bioactive compounds and advanced materials.[1] Their electronic properties, conformational preferences, and ultimate function are dictated by the exact arrangement of their atoms. An error in structural assignment can lead to inactive compounds, unexpected toxicity, or failed materials, wasting significant resources and time.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of these complex derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a logical workflow that ensures the unambiguous and robust characterization of your target compounds.
The Analytical Gauntlet: A Comparative Overview
The structural elucidation of a novel this compound derivative relies on a multi-pronged analytical approach. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.[2][3]
The logical flow of analysis is crucial. A typical workflow begins with less intensive methods to confirm the basics (presence of functional groups, correct mass) before moving to more detailed techniques for definitive connectivity and stereochemistry.
Caption: A logical workflow for the comprehensive structural validation of novel compounds.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and indispensable tool for confirming the identity of a synthesized compound. Its primary function is to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular weight with enough accuracy to deduce the elemental composition, thereby confirming the correct molecular formula.[2]
Why It's a Priority:
-
Trustworthiness: It provides a direct and rapid confirmation that the reaction produced a product of the expected molecular weight. An incorrect mass immediately signals a failed reaction or the formation of an unexpected byproduct.
-
Causality: Before spending hours on detailed NMR analysis, a 5-minute MS experiment can verify that you are analyzing the correct compound.
Experimental Data Insights: The mass spectrum of a typical acetophenone derivative will show a prominent molecular ion peak (M+). For this compound (C₈H₅ClF₂O), the expected monoisotopic mass is approximately 190.00 Da.[4][5] The presence of chlorine is often indicated by a characteristic M+2 peak with an intensity about one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.
| Technique | Information Provided | Sample Needs | Key Advantage |
| GC-MS | Molecular Weight, Fragmentation Pattern, Purity | Volatile, Thermally Stable | Excellent for separating volatile mixtures and identifying components.[6] |
| LC-MS | Molecular Weight, Fragmentation Pattern | Soluble | Broad applicability for non-volatile or thermally sensitive molecules.[2] |
| HRMS (TOF, Orbitrap) | Exact Mass, Elemental Composition | Soluble, Small Amount | Unambiguously confirms the molecular formula.[2][7] |
Protocol: General GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the compound from any impurities.
-
MS Detection: The mass spectrometer, typically operating in electron ionization (EI) mode, will generate a mass spectrum for the eluting compound.[8]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful and widely used technique for determining the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (typically ¹H, ¹³C, and in this case, ¹⁹F), NMR provides detailed information about the chemical environment, proximity, and bonding of atoms.[2]
Why It's the Core Technique:
-
Expertise: NMR reveals the carbon-hydrogen framework. For fluorinated compounds like these, it offers an extra layer of validation. The presence of both chlorine and fluorine atoms on the aromatic ring creates a unique and predictable splitting pattern in the ¹H NMR spectrum, serving as a diagnostic fingerprint.
-
Causality: While MS confirms the formula, NMR confirms the isomer. For example, it can distinguish this compound from 2'-Chloro-4',5'-difluoroacetophenone, which have the same mass.
¹H and ¹³C NMR Analysis
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The protons on the aromatic ring will appear as complex multiplets due to coupling with each other and with the fluorine atoms.[9][10] The acetyl methyl group (–COCH₃) will typically appear as a singlet around 2.6 ppm.[9]
-
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon is highly characteristic, appearing far downfield (~190-200 ppm).[11] Carbons bonded to fluorine will show large C-F coupling constants.
The Fluorine Advantage: ¹⁹F NMR and Through-Space Coupling
For fluoro-substituted acetophenones, ¹⁹F NMR is a critical tool. More importantly, the interaction between the fluorine at the 2'-position and the protons/carbons of the acetyl group can provide invaluable conformational data.
-
Through-Space Coupling: When the molecule adopts a specific conformation (s-trans), the fluorine atom at the 2' position is held in close proximity to the acetyl group's protons (Hα) and carbon (Cα). This proximity allows for magnetization transfer through space, resulting in observable ¹H-¹⁹F and ¹³C-¹⁹F coupling constants (⁵JHF and ⁴JCF, respectively).[7][12] The observation of these couplings is strong evidence for the s-trans conformation, where the carbonyl oxygen and the 2'-fluoro substituent are oriented away from each other.[7][12] This level of detail is crucial for understanding how the molecule might interact with a biological target.
| Nucleus | Chemical Shift Range (ppm) | Information Obtained |
| ¹H | 0-10 | Proton environment, integration (proton count), coupling (neighboring protons). Aromatic region (7-8 ppm) is key. |
| ¹³C | 0-220 | Carbon skeleton, presence of carbonyl group (~190-200 ppm). C-F coupling provides further confirmation.[11] |
| ¹⁹F | Varies | Fluorine environments, F-H and F-F coupling. Confirms the position of fluorine atoms. |
Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols.
X-ray Crystallography: The Unambiguous Proof
When a definitive, solid-state structure is required, X-ray crystallography is the gold standard.[13] This technique involves directing X-rays at a single, well-ordered crystal of the compound. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise 3D position of every atom.
Why It's the Ultimate Arbiter:
-
Authoritative Grounding: It provides an absolute, unambiguous structural determination, including bond lengths, bond angles, and the molecule's conformation in the solid state.[14] It can definitively confirm the connectivity that was inferred from NMR.
-
Causality: If there is any ambiguity in the NMR data, or if the absolute stereochemistry needs to be determined, X-ray crystallography is the final word. Studies on related fluoroacetophenones have used X-ray analysis to confirm the s-trans conformation suggested by NMR through-space couplings.[7][12]
The primary limitation is the need to grow a suitable single crystal, which can be a challenging and time-consuming process.
Caption: Key information and requirements for the primary structural validation techniques.
Conclusion: A Synthesis of Evidence
The structural validation of this compound derivatives is a process of accumulating and synthesizing evidence. A robust and trustworthy characterization is not achieved by a single "magic bullet" experiment but by the logical application of complementary techniques. The workflow begins with a rapid MS analysis to confirm the molecular formula, proceeds to detailed 1D and 2D NMR to establish the atomic connectivity and solution-state conformation, and culminates, when necessary, with X-ray crystallography for absolute proof. By understanding the strengths and limitations of each method and the causal logic of their application, researchers can confidently and efficiently validate their molecular designs, paving the way for successful drug discovery and materials development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 5. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. o-Fluoroacetophenone [webbook.nist.gov]
- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 4'-Chloroacetophenone(99-91-2) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Illustrated Glossary of Organic Chemistry - X-ray crystallography [chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4'-Chloro-2',5'-difluoroacetophenone
This guide provides an in-depth comparative analysis of spectroscopic techniques for the definitive confirmation of 4'-Chloro-2',5'-difluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and quality control professionals, this document moves beyond procedural lists to explain the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as a tripartite system of validation, ensuring the structural integrity of the target compound and differentiating it from potential isomers and impurities.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of this compound (MW: 190.57 g/mol , CAS: 655-12-9)[1][2] can potentially yield a variety of structurally similar byproducts, most notably regioisomers resulting from alternative electrophilic substitution patterns on the difluorochlorobenzene precursor. Therefore, analytical confirmation is not merely about verifying the presence of the constituent functional groups but, more critically, about establishing their precise connectivity. An effective analytical workflow must unambiguously confirm the ortho and meta relationship of the two fluorine atoms relative to the acetyl group, and the para position of the chlorine atom.
This guide establishes a self-validating workflow where each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The convergence of data from NMR, IR, and MS provides the highest degree of confidence in product identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern of the aromatic ring. For this compound, a comprehensive analysis leveraging ¹H, ¹³C, and ¹⁹F NMR is essential.
Causality Behind NMR Analysis
The chemical shift of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, such as the acetyl group, fluorine, and chlorine, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[3] Furthermore, the spin-active nuclei (¹H, ¹³C, ¹⁹F) "couple" to each other through covalent bonds, resulting in signal splitting. The magnitude of this coupling (J-coupling) and the observed splitting pattern are highly dependent on the number of bonds separating the coupled nuclei and their spatial relationship, providing a definitive roadmap of molecular connectivity.
Predicted NMR Data for this compound
| Technique | Signal | Predicted δ (ppm) | Predicted Multiplicity & J-Coupling (Hz) | Rationale & Comparative Insight |
| ¹H NMR | -CH ₃ (3H) | ~2.6 | s | The methyl protons are adjacent to a carbonyl, resulting in a singlet in the typical region for acetophenones. |
| Ar-H (1H) | ~7.5-7.7 | dd (JHF ≈ 7-9, JHH ≈ 3-4) | This proton is coupled to both a neighboring proton and the ortho fluorine atom (F-5), resulting in a doublet of doublets. Its downfield shift is influenced by the adjacent chlorine. | |
| Ar-H (1H) | ~7.3-7.5 | dd (JHF ≈ 9-11, JHH ≈ 3-4) | This proton is coupled to the neighboring proton and the ortho fluorine atom (F-2). The strong deshielding from the adjacent acetyl group and fluorine places it significantly downfield. | |
| ¹³C NMR | C =O | ~195 | t (JCF ≈ 4-6) | The carbonyl carbon is weakly coupled to the two fluorine atoms on the ring. Its chemical shift is characteristic of aromatic ketones. |
| -C H₃ | ~26 | s | A typical chemical shift for an acetyl methyl carbon. | |
| Ar-C (ipso-acetyl) | ~125-130 | d (JCF ≈ 3-5) | Coupled to the adjacent F-2. | |
| Ar-C -F (C-2) | ~158 | d (¹JCF ≈ 250-260) | Exhibits a very large one-bond coupling constant to fluorine, a key diagnostic feature. | |
| Ar-C -H (C-3) | ~118-120 | dd (JCF ≈ 20-25, JCF ≈ 5-8) | Coupled to both F-2 and F-5, providing critical connectivity information. | |
| Ar-C -Cl (C-4) | ~120-125 | d (JCF ≈ 20-25) | Coupled to the adjacent F-5. | |
| Ar-C -F (C-5) | ~155 | d (¹JCF ≈ 245-255) | A second distinct carbon with a large one-bond C-F coupling constant. | |
| Ar-C -H (C-6) | ~115-117 | d (JCF ≈ 25-30) | Coupled to the adjacent F-2. | |
| ¹⁹F NMR | F -2 | ~ -110 to -120 | d (JFF ≈ 15-25) | The two fluorine atoms are not equivalent and will couple to each other, resulting in two distinct doublets. |
| F -5 | ~ -115 to -125 | d (JFF ≈ 15-25) | The chemical shifts are highly sensitive to the substitution pattern, making ¹⁹F NMR an excellent tool for isomer differentiation. |
Note: Predicted values are estimates based on data for structurally similar compounds. Actual values may vary based on solvent and instrument parameters.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound product.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (most modern spectrometers reference the residual solvent peak).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.
Comparative Advantage:
NMR's primary advantage is its ability to provide a complete picture of the carbon-hydrogen-fluorine framework. The specific coupling patterns observed in both the ¹H and ¹³C spectra are definitive proof of the 1,2,4,5-substitution pattern, a task that is difficult for other techniques. For instance, an isomeric impurity like 2'-Chloro-4',5'-difluoroacetophenone would exhibit entirely different aromatic proton and fluorine coupling patterns.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and cost-effective technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.
Causality Behind IR Analysis
Covalent bonds vibrate at specific frequencies determined by the bond strength and the masses of the connected atoms. The strong dipole moment of the carbonyl group (C=O) results in a very intense absorption band, making it a prominent feature in the IR spectrum of acetophenones.[4] The positions of other bands can confirm the presence of aromatic rings and carbon-halogen bonds. The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a simple aliphatic ketone.[4][5]
Key IR Absorptions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of the aromatic ring. |
| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong, Sharp | Primary diagnostic peak for the ketone functional group. Its position is influenced by the electron-withdrawing halogen substituents.[6][7] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) | Further confirmation of the benzene ring. |
| C-F Stretch | 1250 - 1100 | Strong | Indicates the presence of carbon-fluorine bonds. |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Indicates the presence of the carbon-chlorine bond. |
Experimental Protocol: IR Sample Preparation (ATR)
-
Instrument Background: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound product directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Comparative Advantage:
While IR is less definitive for confirming isomerism compared to NMR, it is exceptionally fast and requires minimal sample preparation. Its primary role in this workflow is to provide rapid confirmation of the core functional groups, most importantly the acetophenone carbonyl moiety. A missing C=O peak or the presence of a broad -OH peak (e.g., from a hydrated byproduct) would immediately flag a problem with the sample.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.
Causality Behind MS Analysis
In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The key diagnostic feature for this compound is the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units heavier, for the molecule containing ³⁷Cl (M+2⁺). The relative intensity of these peaks, approximately 3:1, is a definitive signature for the presence of a single chlorine atom.[8]
Expected Mass Spectrum Data for this compound
| Ion | Expected m/z | Relative Abundance | Interpretation |
| [M]⁺• | 190 | ~3 | Molecular ion containing ³⁵Cl. |
| [M+2]⁺• | 192 | ~1 | Molecular ion containing ³⁷Cl. The ~3:1 ratio of 190:192 is characteristic of one chlorine atom. |
| [M-CH₃]⁺ | 175/177 | Variable | Loss of the methyl radical (•CH₃), forming a stable acylium ion. The 3:1 isotope pattern will persist. |
| [C₇H₂ClF₂]⁺ | 147/149 | Variable | Loss of the acetyl group (•COCH₃). The 3:1 isotope pattern will persist. |
Experimental Protocol: MS Sample Preparation (GC-MS)
-
Sample Dilution: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separation & Ionization: The GC will separate the target compound from any volatile impurities before it enters the mass spectrometer for ionization and analysis. This is crucial for analyzing reaction mixtures.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to confirm the m/z values and the characteristic chlorine isotopic pattern.
Comparative Advantage:
MS is unparalleled in its ability to confirm the molecular formula. The observation of the correct molecular weight and the distinct 3:1 isotopic cluster for chlorine provides orthogonal confirmation to the structural data from NMR. While isomers will have the same molecular weight, GC-MS can often separate them chromatographically, allowing for individual analysis and identification if their fragmentation patterns differ.
Integrated Workflow and Data Interpretation
A robust confirmation of this compound relies on the synergy of these techniques. The proposed workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The definitive confirmation of this compound is achieved not by a single technique, but by the logical integration of IR, MS, and multi-nuclear NMR spectroscopy. IR provides a rapid check for essential functional groups. Mass spectrometry delivers an unambiguous confirmation of the molecular weight and elemental composition via its characteristic chlorine isotope pattern. Finally, the detailed analysis of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provides incontrovertible proof of the specific regioisomeric structure. This multi-faceted, self-validating approach provides the highest level of scientific integrity, ensuring that researchers and drug development professionals can proceed with confidence in the identity and quality of their materials.
References
- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]
- 2. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts in the Synthesis of 4'-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and efficiency is paramount. 4'-Chloro-2',5'-difluoroacetophenone is a critical building block for various active pharmaceutical ingredients (APIs). Its synthesis, primarily achieved through the Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene, is a process where the choice of catalyst profoundly impacts yield, selectivity, and environmental footprint. This guide provides a comparative analysis of three distinct catalytic systems for this synthesis: the traditional Lewis acid Aluminum Chloride (AlCl₃), the milder Lewis acid Ferric Chloride (FeCl₃), and a reusable solid acid catalyst, Zeolite H-BEA.
The Significance of Catalyst Selection
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The reaction mechanism hinges on the generation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or anhydride, facilitated by a catalyst.[1][2] However, the deactivating nature of the halogen substituents on the 1-chloro-2,4-difluorobenzene ring presents a challenge, necessitating a careful selection of the catalyst to achieve desirable conversion and regioselectivity.[2]
This guide delves into the practical application and comparative performance of three catalysts, offering detailed experimental protocols and data to inform your synthetic strategy.
Catalytic Systems Under Review
Aluminum Chloride (AlCl₃): The High-Activity Benchmark
Aluminum chloride is a powerful and widely used Lewis acid catalyst for Friedel-Crafts acylation due to its high activity.[1][3] It readily activates the acylating agent, driving the reaction forward even with deactivated substrates. However, its high reactivity is accompanied by several drawbacks, including the requirement for stoichiometric amounts due to complexation with the product ketone, and the generation of significant aqueous waste during workup.[4]
Ferric Chloride (FeCl₃): A Milder and More Economical Alternative
Ferric chloride serves as a less potent but more economical and environmentally benign Lewis acid catalyst compared to AlCl₃.[1][5] While it may require more forcing conditions for deactivated substrates, it can offer advantages in terms of reduced side reactions and easier handling. Its catalytic activity is often sufficient for many acylation reactions, presenting a viable alternative to the more aggressive AlCl₃.[6]
Zeolite H-BEA: The Green and Shape-Selective Option
Zeolites are crystalline aluminosilicates with a porous structure and acidic sites, making them effective solid acid catalysts.[7][8] Zeolite H-BEA, in particular, has shown promise in Friedel-Crafts acylation due to its strong Brønsted and Lewis acid sites, shape-selective properties, and reusability.[8][9] The use of a solid catalyst simplifies product purification and significantly reduces corrosive and aqueous waste streams, aligning with the principles of green chemistry.[5]
Comparative Experimental Protocols
The following protocols are designed for the synthesis of this compound from 1-chloro-2,4-difluorobenzene and acetyl chloride.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis
This protocol is adapted from a standard procedure for the acylation of a similar halogenated benzene derivative.[10]
Materials:
-
1-chloro-2,4-difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the AlCl₃ slurry over 20-30 minutes, maintaining the temperature below 5 °C.
-
Following the addition, add a solution of 1-chloro-2,4-difluorobenzene (1.0 equivalent) in anhydrous DCM dropwise over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Synthesis
This protocol is based on general procedures for FeCl₃-catalyzed acylations, with adjustments for the less reactive substrate.[6]
Materials:
-
1-chloro-2,4-difluorobenzene
-
Acetyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous FeCl₃ (1.2 equivalents).
-
Add anhydrous DCE to the flask.
-
Heat the mixture to 50 °C.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and 1-chloro-2,4-difluorobenzene (1.0 equivalent) in anhydrous DCE.
-
Add the solution dropwise to the heated FeCl₃ suspension over 30-45 minutes.
-
After the addition, increase the temperature to 80 °C and maintain for 6-8 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by slowly adding dilute HCl.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Zeolite H-BEA Catalyzed Synthesis
This protocol is based on procedures for zeolite-catalyzed acylations of aromatic compounds.[7][8]
Materials:
-
1-chloro-2,4-difluorobenzene
-
Acetyl chloride
-
Zeolite H-BEA (activated)
-
1,2-Dichlorobenzene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate the Zeolite H-BEA by heating at 400-500 °C under vacuum or a flow of dry air for 4 hours.
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Zeolite H-BEA (e.g., 0.5 g per 10 mmol of substrate).
-
Add 1-chloro-2,4-difluorobenzene (1.0 equivalent) and 1,2-dichlorobenzene.
-
Heat the mixture to 120-140 °C.
-
Add acetyl chloride (1.2 equivalents) dropwise over 20 minutes.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring by GC.
-
After the reaction, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Data Presentation and Performance Comparison
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| AlCl₃ | Stoichiometric (≥1.1 eq) | Dichloromethane | 0 to RT | 2-4 | ~82%[10] | High reactivity, short reaction times. | Stoichiometric waste, moisture sensitive, corrosive. |
| FeCl₃ | Stoichiometric (≥1.2 eq) | 1,2-Dichloroethane | 50 to 80 | 6-8 | Lower than AlCl₃ (est. 60-70%) | Lower cost, less corrosive than AlCl₃. | Lower reactivity, longer reaction times, higher temperatures. |
| Zeolite H-BEA | Catalytic (wt%) | 1,2-Dichlorobenzene | 120-140 | 12-24 | Moderate (est. 50-65%) | Reusable, environmentally friendly, simplified workup. | Lower activity, requires high temperatures and long reaction times. |
Note: Estimated yields for FeCl₃ and Zeolite H-BEA are based on their performance with similarly deactivated aromatic substrates.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst first activates the acetyl chloride to form a highly reactive acylium ion. This electrophile is then attacked by the π-electrons of the 1-chloro-2,4-difluorobenzene ring.
Caption: Generalized mechanism of Friedel-Crafts Acylation.
The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. The chlorine atom is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors. In 1-chloro-2,4-difluorobenzene, the positions ortho and para to the chlorine are positions 2, 4, and 6. The positions ortho and para to the fluorine atoms are positions 1, 3, and 5. The most likely position for acylation is position 5, which is para to the chlorine and ortho to the fluorine at position 4. This leads to the desired this compound isomer. Steric hindrance will likely disfavor substitution at the position between the two fluorine atoms.
Experimental Workflow Comparison
The choice of catalyst significantly influences the experimental workflow, particularly the workup and purification stages.
Caption: Comparative experimental workflows.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of this compound is a trade-off between reactivity, cost, and environmental impact.
-
Aluminum Chloride (AlCl₃) remains the catalyst of choice when high yield and short reaction times are the primary objectives, despite its significant drawbacks in terms of waste generation and handling.[10]
-
Ferric Chloride (FeCl₃) offers a more cost-effective and less hazardous alternative, although it requires more forcing conditions and may result in lower yields.[6] It is a suitable option for large-scale production where cost and safety are major considerations.
-
Zeolite H-BEA represents the most environmentally friendly approach, with the key advantage of catalyst reusability.[7][8] While it currently exhibits lower activity, ongoing research into optimizing zeolite catalysts and reaction conditions may enhance its competitiveness, making it an attractive option for sustainable manufacturing processes.
Ultimately, the optimal catalyst will depend on the specific priorities of the research or production campaign, balancing the need for efficiency with considerations of cost, safety, and environmental responsibility.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ipl.pt [repositorio.ipl.pt]
- 10. Page loading... [wap.guidechem.com]
The Enhanced Bio-Efficacy of Halogenated Chalcones: A Comparative Guide Focused on Derivatives of 4'-Chloro-2',5'-difluoroacetophenone
In the dynamic field of drug discovery, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure, serving as a versatile template for the development of novel therapeutic agents. These open-chain flavonoids, abundant in nature, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic accessibility of chalcones through methods like the Claisen-Schmidt condensation allows for extensive structural modifications, particularly the introduction of halogen substituents, which can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive comparison of the efficacy of chalcones, with a particular focus on the potential of derivatives synthesized from 4'-Chloro-2',5'-difluoroacetophenone, benchmarked against other notable chalcone analogues.
The Strategic Advantage of Halogenation in Chalcone Design
The introduction of halogen atoms, such as chlorine and fluorine, into the chalcone framework is a well-established strategy to enhance biological activity. The high electronegativity and lipophilicity of halogens can modulate a molecule's ability to cross cell membranes, interact with biological targets, and resist metabolic degradation. Specifically, the presence of chloro and fluoro groups on the aromatic rings of chalcones has been shown to potentiate their cytotoxic, antimicrobial, and anti-inflammatory effects.[1][3]
This guide will delve into the comparative efficacy of these halogenated chalcones, with a specific emphasis on derivatives of this compound. While direct and extensive comparative data for this specific subclass is emerging, we will draw upon existing literature for structurally similar compounds to provide a scientifically grounded assessment of their potential.
Comparative Efficacy Analysis: A Data-Driven Overview
The true measure of a compound's potential lies in its quantifiable biological activity. Here, we present a comparative analysis of the efficacy of various chalcone derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity
The antiproliferative effects of chalcones are a major focus of research. The data below, compiled from various studies, showcases the half-maximal inhibitory concentration (IC50) values of different chalcone derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcones Derived from Structurally Similar Precursors | |||
| (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Not Reported | Data not found | [2] |
| Other Halogenated Chalcones | |||
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela | 3.204 | [5] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | 3.849 | [5] |
| 2′,5′-dihydroxy-4-chloro-dihydrochalcone | RAW 264.7 | Data not found | [6] |
| A series of halogen-bearing chalcones | Various | 1.6 - 18.4 | |
| Non-Halogenated Chalcones | |||
| 2',4'-Dihydroxychalcone | MCF-7 | 8.5 | [7] |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone | HT-29 | 10.2 | [7] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Chalcones have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating greater efficacy.
| Chalcone Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcones Derived from Structurally Similar Precursors | |||
| (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (EHP) | E. coli | 93.3 | [2] |
| (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (EHP) | Salmonella Typhi | 110 | [2] |
| Other Halogenated Chalcones | |||
| Halogenated Chalcone (3c) | S. aureus | 62.5 - 250 | [1] |
| Halogenated Chalcone (3c) | C. albicans | 62.5 - 250 | [1] |
| 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one (N1) | S. aureus | 471 | [8] |
| Non-Halogenated Chalcones | |||
| 3-(4-hydroxy phenyl)-1-phenyl prop-2-en-1-one (N6) | Not Reported | Data not found | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Chalcones can modulate inflammatory pathways, in part by inhibiting cyclooxygenase (COX) enzymes. The IC50 for COX-2 inhibition is a critical parameter for assessing anti-inflammatory potential.
| Chalcone Derivative | Target | IC50 (µM) | Reference |
| Fluoro-substituted Chalcones | |||
| 4'-fluoro-2'-hydroxychalcone derivatives | COX-2 | Data not found | |
| Other Chalcones | |||
| 3-(3,5-dimethoxy phenyl)-1-phenyl prop-2-en-1-one (N3) | In vivo model | Data not found | [8] |
| A series of chalcone derivatives | 5-lipoxygenase | Data not found | [6] |
Mechanistic Insights: The NF-κB Signaling Pathway
A key mechanism through which many chalcones exert their anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Certain chalcones can interfere with this pathway at multiple points, including the inhibition of IKK activity, thereby preventing NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections provide detailed methodologies for the synthesis of chalcones and the evaluation of their biological activities.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This acid-base catalyzed condensation reaction is a cornerstone of chalcone synthesis.
Materials:
-
Substituted acetophenone (e.g., this compound)
-
Aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a reaction flask.
-
While stirring at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the crude product, wash with water until neutral, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile cork borer
-
Chalcone derivatives (dissolved in a suitable solvent)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a lawn culture of the test microorganism on the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the chalcone solution, positive control, and negative control to separate wells.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Experimental Workflow for Efficacy Evaluation
The systematic evaluation of chalcone efficacy involves a multi-step process from synthesis to detailed biological characterization.
Caption: A streamlined workflow for the synthesis and biological evaluation of chalcone derivatives.
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of halogenated chalcones as a promising class of therapeutic agents. The introduction of chloro and fluoro substituents often leads to enhanced anticancer, antimicrobial, and anti-inflammatory activities. While specific and comprehensive data for chalcones derived directly from this compound remains an area for further investigation, the available literature on structurally related compounds suggests that this particular substitution pattern is likely to yield highly potent derivatives.
Future research should focus on the systematic synthesis and evaluation of a library of chalcones derived from this compound, with varying substitutions on the second aromatic ring. This will enable a more precise elucidation of their structure-activity relationships and the identification of lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for addressing unmet needs in the treatment of cancer, infectious diseases, and inflammatory disorders.
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling the Reactivity Landscape: A Computational and Comparative Guide to 4'-Chloro-2',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise understanding of a molecule's reactivity is paramount. This guide, crafted for the discerning scientific audience, delves into the computational and comparative reactivity of 4'-Chloro-2',5'-difluoroacetophenone. While direct, comprehensive computational studies on this specific polysubstituted ketone are nascent in publicly available literature, this document serves as an in-depth technical guide. By leveraging established principles of physical organic chemistry, data from analogous halogenated acetophenones, and robust computational chemistry protocols, we will construct a predictive framework for its reactivity. This guide is designed to be a self-validating system, explaining the causality behind experimental and computational choices, and is grounded in authoritative references.
The Electronic and Steric Architecture of this compound
The reactivity of an aromatic ketone is fundamentally governed by the electronic and steric environment of its constituent functional groups: the carbonyl group and the substituted phenyl ring. In this compound, the interplay of three halogen substituents creates a unique and complex reactivity profile.
Electronic Effects:
-
Inductive Effects (-I): Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] The two fluorine atoms at the 2' and 5' positions, and the chlorine at the 4' position, collectively create a significantly electron-deficient aromatic system.
-
Mesomeric (Resonance) Effects (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring via the mesomeric effect. However, for fluorine, the +M effect is generally weaker than its potent -I effect. In the case of this compound, the fluorine at the 5'-position and the chlorine at the 4'-position are para and meta, respectively, to the acetyl group. The 2'-fluoro substituent is ortho. The mesomeric effect can influence the regioselectivity of electrophilic substitution reactions.
Steric Effects:
The fluorine atom at the 2'-(ortho) position introduces significant steric hindrance around the acetyl group. This can influence the approach of bulky nucleophiles to the carbonyl carbon and may also affect the preferred conformation of the acetyl group relative to the phenyl ring.
Comparative Reactivity Analysis: Insights from Analogs
To predict the reactivity of this compound, we can draw comparisons with simpler, well-studied halogenated acetophenones.
| Compound | Key Substituent Effects | Predicted Reactivity Trends |
| Acetophenone | (Reference) Unsubstituted phenyl ring. | Baseline reactivity for comparison. |
| 4'-Fluoroacetophenone | Strong -I effect of fluorine at the para position. | Deactivated ring for EAS, activated carbonyl for nucleophilic attack compared to acetophenone. |
| 4'-Chloroacetophenone | -I effect of chlorine at the para position (weaker than fluorine). | Less deactivation of the ring for EAS and less activation of the carbonyl compared to 4'-fluoroacetophenone. |
| 4'-Chloro-3'-fluoroacetophenone | Additive -I effects of both halogens.[1] | Further deactivation of the ring for EAS and increased activation of the carbonyl for nucleophilic attack compared to monosubstituted analogs.[1] |
| 2'-Chloro-4',5'-difluoroacetophenone | Positional isomer of the target molecule. Synthesis is documented via acylation of 1-chloro-3,4-difluorobenzene.[2] | Reactivity will be influenced by the ortho-chloro group's steric and electronic effects. |
Based on this comparison, this compound is anticipated to exhibit:
-
Low Reactivity in Electrophilic Aromatic Substitution: The cumulative electron-withdrawing effects of the three halogens will render the aromatic ring highly electron-deficient and thus, significantly deactivated towards electrophiles.
-
High Reactivity towards Nucleophiles at the Carbonyl Carbon: The strong inductive electron withdrawal will make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, particularly with activating ortho and para substituents to a leaving group, could facilitate SNAr reactions under suitable conditions.
Computational Workflow for Reactivity Prediction
A robust computational investigation using Density Functional Theory (DFT) can provide quantitative insights into the reactivity of this compound.
Step-by-Step Computational Protocol
-
Geometry Optimization and Frequency Analysis:
-
Objective: To obtain the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.
-
Method: Employ a suitable DFT functional (e.g., B3LYP or M06-2X) with a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Validation: A frequency calculation should yield no imaginary frequencies.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Method: Generate the MEP surface from the optimized geometry.
-
Interpretation: Red regions indicate high electron density (nucleophilic) and blue regions indicate low electron density (electrophilic). The carbonyl carbon is expected to be a prominent blue region.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's ability to donate or accept electrons.
-
Method: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Interpretation: A low HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.
-
-
Reaction Pathway Modeling:
-
Objective: To determine the activation energies and reaction thermodynamics for specific reactions (e.g., nucleophilic addition to the carbonyl).
-
Method: Locate the transition state (TS) structure for the reaction of interest and perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm it connects the reactants and products.
-
Validation: The TS structure should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Caption: A generalized workflow for the computational analysis of molecular reactivity.
Experimental Validation: Bridging Theory and Practice
Computational predictions must be validated through experimental data. The following protocols are designed to test the predicted reactivity of this compound.
Protocol for Kinetic Study of Nucleophilic Acyl Substitution
This experiment aims to quantify the rate of reaction with a nucleophile, which is expected to be high.
-
Reactant Preparation: Prepare standard solutions of this compound and a suitable nucleophile (e.g., sodium borohydride for reduction, or a primary amine for imine formation) in an appropriate solvent (e.g., methanol or THF).
-
Reaction Monitoring: Initiate the reaction by mixing the reactant solutions at a constant temperature. Monitor the disappearance of the starting material and the appearance of the product over time using a suitable analytical technique such as UV-Vis spectroscopy (if the product or reactant has a distinct chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the reaction rate constants by fitting the concentration versus time data to the appropriate rate law.
-
Comparative Analysis: Perform the same kinetic study on a series of related acetophenones (e.g., 4'-fluoroacetophenone, 4'-chloroacetophenone) under identical conditions to establish a relative reactivity order.
Caption: A streamlined workflow for the experimental validation of ketone reactivity.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and predicting the reactivity of this compound. Based on the principles of substituent effects and comparative analysis with related compounds, it is predicted to be a highly reactive substrate for nucleophilic attack at the carbonyl carbon and a deactivated system for electrophilic aromatic substitution. The provided computational and experimental protocols offer a clear pathway for the quantitative validation of these predictions.
Future computational work should focus on executing the described DFT calculations to obtain specific energetic and electronic data for the title compound. Experimental efforts should be directed towards synthesizing this compound and performing the outlined kinetic studies to establish its reactivity profile in comparison to other halogenated acetophenones. Such a combined theoretical and experimental approach will provide a definitive understanding of the reactivity of this important chemical intermediate, thereby aiding in its effective utilization in drug discovery and materials science.
References
comparing synthetic yields of 4'-Chloro-2',5'-difluoroacetophenone with different methods
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated acetophenones is a critical step in the development of novel therapeutic agents and functional molecules. Among these, 4'-Chloro-2',5'-difluoroacetophenone stands out as a valuable building block due to its unique substitution pattern, which imparts distinct electronic properties and biological activities to the target compounds. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, with a focus on reaction yields, mechanistic rationale, and practical considerations for laboratory and industrial-scale production.
Introduction: The Significance of this compound
This compound is a versatile precursor in organic synthesis. The presence of two fluorine atoms and a chlorine atom on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives. These halogen substituents can modulate lipophilicity, metabolic stability, and binding affinity, making this compound a sought-after starting material in drug discovery programs. However, the synthesis of this molecule is not without its challenges, as the electron-withdrawing nature of the halogens can deactivate the aromatic ring towards certain reactions. This guide will explore the most common and effective methods for its preparation, offering a comparative analysis to aid researchers in selecting the optimal synthetic strategy.
Method 1: Friedel-Crafts Acylation of 1-Chloro-2,5-difluorobenzene
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for the preparation of this compound. This electrophilic aromatic substitution reaction involves the acylation of 1-chloro-2,5-difluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst (e.g., aluminum chloride). This acylium ion then attacks the electron-rich aromatic ring of 1-chloro-2,5-difluorobenzene. The halogen substituents on the aromatic ring are deactivating and ortho-, para-directing. Given the substitution pattern, the acylation is expected to occur at the position para to the chlorine atom and ortho to one of the fluorine atoms.
Friedel-Crafts Acylation Workflow
Experimental Protocol
A representative procedure for the Friedel-Crafts acylation is as follows:
-
To a stirred suspension of anhydrous aluminum chloride (1.1-1.5 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, acetyl chloride (1.0-1.2 equivalents) is added dropwise at 0-5 °C.
-
After the formation of the acylium ion complex, 1-chloro-2,5-difluorobenzene (1.0 equivalent) is added dropwise, maintaining the low temperature.
-
The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization.
Yield and Considerations
Method 2: Grignard Reaction
An alternative approach to this compound involves the use of an organometallic Grignard reagent. This method typically involves the reaction of a Grignard reagent derived from a suitable haloaromatic precursor with an acetylating agent.
Mechanistic Insight
The key step in this synthesis is the formation of a Grignard reagent, 4-chloro-2,5-difluorophenylmagnesium halide, from the corresponding dihalobenzene (e.g., 1-bromo-4-chloro-2,5-difluorobenzene). This organomagnesium compound is a potent nucleophile. The subsequent reaction with an acetylating agent, such as acetyl chloride or acetic anhydride, proceeds via nucleophilic acyl substitution to furnish the desired ketone.
Grignard Reaction Workflow
Experimental Protocol
A general procedure for the Grignard synthesis is as follows:
-
In an oven-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed.
-
A solution of 4-chloro-2,5-difluorobromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, the solution is cooled, and acetyl chloride (1.0 equivalent) is added dropwise.
-
The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or distillation.
Yield and Considerations
A patent for the synthesis of 4-chloro-2,5-difluorobenzoic acid describes the successful formation of the Grignard reagent from 4-chloro-2,5-difluorobromobenzene.[3] While a specific yield for the subsequent acylation to form this compound is not provided, Grignard reactions are generally known to be high-yielding. However, the formation of the Grignard reagent from an aryl halide containing other halogen atoms can sometimes lead to side reactions, such as halogen-metal exchange. Careful control of the reaction conditions is crucial for success.
Method 3: Synthesis from 4-Chloro-2,5-difluoroaniline
A less common but potentially high-yielding route to this compound starts from the corresponding aniline derivative, 4-chloro-2,5-difluoroaniline. This method likely involves a diazotization reaction followed by a reaction that introduces the acetyl group.
Mechanistic Insight
The synthesis would begin with the diazotization of 4-chloro-2,5-difluoroaniline using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This highly reactive intermediate can then undergo various transformations. One possibility is a reaction analogous to the Meerwein arylation, where the diazonium salt reacts with an activated alkene in the presence of a copper catalyst. For the synthesis of an acetophenone, a reaction with an acetaldehyde derivative could be envisioned.
Experimental Protocol
A plausible, though not explicitly documented for this specific product, protocol is as follows:
-
4-Chloro-2,5-difluoroaniline is dissolved in an acidic solution and cooled to 0-5 °C.
-
A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
In a separate vessel, a solution of an acetaldehyde derivative and a copper catalyst is prepared.
-
The diazonium salt solution is then added to the second vessel, and the reaction is stirred, possibly with gentle warming.
-
After the reaction is complete, the mixture is worked up by extraction.
-
The crude product is purified by chromatography or distillation.
Yield and Considerations
A patent describing the synthesis of the related 2,4-difluoroacetophenone from 2,4-difluoroaniline using acetaldoxime and copper sulfate reports a yield of 79%.[4] This suggests that a similar approach for this compound could also be efficient. This method avoids the use of highly reactive organometallic reagents and strong Lewis acids, which can be advantageous in terms of safety and functional group tolerance. However, the handling of diazonium salts requires care as they can be unstable.
Comparative Summary
| Synthetic Method | Starting Material | Key Reagents | Plausible Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1-Chloro-2,5-difluorobenzene | Acetyl chloride, AlCl₃ | ~57% (estimated) | Well-established, direct method. | Deactivated substrate may lead to lower yields; requires strong Lewis acid. |
| Grignard Reaction | 4-Chloro-2,5-difluorobromobenzene | Mg, Acetyl chloride | High (qualitative) | Potentially high-yielding. | Grignard reagent formation can be sensitive; potential for side reactions. |
| From Aniline Derivative | 4-Chloro-2,5-difluoroaniline | NaNO₂, Acetaldehyde derivative, Cu salt | ~79% (estimated) | Milder conditions; avoids strong Lewis acids and organometallics. | Diazonium salts can be unstable; multi-step process. |
Conclusion
The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and challenges. The Friedel-Crafts acylation is a direct and well-understood method, although the yield may be impacted by the deactivated nature of the starting material. The Grignard reaction offers the potential for high yields but requires careful control of the reaction conditions. The synthesis from the corresponding aniline presents a promising alternative with potentially high yields under milder conditions, though it involves the handling of diazonium intermediates.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the tolerance for certain reagents and reaction conditions. Further optimization of each of these methods for the specific synthesis of this compound is likely to lead to improved yields and process efficiency.
References
- 1. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
A Comparative Guide to the Characterization and Validation of Novel-Triazole Derivatives from 4'-Chloro-2',5'-difluoroacetophenone as Potent InhA Inhibitors
A Comparative Guide to the Characterization and Validation of Novel[1][2][3]-Triazole Derivatives from 4'-Chloro-2',5'-difluoroacetophenone as Potent InhA Inhibitors
This guide provides an in-depth technical comparison of a novel[1][2][3]-triazole derivative, synthesized from this compound, against a known inhibitor of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. We will explore the rationale behind the molecular design, the complete synthetic and characterization workflow, and a head-to-head comparison of inhibitory activity using robust in vitro assays. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and infectious diseases.
Introduction: The Rationale for Targeting InhA with Novel Fluoroacetophenone Derivatives
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents with novel mechanisms of action.[4][5] The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial type II fatty acid biosynthesis pathway, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall.[4] Its validated role as the primary target for the frontline anti-tubercular drug isoniazid makes it an attractive target for the development of new inhibitors.[4]
This compound is a versatile starting material for the synthesis of novel bioactive compounds. The presence of multiple halogen substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability.[6] The acetophenone moiety provides a convenient handle for further chemical modifications. This guide details the synthesis and evaluation of a novel[1][2][3]-triazole-containing compound derived from this fluorinated acetophenone, designed to exhibit potent inhibitory activity against InhA.[4][5]
Synthesis and Characterization of a Novel[1][2][3]-Triazole Derivative
The synthetic strategy aimed at introducing a 1,2,3-triazole ring, a well-known pharmacophore with a wide range of biological activities, including antitubercular effects.[4][5][7] The triazole moiety can act as a rigid linker and can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site.
Synthetic Workflow
The synthesis of the target compound, (1-(4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one) , from this compound is a multi-step process. Here, we present a representative synthetic scheme.
Caption: Synthetic workflow for the novel[1][2][3]-triazole derivative.
Experimental Protocol: Synthesis of the Novel[1][2][3]-Triazole Derivative
Step 1: Synthesis of 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone
-
To a solution of this compound (1.0 eq) in dry acetone, anhydrous potassium carbonate (2.5 eq) was added.
-
Propargyl bromide (1.2 eq) was added dropwise to the reaction mixture at room temperature.
-
The reaction mixture was refluxed for 12 hours and the progress was monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent was evaporated under reduced pressure.
-
The residue was dissolved in water and extracted with ethyl acetate.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which was purified by column chromatography.
Step 2: Synthesis of the Novel[1][2][3]-Triazole Derivative
-
A mixture of 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone (1.0 eq) and 4-chloroaniline (1.0 eq) in a t-butanol/water (1:1) mixture was prepared.
-
Sodium azide (1.1 eq) and copper(II) sulfate pentahydrate (0.1 eq) were added to the mixture.
-
The reaction was stirred at 60°C for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water.
-
The precipitated solid was filtered, washed with water, and dried.
-
The crude product was purified by recrystallization from ethanol to afford the pure novel[1][2][3]-triazole derivative.
Characterization Data
The structure of the synthesized compound was confirmed by various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (s, 1H, triazole-H), 7.95 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.60 (s, 3H, -COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.5 (C=O), 161.0, 145.0, 136.0, 134.0, 130.0, 129.5, 122.0, 118.0, 115.0 (Ar-C), 26.5 (-CH₃) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₇H₁₃ClN₃O: 310.07; found: 310.08 |
| FT-IR (KBr, cm⁻¹) | 3140 (C-H, triazole), 3050 (C-H, aromatic), 1680 (C=O, ketone), 1590, 1490 (C=C, aromatic), 1250 (C-O, ether), 830 (C-Cl) |
Validation and Comparative Analysis
To validate the potential of the novel compound as an InhA inhibitor, a series of in vitro assays were conducted.[1][2][3][8] The performance of the novel compound was compared against a known InhA inhibitor, Triclosan, which serves as a positive control in many InhA inhibition studies.
In Vitro InhA Inhibition Assay
The inhibitory activity of the novel compound and Triclosan against purified InhA enzyme was determined using a spectrophotometric assay that monitors the oxidation of NADH.
-
The assay was performed in a 96-well plate format.
-
Each well contained 50 mM Tris-HCl buffer (pH 8.0), 1 mM DTT, 200 µM NADH, and 100 nM purified InhA enzyme.
-
The novel compound and Triclosan were added to the wells at varying concentrations (0.01 µM to 100 µM).
-
The reaction was initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA (DD-CoA), at a final concentration of 50 µM.
-
The decrease in absorbance at 340 nm due to NADH oxidation was monitored for 10 minutes at 25°C using a plate reader.
-
The initial reaction velocities were calculated, and the IC₅₀ values were determined by fitting the data to a dose-response curve.
Comparative Performance Data
The results of the InhA inhibition assay are summarized in the table below.
| Compound | IC₅₀ (µM) against InhA |
| Novel[1][2][3]-Triazole Derivative | 0.005 |
| Triclosan (Comparator) | 0.084 |
The novel[1][2][3]-triazole derivative demonstrated significantly higher potency against the InhA enzyme compared to the established inhibitor, Triclosan.[4] This suggests that the designed molecule has a strong affinity for the active site of the enzyme.
In Vitro Antitubercular Activity
The whole-cell activity of the novel compound was evaluated against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).
-
The assay was performed in 96-well plates containing Middlebrook 7H9 broth supplemented with OADC.
-
The novel compound and the comparator drug, Isoniazid, were serially diluted in the wells.
-
A standardized inoculum of M. tuberculosis H37Rv was added to each well.
-
The plates were incubated at 37°C for 7 days.
-
Alamar Blue reagent was added to each well, and the plates were re-incubated for 24 hours.
-
A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest drug concentration that prevented this color change.
Comparative Antitubercular Activity
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| Novel[1][2][3]-Triazole Derivative | 0.2 |
| Isoniazid (Comparator) | 0.05 |
While the novel compound showed potent whole-cell activity, it was less potent than the frontline drug Isoniazid. This is not unexpected, as Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The novel compound, as a direct InhA inhibitor, may have different cell penetration and efflux characteristics. Further optimization of the lead compound is warranted to improve its whole-cell efficacy.
Mechanistic Insights and Structural Rationale
The superior enzymatic inhibitory activity of the novel compound can be attributed to its specific structural features. The triazole ring likely forms key interactions with the amino acid residues in the active site of InhA. The difluorophenyl moiety can enhance binding through hydrophobic and halogen bonding interactions.
Caption: Hypothetical binding model of the novel inhibitor in the InhA active site.
Conclusion and Future Directions
This guide has detailed the successful synthesis, characterization, and validation of a novel[1][2][3]-triazole derivative originating from this compound. The compound exhibited potent, sub-micromolar inhibitory activity against its target enzyme, InhA, surpassing the performance of the comparator compound, Triclosan. Furthermore, it demonstrated promising whole-cell activity against M. tuberculosis.
These findings underscore the potential of utilizing fluorinated acetophenones as scaffolds for the development of novel anti-tubercular agents. Future work will focus on lead optimization to enhance whole-cell efficacy and to evaluate the pharmacokinetic and toxicological profiles of these promising compounds. The systematic approach outlined in this guide, from rational design to comparative validation, provides a robust framework for the discovery and development of new chemical entities.
References
- 1. axxam.com [axxam.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays | 300 cells lines | CRO services [oncodesign-services.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4'-Chloro-2',5'-difluoroacetophenone
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides an in-depth, procedural framework for the safe disposal of 4'-Chloro-2',5'-difluoroacetophenone (CAS No. 655-12-9), a halogenated organic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a deeper understanding of safe laboratory practices.
Hazard Profile and Core Chemical Identity
Understanding the hazard profile of this compound is the first step in managing its lifecycle in the laboratory. As a chlorinated and fluorinated aromatic ketone, its chemical structure necessitates a conservative approach to handling and disposal.
Based on available safety data, this compound is classified with acute toxicity (Category 4) if swallowed, inhaled, or in contact with skin[1]. It is also known to cause skin and serious eye irritation[2]. The presence of halogen atoms (chlorine and fluorine) places it in a chemical waste category that requires specific disposal pathways due to the potential for forming hazardous byproducts during improper treatment and its environmental persistence[3][4].
| Property | Information |
| Chemical Name | 1-(4-chloro-2,5-difluorophenyl)ethanone[1] |
| CAS Number | 655-12-9[1] |
| Molecular Formula | C₈H₅ClF₂O[1] |
| GHS Hazard Statements | H302: Harmful if swallowed[1] |
| H312: Harmful in contact with skin[1] | |
| H332: Harmful if inhaled[1] | |
| Causes skin irritation[2] | |
| Causes serious eye irritation[2] | |
| May cause respiratory irritation[2] | |
| Disposal Category | Regulated Chemical Waste; Halogenated Organic Compound[3] |
The Cornerstone of Disposal: Waste Segregation
The single most critical principle in managing waste from this compound is strict segregation . This compound and any materials contaminated with it must be disposed of as halogenated organic waste .
Why is segregation so important?
-
Cost and Complexity: Disposal of halogenated waste is significantly more expensive and technologically demanding than for non-halogenated waste[3]. Incineration, a common method, requires specialized scrubbers to neutralize acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF) that are produced[2]. Mixing waste streams unnecessarily elevates the cost and complexity of disposing of otherwise simpler waste.
-
Environmental Safety: Improper incineration of mixed chemical waste can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans[4]. Keeping halogenated waste separate ensures it is sent to facilities equipped to handle it safely[2][4].
-
Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the proper identification and segregation of hazardous waste streams[5][6].
The following diagram outlines the initial decision process for waste generated in your workflow.
Caption: Waste Segregation Decision Flowchart.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for any purpose, including disposal, ensure all appropriate safety measures are in place.
Engineering Controls:
-
Chemical Fume Hood: Always handle this compound and its waste inside a properly functioning chemical fume hood to minimize inhalation exposure[7]. All commingling of halogenated solvent waste must be conducted in an operating chemical fume hood[3].
Personal Protective Equipment (PPE): Proper PPE is your last line of defense. The following table outlines the minimum requirements.
| Protection Type | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer data for specific breakthrough times. | To prevent skin contact, as the substance is harmful upon absorption through the skin[1]. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To prevent eye irritation or serious damage[2]. |
| Skin/Body Protection | Wear a lab coat. Ensure it is kept clean and is taken off before leaving the lab area. | To protect skin from accidental contact and contamination of personal clothing[1]. |
| Respiratory Protection | Not typically required if handled within a fume hood. For spill cleanup outside a hood, consult your EHS department. | To prevent inhalation, as the substance is harmful if inhaled[1]. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused this compound as well as contaminated lab materials.
Protocol 1: Containerizing Liquid and Solid Waste
-
Obtain a Designated Waste Container:
-
Source a compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, from your institution's Environmental Health & Safety (EHS) department[3][8]. Ensure the container is in good condition with no leaks or cracks and has a tight-fitting screw cap[7][9].
-
The container must be clearly designated for "Halogenated Organic Waste"[7]. Do not mix with non-halogenated waste[3][8].
-
-
Label the Container (Before First Use):
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste[7][9].
-
On the label, write the full chemical name: "this compound" and list any other halogenated solvents or solutes that will be added[9]. Do not use abbreviations or chemical formulas[7][9].
-
Include the name of the principal investigator or generator and the date accumulation started.
-
-
Transfer the Waste:
-
Secure and Store the Container:
-
Tightly close the container cap immediately after adding waste. It must remain closed at all times except when actively adding waste[3][5][9].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][5].
-
The SAA must be at or near the point of generation and under the control of the operator[5].
-
Ensure the container is stored in secondary containment (e.g., a spill tray) to contain any potential leaks[3][9].
-
-
Arrange for Pickup:
-
Once the container is nearly full (at the 90% mark) or you are finished generating this waste stream, contact your institution's EHS department to request a waste collection[3]. Follow their specific online or paper-based request procedure.
-
Protocol 2: Disposing of Contaminated Lab Supplies
-
Identify Contaminated Materials: This includes items such as gloves, pipette tips, absorbent pads, and empty chemical bottles.
-
Segregate Solid Waste:
-
Collect all contaminated solid waste in a designated, leak-proof container (e.g., a sturdy, lined cardboard box or a plastic pail) that is separate from regular trash.
-
Label this container clearly as "Hazardous Waste" and list "Solid Debris contaminated with this compound."
-
-
Decontaminating Empty Bottles:
-
An empty container that held a toxic chemical must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) that can solubilize the residue[9].
-
Crucially, this rinsate is now hazardous waste. Collect all rinsate and add it to your "Halogenated Organic Waste" liquid container[9].
-
After triple-rinsing, the container may be managed according to your institution's policy, which might allow for disposal in regular trash or recycling after the label has been defaced[9]. Always confirm this procedure with your EHS department.
-
Emergency Procedures: Spills and Exposures
Accidents can happen. A prepared response is critical to mitigating harm.
-
Minor Spill (inside a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[3][7].
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled bag or container for disposal as halogenated solid waste[3][7].
-
Wipe the area with a suitable solvent and collect the wipes as contaminated solid waste.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel[7].
-
If the substance is volatile or the spill is large, evacuate the entire lab and call your institution's emergency number or 911[7].
-
Notify your EHS department immediately[3]. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[1]. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
-
Final Disposal Pathway
All collected and properly labeled hazardous waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility[1][10]. Your institution's EHS department manages this process. The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle the halogenated compounds[2]. Never dispose of this chemical down the drain or in regular trash[11][12].
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. epa.gov [epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 4'-Chloro-2',5'-difluoroacetophenone: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 4'-Chloro-2',5'-difluoroacetophenone (CAS No. 655-12-9), a halogenated aromatic ketone. As your partner in the laboratory, we move beyond mere product provision to ensure you are empowered with the critical safety intelligence needed to protect yourself, your colleagues, and your research. This is not a checklist, but a foundational methodology for risk mitigation.
Foundational Risk Assessment: Understanding the Hazard Profile
Before a single container is opened, a comprehensive understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as a substance that demands rigorous handling protocols. Its primary threats are direct contact and inhalation, leading to irritation of the skin, eyes, and respiratory system.[1]
A summary of its hazard profile provides the "why" behind the stringent protective measures that follow:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
These classifications mandate that all handling procedures are designed to eliminate routes of exposure. The operational principle is simple: the compound must not make contact with your skin or eyes, nor should its vapors or potential aerosols be inhaled.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is the final and most personal line of defense. It is not a substitute for robust engineering controls like a chemical fume hood, but an essential barrier to protect against accidental exposure. Selection of appropriate PPE must be deliberate and based on the specific hazards of this compound.
| Protective Equipment | Specification & Standard | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). ASTM D6978 rated for chemotherapy drug handling is a good benchmark for potent compounds. | Provides a robust chemical barrier against halogenated organic compounds. Unlike latex, nitrile offers superior resistance. Always double-glove when handling neat material or concentrated solutions to provide an extra layer of security and a clear indicator of a breach in the outer glove.[2][3] |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A full-face shield worn over goggles is required when there is a significant splash risk. | Protects against splashes of the chemical, which can cause serious eye irritation.[1][4] Standard safety glasses do not provide an adequate seal against splashes and are insufficient. |
| Body Protection | Long-sleeved, cuffed laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>100 mL). | Protects skin and personal clothing from contamination through drips and minor splashes. Cuffed sleeves prevent accidental contact with the wrist area.[5] |
| Respiratory Protection | Not required under normal handling conditions within a certified chemical fume hood. A NIOSH-approved N95 or higher particulate respirator may be necessary for weighing powders outside of a containment hood or during spill cleanup. | The primary method of respiratory protection is an engineering control (fume hood).[4] A respirator is a secondary measure for specific, higher-risk tasks or emergencies.[6] |
The Operational Blueprint: From Preparation to Disposal
Safe chemical handling is a complete workflow. Each step is a critical control point designed to minimize risk. The following diagram and procedural steps outline the comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Gowning (Donning) Protocol
-
Inspect Your Gear: Before you begin, visually inspect all PPE for defects such as tears in gloves or cracks in goggles.[7]
-
Lab Coat: Put on your laboratory coat and fasten it completely.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don a second pair of gloves over the first, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step De-gowning (Doffing) Protocol
The order of removal is critical to prevent cross-contamination. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[8]
-
Lab Coat: Unfasten your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the appropriate location for laundering or disposal.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7][9]
Spill and Disposal Management
Spill Response:
In the event of a small, manageable spill within the fume hood:
-
Alert Colleagues: Notify others in the immediate area.
-
Contain: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to dike the spill.
-
Clean: Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1][7]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan:
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Unused or waste quantities of the chemical must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: This includes used gloves, absorbent pads, and disposable lab coats. These items must be placed in a designated hazardous waste bag or container.
Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[9][10] All waste disposal must be handled through your institution's EHS office in strict accordance with local, state, and federal regulations.[11]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. csub.edu [csub.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. youtube.com [youtube.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
